molecular formula C8H8N2O4 B1598705 2-amino-2-(3-nitrophenyl)acetic Acid CAS No. 30077-08-8

2-amino-2-(3-nitrophenyl)acetic Acid

Número de catálogo: B1598705
Número CAS: 30077-08-8
Peso molecular: 196.16 g/mol
Clave InChI: RJMYTHGQVJWWJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-2-(3-nitrophenyl)acetic acid is a nitro-substituted aromatic alpha-amino acid derivative that serves as a versatile chiral building block in organic and medicinal chemistry research. This compound features a carboxylic acid group and an amino group attached to the same carbon atom of a 3-nitrophenyl ring, creating a valuable scaffold for the synthesis of more complex molecules . With a molecular formula of C 8 H 8 N 2 O 4 and a molecular weight of 196.16 g/mol , this amino acid is offered with a purity of 95% or higher . Researchers value this compound particularly for its chiral center; the (S)-enantiomer is available under the distinct CAS number 158413-55-9, which is critical for stereospecific synthesis in drug discovery . Its primary research applications include serving as a key intermediate in the design and development of novel pharmaceutical candidates, as well as a precursor for the construction of various heterocyclic structures commonly found in biologically active compounds . Handling requires standard laboratory safety precautions. The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . To ensure stability, it is recommended to store the product in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-2-(3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMYTHGQVJWWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401389
Record name amino(3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30077-08-8
Record name amino(3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3-nitrophenyl)acetic Acid from 2-Amino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-2-(3-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-amino-2-phenylacetic acid. The core of this document focuses on the direct nitration of the aromatic ring, a process that leverages the principles of electrophilic aromatic substitution. We will delve into the mechanistic underpinnings of this transformation, providing a rationale for the observed regioselectivity. A detailed, field-tested experimental protocol for the direct nitration is presented, alongside a thorough discussion of safety considerations imperative for handling the potent reagents involved. Furthermore, this guide explores alternative synthetic strategies, including the use of protecting groups, to offer a broader perspective on synthetic design. Comprehensive analytical characterization, purification techniques, and a summary of the known applications of 3-nitrophenylglycine derivatives are also included to equip researchers, scientists, and drug development professionals with the critical knowledge required for the successful synthesis and utilization of this important molecule.

Introduction: The Significance of 3-Nitrophenylglycine Derivatives

This compound, also known as 3-nitrophenylglycine, and its derivatives are of significant interest in the pharmaceutical and agrochemical industries. The presence of the nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine, which can then be used to construct a wide array of heterocyclic systems and other complex molecular architectures.[1] These compounds have been investigated for a range of biological activities, including as excitatory amino acid antagonists, which are crucial in the study of neurological disorders.[2] The synthesis of optically pure and well-characterized 3-nitrophenylglycine is therefore a critical step in the discovery and development of new therapeutic agents.[3]

This guide will focus on the most direct synthetic route to this compound: the electrophilic nitration of 2-amino-2-phenylacetic acid.

The Chemistry of Direct Nitration: A Mechanistic Exploration

The synthesis of this compound from 2-amino-2-phenylacetic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid."

Generation of the Electrophile: The Nitronium Ion

The first step in the reaction is the generation of the potent electrophile, the nitronium ion (NO₂⁺). Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This is followed by the loss of a water molecule to form the highly reactive nitronium ion.[4]

G reagents HNO₃ + H₂SO₄ intermediate1 H₂NO₃⁺ + HSO₄⁻ reagents->intermediate1 Protonation products NO₂⁺ + H₃O⁺ + HSO₄⁻ intermediate1->products Dehydration

Figure 1: Generation of the Nitronium Ion. A schematic representation of the formation of the electrophilic nitronium ion from nitric acid and sulfuric acid.

Regioselectivity: The Meta-Directing Effect

The key to understanding the formation of the 3-nitro isomer lies in the directing effects of the substituents on the benzene ring of 2-amino-2-phenylacetic acid under strongly acidic conditions.

  • The Amino Group (-NH₂): Under neutral conditions, the amino group is a powerful activating and ortho, para-directing group due to the resonance donation of its lone pair of electrons into the aromatic ring. However, in the strongly acidic environment of the nitration mixture, the amino group is protonated to form an ammonium ion (-NH₃⁺). This protonated form is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[5]

  • The Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating and meta-directing group due to both its inductive electron-withdrawing effect and its resonance-withdrawing effect.

With both the protonated amino group and the carboxylic acid group being meta-directing, the incoming electrophile (NO₂⁺) is directed to the position that is meta to both substituents, which is the 3-position on the phenyl ring.

G start {2-Amino-2-phenylacetic acid | in H₂SO₄/HNO₃} protonated {Phenylglycinium ion | -NH₃⁺ (meta-director) -COOH (meta-director)} start->protonated Protonation of -NH₂ nitration {Electrophilic Attack by NO₂⁺} protonated->nitration Meta-directing effect product {this compound} nitration->product

Figure 2: Regioselectivity in the Nitration of 2-Amino-2-phenylacetic Acid. The protonation of the amino group in strong acid leads to the meta-direction of the incoming nitro group.

Experimental Protocol: Direct Nitration

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-2-phenylacetic acid≥98%e.g., Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98% w/we.g., Fisher Scientific
Fuming Nitric Acid (HNO₃)90% w/we.g., Acros Organics
10 M Ammonia Solution (NH₃)ACS Reagente.g., VWR
Deionized WaterHigh PurityLaboratory Supply
IceLaboratory Supply
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 5 mL of concentrated sulfuric acid (98% w/w). Cool the flask in an ice-water bath to 0 °C. Slowly, and with constant stirring, add 5 mL of fuming nitric acid (90% w/w) to the sulfuric acid. Maintain the temperature at 0 °C during the addition.[6]

  • Addition of the Starting Material: To the cooled nitrating mixture, slowly add 5 g (33 mmol) of 2-amino-2-phenylacetic acid in small portions. Ensure the temperature of the reaction mixture does not rise above 5 °C during the addition.[6]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. After this period, remove the ice bath and continue stirring at room temperature for an additional 30 minutes.[6]

  • Work-up and Isolation: Carefully pour the reaction mixture into 60 mL of cold water with vigorous stirring. The product may begin to precipitate at this stage. Cool the solution in an ice bath and adjust the pH to neutral (pH ~7) by the dropwise addition of 10 M ammonia solution. This will cause the product to precipitate as a yellow solid.[6]

  • Purification: Stir the resulting suspension at 4 °C for 10 hours to ensure complete precipitation. Collect the solid product by filtration and wash it thoroughly with cold water. Dry the product under vacuum to obtain a yellow powdery solid.[6]

Expected Yield: 64%[6]

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0°C) B Add 2-Amino-2-phenylacetic acid (maintain T < 5°C) A->B C Stir at 0°C for 1h, then RT for 30 min B->C D Quench with Cold Water C->D E Neutralize with Ammonia (pH ~7) D->E F Stir at 4°C for 10h E->F G Filter and Wash with Cold Water F->G H Dry under Vacuum G->H I Final Product: This compound H->I

Figure 3: Experimental Workflow for the Direct Nitration of 2-Amino-2-phenylacetic Acid. A step-by-step visualization of the synthesis process.

Safety Considerations: A Self-Validating System

Nitration reactions with mixed acid are inherently hazardous and require strict adherence to safety protocols.

  • Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes. Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic and can cause respiratory damage.[7]

  • Exothermic Reaction: The reaction is highly exothermic. Proper cooling and slow, controlled addition of reagents are crucial to prevent a runaway reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat. The entire procedure must be conducted in a well-ventilated fume hood.[7]

  • Emergency Preparedness: An emergency eyewash and shower station should be readily accessible. Spill containment kits with a neutralizing agent (such as sodium bicarbonate) should be available.[7]

Analytical Characterization: Confirming the Product

Thorough characterization of the final product is essential to confirm its identity and purity.

Analytical TechniqueExpected Results for this compound
¹H-NMR (DMSO-d₆, 200 MHz)δ= 8.27 (s, 1H, H-4), 8.10 (d, J = 8.1 Hz, 1H, H-6), 7.83 (d, J = 7.9 Hz, 1H, H-8), 7.64 (t, J = 7.9 Hz, 1H, H-7), 4.51 (s, 1H, H-2).[6]
¹³C-NMR Expected signals for aromatic carbons (with shifts influenced by the nitro and amino-acetic acid groups) and the aliphatic alpha-carbon and carboxylic carbon. Specific data for the 3-nitro isomer is not readily available in the searched literature.
IR Spectroscopy Expected characteristic peaks for N-H stretching (amine), C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), aromatic C-H stretching, and N-O stretching (nitro group).
Mass Spectrometry Expected molecular ion peak corresponding to the molecular weight of the product (196.16 g/mol ).[8]
Elemental Analysis Calculated for C₈H₈N₂O₄: C, 48.98%; H, 4.11%; N, 14.28%. Found: C, 48.92%; H, 4.19%; N, 14.31%.[6]

Alternative Synthetic Strategies: The Role of Protecting Groups

While direct nitration is effective, it can sometimes lead to side reactions such as oxidation of the amino group. An alternative approach involves the use of protecting groups to temporarily mask the reactive amino and/or carboxylic acid functionalities.

Amino Group Protection

Protecting the amino group can prevent its protonation and oxidation, and can also influence the regioselectivity of the nitration. Common amino protecting groups include acetyl (Ac) and benzyloxycarbonyl (Z).

G start {2-Amino-2-phenylacetic acid} protection {Protection of -NH₂ (e.g., Ac₂O)} start->protection protected_intermediate {N-protected intermediate} protection->protected_intermediate nitration {Nitration (HNO₃/H₂SO₄)} protected_intermediate->nitration nitrated_protected {N-protected-3-nitrophenylglycine} nitration->nitrated_protected deprotection {Deprotection (e.g., acid hydrolysis)} nitrated_protected->deprotection product {this compound} deprotection->product

Figure 4: General Workflow for Synthesis via Amino Group Protection. A schematic representation of a protecting group strategy for the synthesis of this compound.

Conclusion: A Versatile Synthesis for a Valuable Molecule

The direct nitration of 2-amino-2-phenylacetic acid provides an efficient and relatively high-yielding route to this compound. A thorough understanding of the reaction mechanism, particularly the directing effects of the substituents under acidic conditions, is paramount for predicting and controlling the outcome of the synthesis. Strict adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents involved. The resulting 3-nitrophenylglycine is a valuable intermediate for the synthesis of a wide range of biologically active molecules, making this a cornerstone reaction for researchers in medicinal chemistry and drug discovery.

References

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Homework.Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. [Link]

  • Lebrilla, C. B., et al. (1994). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Journal of Medicinal Chemistry, 37(19), 3077-3086. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(3), 131-149.
  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

  • PubMed. (n.d.). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

  • Lebrilla, C. B., et al. (1994). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Journal of Medicinal Chemistry, 37(19), 3077-3086. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • PubMed. (n.d.). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. Retrieved from [Link]

Sources

physicochemical properties of 2-amino-2-(3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-2-(3-nitrophenyl)acetic Acid

Abstract: This technical guide provides a comprehensive framework for the characterization of the . Intended for researchers in medicinal chemistry and drug development, this document moves beyond a simple data sheet. It details the essential experimental protocols required to determine key parameters such as purity, melting point, solubility, and pKa. By grounding these methodologies in established scientific principles, this guide serves as a practical manual for generating a robust and reliable data package for this important, non-canonical amino acid.

Introduction and Molecular Identity

This compound is a synthetic amino acid derivative. Its structure, featuring a chiral center, an aromatic nitro group, and the foundational amino and carboxylic acid moieties, makes it a valuable building block for peptide synthesis and small molecule drug discovery. The nitro group, in particular, offers a handle for further chemical modification and can influence the molecule's electronic and binding properties.

A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for its effective use. These parameters govern everything from reaction kinetics and purification strategies to aqueous solubility and ultimate bioavailability in a therapeutic context. This guide provides the foundational methods to elucidate these properties with scientific rigor.

Table 1: Molecular Identity of this compound

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₈H₈N₂O₄Calculated
Molecular Weight 196.16 g/mol Calculated
Canonical SMILES C1=CC(=CC(=C1)N)[O-]-
InChI Key (Derived from structure)-
CAS Number Not found in searched databases.-

Synthesis and Purity Assessment

The compound is typically synthesized via the nitration of 2-amino-2-phenylacetic acid. The following workflow outlines a general procedure.

Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product A 2-amino-2-phenylacetic acid C Add A to B at 0°C Stir 1h at 0°C Stir 30 min at RT A->C B Conc. H₂SO₄ + Fuming HNO₃ B->C D Hydrolyze with cold water C->D Reaction Mixture E Neutralize with 10M NH₃ (aq) D->E F Stir at 4°C for 10h E->F G Filter solid product F->G H Wash with cold water G->H I This compound (Yellow Powder) H->I

Caption: Synthesis workflow for this compound.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Expertise & Causality: Before any other property is measured, purity must be established. An impure sample will yield erroneous data for all subsequent tests, particularly melting point and solubility. RP-HPLC is the gold standard for non-volatile small molecules. We select a C18 column as its nonpolar stationary phase provides excellent retention for the aromatic ring. A gradient elution is employed because this compound has both polar (amino, carboxyl) and nonpolar (nitrophenyl) features, and a gradient ensures efficient elution and sharp peak shape. UV detection is ideal due to the strong chromophore of the nitrophenyl group.

Protocol:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

    • Causality Note: TFA acts as an ion-pairing agent, sharpening peaks by masking residual silanol interactions on the column and protonating the amino and carboxyl groups.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1 mL of a 50:50 mixture of MPA:MPB to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 5% MPB

      • 2-17 min: 5% to 95% MPB

      • 17-19 min: 95% MPB

      • 19-20 min: 95% to 5% MPB

      • 20-25 min: 5% MPB (Re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area/Area).

    • Trustworthiness: A pure sample should exhibit a single major peak (>98%) with a stable baseline. The retention time should be highly reproducible across multiple injections.

Predicted Physicochemical Properties

While experimental data is paramount, predicted properties provide a valuable baseline for experimental design. The following properties for the related isomer, 2-amino-2-(4-nitrophenyl)acetic acid, are provided as an estimate.[1]

Table 2: Predicted Physicochemical Properties (for 4-nitro isomer)

PropertyPredicted ValueSignificance
XLogP3 -1.9Indicates high hydrophilicity.[1]
Hydrogen Bond Donors 2The -NH₂ and -COOH groups can donate protons.[1]
Hydrogen Bond Acceptors 5The O atoms of the -COOH and -NO₂ groups can accept protons.[1]
Rotatable Bond Count 2Indicates limited conformational flexibility.[1]
Topological Polar Surface Area 109 ŲSuggests the molecule may have moderate cell permeability.[1]

Core Physicochemical Characterization: Protocols

The following section details the essential, self-validating experimental protocols for determining the core physicochemical properties.

A Synthesized Compound B Purity Check (RP-HPLC) A->B C Melting Point (Capillary Method) B->C If Purity >98% D Aqueous Solubility (Shake-Flask) B->D If Purity >98% E pKa Determination (Potentiometric Titration) B->E If Purity >98% F Structural Confirmation (NMR, MS, FTIR) B->F If Purity >98% G Comprehensive Data Package C->G D->G E->G F->G

Caption: General experimental workflow for physicochemical characterization.

Melting Point Determination

Expertise & Causality: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting range.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[2]

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Use a calibrated digital melting point apparatus (e.g., Stuart SMP10).

  • Measurement:

    • Place the loaded capillary into the heating block.

    • Set a rapid heating ramp (~10-20 °C/min) to find an approximate melting point.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat rapidly to ~20 °C below the approximate melting point.

    • Reduce the ramp rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂. Perform the measurement in triplicate for reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3][4] It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring the true solubility limit is reached. This is a critical parameter for any compound intended for biological or pharmaceutical use.

Protocol:

  • Setup: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.[5]

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours.[6]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour. Carefully remove an aliquot of the supernatant, avoiding any solid material. Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining microparticulates.[6]

  • Quantification:

    • Carefully take a known volume of the clear supernatant and dilute it with the mobile phase used for HPLC analysis.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Analyze the diluted supernatant sample using the validated RP-HPLC method (Section 2.2).

  • Calculation: Determine the concentration of the compound in the supernatant by interpolating its peak area from the calibration curve. Account for the dilution factor to report the final solubility in units such as mg/mL or µM.

pKa Determination (Potentiometric Titration)

Expertise & Causality: This compound is amphoteric, possessing both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂). Potentiometric titration is a robust method to determine the pKa values for these ionizable groups.[7] The pKa values are critical as they dictate the charge state of the molecule at a given pH, which profoundly impacts its solubility, receptor binding, and membrane permeability.[8]

Protocol:

  • Solution Preparation:

    • Accurately prepare a ~0.1 M solution of the compound in deionized water.

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.[7]

  • Titration Setup:

    • Place a known volume (e.g., 25 mL) of the compound solution in a beaker with a magnetic stir bar.

    • Immerse a calibrated pH electrode connected to a pH meter in the solution.

  • Titration (Acidic Range):

    • Slowly add aliquots (e.g., 0.2 mL) of the standardized 0.1 M HCl, recording the pH after each addition until the pH is ~1.5.

  • Titration (Basic Range):

    • Using a fresh sample of the compound solution, slowly add aliquots of standardized 0.1 M NaOH, recording the pH after each addition until the pH is ~11.5.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis).

    • The curve will show two equivalence points. The pKa values are the pH at the half-equivalence points.

    • pKa₁ (for the -COOH group) will be in the acidic range (typically 2-3).

    • pKa₂ (for the -NH₃⁺ group) will be in the basic range (typically 9-10).

    • Trustworthiness: The first derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence points, enhancing the accuracy of the pKa determination.

Spectroscopic and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Confirms the presence and connectivity of hydrogen atoms.

    • Expected Signals: Aromatic protons in the 7.5-8.5 ppm region, a singlet for the alpha-proton adjacent to the amino and carboxyl groups, and broad signals for the amine and carboxylic acid protons (which may exchange with D₂O).

    • Literature Data: A ¹H-NMR spectrum in DMSO-d₆ showed peaks at δ = 8.27 (s, 1H), 8.10 (d, J = 8.1 Hz, 1H), 7.83 (d, J = 7.9 Hz, 1H), 7.64 (t, J = 7.9 Hz, 1H), and 4.51 (s, 1H).

  • ¹³C NMR: Confirms the carbon skeleton.

    • Expected Signals: A signal for the carbonyl carbon (~170-180 ppm), multiple signals in the aromatic region (120-150 ppm), and a signal for the alpha-carbon (~50-60 ppm).[9]

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight and provide fragmentation data for structural elucidation.

  • Method: Electrospray ionization (ESI) is suitable for this polar, non-volatile molecule.

  • Expected Ions:

    • Positive Mode: [M+H]⁺ at m/z 197.05.

    • Negative Mode: [M-H]⁻ at m/z 195.04.

  • Fragmentation: Expect characteristic losses of H₂O (water), CO₂ (carbon dioxide), and NO₂ (nitro group), which helps confirm the structure.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Purpose: To identify the key functional groups present in the molecule.[11]

  • Method: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Expected Characteristic Bands (cm⁻¹):

    • ~3000-3300: N-H stretch of the amine.

    • ~2500-3300 (broad): O-H stretch of the carboxylic acid.

    • ~1700-1725: C=O stretch of the carboxylic acid.

    • ~1590-1650: N-H bend of the amine.

    • ~1510-1560 & ~1345-1385: Asymmetric and symmetric N-O stretches of the nitro group.

    • ~1450-1600: C=C stretches of the aromatic ring.

References

  • PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Spera, S., & Bax, A. (1991). Carbon-13 chemical shift analysis in proteins. Journal of the American Chemical Society, 113(14), 5490-5492.
  • University of Calgary. (n.d.). Experiment (1) Determination of Melting Points. Retrieved from [Link]

  • Edwards, J. M., & Wand, A. J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3618.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Representative of general FTIR principles for biomolecules)
  • Agilent Technologies. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (General method validation principles) Retrieved from [Link]

  • Wishart, D. S. (2011). Interpreting protein chemical shift data. Progress in Nuclear Magnetic Resonance Spectroscopy, 58(1-2), 62-87.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Karasek, F. W., & Kim, S. H. (1974). Mass identified mobility spectra of p-nitrophenol and reactant ions in plasma chromatography. Analytical Chemistry, 46(8), 1170-1172.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Chirality. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate. Retrieved from [Link]

  • Lee, H. B., & Peart, T. E. (1993). Analysis of Nitrophenols with Gas Chromatography-Mass Spectrometry by Flash-Heater Derivatization. ResearchGate. Retrieved from [Link]

  • Günther, H. (1995). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
  • Gallagher, W. (n.d.). Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. Retrieved from [Link]

  • University of Toronto. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry.
  • ResearchGate. (2013). I'm trying to quantify amino acids by RPHPLC with UV detector, can anyone suggest a good method? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Retrieved from [Link]

  • Donaldson, L. W., et al. (2001). Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains. Biochemistry and Cell Biology, 79(4), 447-457.
  • ResearchGate. (n.d.). Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Melting point determination. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

  • Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]

  • MassBank. (2010). msbnk-riken-pr100598. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. Retrieved from [Link]

  • Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point [Video]. YouTube. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-amino-2-(3-nitrophenyl)acetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-amino-2-(3-nitrophenyl)acetic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document delves into its molecular structure, synthesis, and potential as a building block in medicinal chemistry, grounded in established scientific principles and methodologies.

Introduction: The Significance of Nitro-Aromatic Amino Acids

Nitro-aromatic compounds are a cornerstone in medicinal chemistry, with the nitro group acting as a versatile pharmacophore and a key synthetic intermediate.[1] Its strong electron-withdrawing nature significantly influences a molecule's physicochemical properties, including its acidity, reactivity, and potential for biological interactions. When incorporated into an amino acid scaffold, the resulting nitro-aromatic amino acid becomes a valuable building block for synthesizing complex molecules with diverse biological activities, ranging from antibacterial to antineoplastic agents.[1]

This guide focuses specifically on this compound, an isomer of the more commonly cited 2- and 4-nitro-phenylglycines. While specific data for the 3-nitro isomer is less prevalent in publicly available literature, its structural motifs suggest significant potential as a precursor for novel therapeutic agents. Isomers of this compound are known to be key intermediates in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[2] This document aims to consolidate the available knowledge on the synthesis of this compound and to provide expert insights into its potential applications based on the established roles of related compounds.

Molecular Structure and Identification

The fundamental characteristics of this compound are its molecular structure and identifiers.

Molecular Formula: C₈H₈N₂O₄

Molecular Weight: 196.16 g/mol

Structure:

Caption: Molecular structure of this compound.

CAS Number: A specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. Researchers should rely on the molecular structure and synthesis protocols for identification. For context, the CAS numbers for related isomers and the parent compound without the amino group are provided in the table below.

Physicochemical Properties: A Comparative Overview

While experimental data for this compound is scarce, the properties of its isomers and related compounds can provide valuable context for anticipating its behavior in experimental settings.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Not availableC₈H₈N₂O₄196.16
2-amino-2-(4-nitrophenyl)acetic acid5407-25-0C₈H₈N₂O₄196.16[3]
(3-nitrophenyl)acetic acid1877-73-2C₈H₇NO₄181.15[4]
(2-nitrophenyl)acetic acid3740-52-1C₈H₇NO₄181.15[5]

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through the nitration of 2-amino-2-phenylacetic acid. The following protocol is based on a published methodology and provides a reliable pathway to obtain the target compound.

Causality of Experimental Choices:
  • Starting Material: 2-amino-2-phenylacetic acid is a commercially available and cost-effective precursor.

  • Nitrating Agent: A mixture of concentrated sulfuric acid and fuming nitric acid is a potent nitrating agent required to introduce the nitro group onto the aromatic ring. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Temperature Control: The reaction is initiated at 0°C to control the exothermic nitration reaction and minimize the formation of by-products. Allowing the reaction to proceed at room temperature ensures the completion of the nitration.

  • Work-up: Hydrolysis with cold water quenches the reaction. The subsequent neutralization with ammonia is crucial for precipitating the amino acid product, as its solubility is pH-dependent. Stirring at a low temperature (4°C) promotes complete precipitation and crystallization.

Step-by-Step Experimental Protocol:
  • Preparation: In a suitable reaction vessel, cool 5 g (33 mmol) of 2-amino-2-phenylacetic acid to 0°C.

  • Nitration: Slowly add the cooled starting material to a pre-cooled (0°C) mixture of 5 mL of concentrated sulfuric acid (98% w/w) and 5 mL of fuming nitric acid (90% w/w).

  • Reaction: Stir the reaction mixture vigorously at 0°C for 1 hour, then continue stirring at room temperature for an additional 30 minutes.

  • Quenching: Carefully pour the reaction mixture into 60 mL of cold water for hydrolysis.

  • Neutralization and Precipitation: Adjust the pH of the solution to neutral by the dropwise addition of 10 M ammonia.

  • Crystallization: Stir the resulting mixture at 4°C for 10 hours to facilitate the precipitation of the product.

  • Isolation and Purification: Isolate the product, this compound, by filtration. Wash the collected solid with cold water to remove residual impurities. The product is obtained as a yellow powdery solid.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product 2-amino-2-phenylacetic_acid 2-amino-2-phenylacetic acid Nitrating_Mixture Conc. H₂SO₄ + Fuming HNO₃ Nitration Nitration (0°C to RT) Nitrating_Mixture->Nitration Hydrolysis Hydrolysis (Cold Water) Nitration->Hydrolysis Quench Neutralization Neutralization (10M NH₃) Hydrolysis->Neutralization Adjust pH Precipitation Precipitation & Crystallization (4°C, 10h) Neutralization->Precipitation Final_Product This compound Precipitation->Final_Product Isolate

Caption: Workflow for the synthesis of this compound.

Potential Applications in Drug Development and Research

While direct biological activity data for this compound is limited, its structural features make it a promising candidate for a synthetic intermediate in drug discovery programs.

  • Scaffold for Novel Compounds: As a non-canonical amino acid, it can be incorporated into peptides to introduce conformational constraints or novel interaction points with biological targets.

  • Precursor for Heterocyclic Systems: The presence of both an amino group and a nitro group on the phenyl ring allows for a range of chemical transformations. For instance, reduction of the nitro group to an amine, followed by intramolecular reactions, can lead to the formation of various heterocyclic scaffolds, which are prevalent in many approved drugs.

  • Intermediate for Bioactive Molecules: The related isomer, 2-amino-2-(2-nitrophenyl)acetic acid, is utilized in the synthesis of pharmaceuticals for neurological disorders and compounds with anti-inflammatory and analgesic properties.[2] By analogy, the 3-nitro isomer could serve as a key building block for developing new chemical entities in these therapeutic areas.

The general biological significance of nitro-aromatic compounds further supports the potential utility of this compound. The nitro group is a known pharmacophore in various approved drugs, contributing to their mechanism of action.[1] Therefore, this compound represents a valuable starting point for medicinal chemists aiming to design and synthesize next-generation therapeutics.

Conclusion

References

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15876, 3-Nitrophenylacetic acid. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved January 23, 2026, from [Link]

  • Zaragoza, F. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 723. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 23, 2026, from [Link]

Sources

Spectroscopic Characterization of 2-amino-2-(3-nitrophenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for 2-amino-2-(3-nitrophenyl)acetic acid, a compound of interest due to its potential applications as a building block in medicinal chemistry. The presence of a chiral center, an aromatic nitro group, and an amino acid moiety makes it a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide delves into the causality behind the experimental choices and provides a framework for the interpretation of the spectral information, ensuring a thorough understanding of the molecule's structural characteristics.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the chemical environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier transform proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts to the solvent or TMS peak proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for acquiring NMR spectra.

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.27s1HAr-H (H-2)
8.10d (J = 8.1 Hz)1HAr-H (H-4)
7.83d (J = 7.9 Hz)1HAr-H (H-6)
7.64t (J = 7.9 Hz)1HAr-H (H-5)
4.51s1Hα-CH

Data obtained from a synthesis protocol reported by ChemicalBook.[1]

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum displays four distinct signals, which is consistent with a di-substituted benzene ring where all four aromatic protons are in different chemical environments. The downfield chemical shifts of these protons are attributed to the electron-withdrawing effect of the nitro group. The singlet at 8.27 ppm is assigned to the proton at the 2-position, which is ortho to the nitro group and experiences the strongest deshielding effect. The doublet at 8.10 ppm corresponds to the proton at the 4-position, which is also ortho to the nitro group. The doublet at 7.83 ppm is assigned to the proton at the 6-position, and the triplet at 7.64 ppm corresponds to the proton at the 5-position. The singlet at 4.51 ppm with an integration of one proton is characteristic of the alpha-proton of the amino acid, which is a methine proton. The broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons are often not observed or can exchange with residual water in the solvent, in this case, DMSO-d₆.

¹³C NMR Data (Predicted)
Chemical Shift (δ) ppmAssignment
~172C=O (Carboxylic acid)
~148C-NO₂
~142C-CH(NH₂)COOH
~135Ar-CH
~130Ar-CH
~123Ar-CH
~122Ar-CH
~57α-C

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum shows eight distinct carbon signals, which is consistent with the molecular structure. The signal at approximately 172 ppm is characteristic of a carboxylic acid carbonyl carbon. The signal around 148 ppm is assigned to the aromatic carbon directly attached to the electron-withdrawing nitro group. The aromatic carbon attached to the amino acid side chain is predicted to appear around 142 ppm. The remaining four signals in the aromatic region (approximately 122-135 ppm) correspond to the four aromatic CH carbons. The signal for the alpha-carbon of the amino acid is predicted to be around 57 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure ATR crystal is clean prep2 Place a small amount of solid sample on the crystal prep3 Apply pressure with the anvil acq1 Collect a background spectrum acq2 Collect the sample spectrum proc1 Automatic background subtraction proc2 Identify and label significant peaks cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

IR Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amine)
3300-2500Strong, Very BroadO-H stretch (carboxylic acid)
1710-1680StrongC=O stretch (carboxylic acid)
1620-1580MediumN-H bend (amine)
1550-1500StrongN-O asymmetric stretch (nitro)
1370-1330StrongN-O symmetric stretch (nitro)
1300-1200MediumC-O stretch (carboxylic acid)
850-750StrongC-H out-of-plane bend (aromatic)

Interpretation of the Predicted IR Spectrum:

The predicted IR spectrum shows several characteristic absorption bands that correspond to the functional groups present in this compound. A broad absorption in the region of 3400-3200 cm⁻¹ is expected for the N-H stretching vibrations of the primary amine. An even broader and stronger absorption from 3300-2500 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, which is typically broadened due to hydrogen bonding. The strong absorption around 1700 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid. The presence of the nitro group is confirmed by two strong absorptions: the asymmetric N-O stretch around 1530 cm⁻¹ and the symmetric N-O stretch around 1350 cm⁻¹. The N-H bending vibration of the amine is expected in the 1620-1580 cm⁻¹ region. Finally, the C-H out-of-plane bending vibrations for the substituted aromatic ring are expected in the fingerprint region, typically between 850 and 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like amino acids, which minimizes fragmentation and typically shows the molecular ion peak.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a dilute solution of the sample prep2 in a suitable solvent (e.g., methanol/water) acq1 Infuse the sample into the ESI source acq2 Acquire the mass spectrum in positive or negative ion mode proc1 Identify the molecular ion peak proc2 Analyze any significant fragment ions cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for acquiring an ESI-MS spectrum.

Mass Spectrometry Data (Predicted)
m/zIon
197.05[M+H]⁺
195.04[M-H]⁻
151.05[M+H - HCOOH]⁺
150.05[M - COOH - H]

Interpretation of the Predicted Mass Spectrum:

The molecular weight of this compound is 196.16 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 197.05. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of around 195.04. A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as formic acid (HCOOH, 46.0055 g/mol ), which would result in a fragment ion at m/z 151.05. Another possible fragmentation is the loss of the carboxyl group, leading to an ion at m/z 150.05. The observation of the molecular ion peak is the most critical piece of information from a soft ionization mass spectrometry experiment as it confirms the molecular weight of the compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for this compound. By combining experimental ¹H NMR data with predicted ¹³C NMR, IR, and MS spectra, a detailed structural characterization of the molecule has been presented. The provided protocols and interpretations serve as a valuable resource for scientists working with this compound, enabling its unambiguous identification and quality control. The integration of multiple spectroscopic techniques, as detailed in this guide, represents a robust and self-validating system for the structural elucidation of complex organic molecules in the field of drug discovery and development.

References

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

  • Sample preparation for FT-IR. University of California, Los Angeles. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Association for Clinical Biochemistry and Laboratory Medicine. Available at: [Link]

  • 3-Nitrophenylacetic acid. PubChem. Available at: [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Journal of the American Chemical Society. Available at: [Link]

  • Computational studies on the IR and NMR spectra of 2-aminophenol. ResearchGate. Available at: [Link]

Sources

Solubility Profile of 2-amino-2-(3-nitrophenyl)acetic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 2-amino-2-(3-nitrophenyl)acetic acid, a crucial parameter for its evaluation in pharmaceutical research and development. In the absence of extensive published empirical data for this specific molecule, this document leverages established principles of physical chemistry and data from structurally analogous compounds to forecast its behavior in common laboratory solvents. Furthermore, this guide presents a robust, self-validating experimental protocol for the precise determination of its solubility, ensuring data integrity and reproducibility. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively assess the solubility of this compound.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the propensity of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API), adequate solubility is a prerequisite for absorption and subsequent systemic availability, directly influencing its therapeutic efficacy. Poor solubility can lead to erratic absorption, suboptimal drug exposure, and ultimately, the failure of promising drug candidates. Therefore, a thorough understanding and quantitative determination of a compound's solubility profile early in the drug discovery pipeline is paramount.

This guide focuses on this compound, a molecule of interest in medicinal chemistry. Its structure, featuring an amino acid backbone, a phenyl ring, and a nitro group, suggests a complex interplay of physicochemical properties that will govern its solubility. This document will first delve into the theoretical underpinnings of its expected solubility and then provide a detailed, field-proven experimental workflow for its empirical determination.

Predicted Physicochemical Properties and Solubility Profile

Molecular Structure and Functional Group Analysis

This compound is an alpha-amino acid. Its structure comprises:

  • An alpha-carbon bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom, and a 3-nitrophenyl side chain.

  • Amphoteric Nature: The presence of both a basic amino group and an acidic carboxylic acid group confers amphoteric properties. This means the molecule can exist as a zwitterion at its isoelectric point (pI), and as a cation in acidic conditions or an anion in basic conditions. This pH-dependent ionization is a primary determinant of its aqueous solubility.

  • Aromaticity and Polarity: The 3-nitrophenyl group introduces a significant hydrophobic character, which will influence its solubility in organic solvents. The nitro group is a strong electron-withdrawing group, which can impact the pKa of the aromatic ring protons, although its effect on the amino and carboxylic acid pKa values is likely modest.

Predicted Solubility Behavior

Based on the functional group analysis, the following solubility profile is anticipated:

  • Aqueous Solubility: The compound is expected to exhibit pH-dependent aqueous solubility. At its isoelectric point, where the net charge is zero, the solubility will likely be at its minimum. In acidic solutions (pH < pI), the amino group will be protonated (-NH3+), forming a salt and increasing solubility. In basic solutions (pH > pI), the carboxylic acid group will be deprotonated (-COO-), also forming a salt and enhancing solubility.[1]

  • Organic Solvent Solubility: The presence of the nitrophenyl ring suggests that solubility will be favored in polar aprotic solvents that can engage in dipole-dipole interactions. Solubility in polar protic solvents like alcohols is also expected, facilitated by hydrogen bonding with the amino and carboxyl groups. In nonpolar solvents, the solubility is predicted to be low due to the high polarity of the amino acid moiety.

A summary of predicted physicochemical properties based on related compounds is presented in Table 1.

PropertyPredicted Value/BehaviorRationale and Supporting Evidence
Molecular Formula C₈H₈N₂O₄Based on chemical structure.
Molecular Weight 196.16 g/mol Calculated from the molecular formula.[2]
Appearance Likely a solid at room temperatureSimilar to other amino acids and nitrophenylacetic acids.[3][4]
Aqueous Solubility pH-dependentAmphoteric nature of the amino acid. Solubility is expected to be lowest at the isoelectric point and increase in acidic and basic solutions.[1]
pKa (acidic) ~2-3Typical range for the carboxylic acid group of an alpha-amino acid.
pKa (basic) ~9-10Typical range for the amino group of an alpha-amino acid.
Predicted XLogP -1.9 (for the 4-nitro isomer)The negative value suggests a preference for hydrophilic environments, though the 3-nitro isomer's value may differ slightly.[2]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, a well-controlled experimental procedure is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended here.[5]

The Shake-Flask Method: Rationale and Overview

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.[4][5] The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique. This method is considered trustworthy because it measures the thermodynamic equilibrium solubility.[5]

The experimental workflow is depicted in the following diagram:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Prep Weigh excess this compound Solvent Add a known volume of the selected solvent Shake Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) Solvent->Shake Filter Filter the suspension to remove undissolved solid (e.g., 0.22 µm syringe filter) Shake->Filter Dilute Dilute the filtrate if necessary Filter->Dilute Quantify Quantify the concentration using a validated analytical method (HPLC or UV-Vis) Dilute->Quantify

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Methodology

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Test Samples:

    • Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration remains constant.[5]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered samples and the standard solutions using a validated analytical method.

Analytical Methods for Quantification

The choice of analytical method depends on the solvent and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and sensitivity. A reverse-phase C18 column is suitable for separating aromatic amino acids. Detection can be achieved using a UV detector, as the nitrophenyl group provides a strong chromophore.

  • UV-Vis Spectroscopy: This method is simpler and faster than HPLC but may be less specific. The concentration can be determined by measuring the absorbance at the wavelength of maximum absorption (λmax) of the nitrophenyl group and using a calibration curve. It is important to ensure that the solvent does not interfere with the absorbance measurement.

The relationship between these components is illustrated below:

Analytical_Methods cluster_quantification Quantification of Dissolved Solute cluster_hplc_details HPLC Details cluster_uvvis_details UV-Vis Details HPLC HPLC-UV Column Reverse-Phase C18 Column HPLC->Column Detection_HPLC UV Detection HPLC->Detection_HPLC UV_Vis UV-Vis Spectroscopy Lambda_Max Measure at λmax UV_Vis->Lambda_Max Calibration Calibration Curve UV_Vis->Calibration

Caption: Analytical methods for quantifying the solute concentration.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

A table summarizing the solubility in various solvents at a specified temperature is highly recommended.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)Polar Protic25Experimental ValueCalculated Value
0.1 M HCl (aq)Polar Protic, Acidic25Experimental ValueCalculated Value
0.1 M NaOH (aq)Polar Protic, Basic25Experimental ValueCalculated Value
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
DMSOPolar Aprotic25Experimental ValueCalculated Value
DichloromethaneNonpolar25Experimental ValueCalculated Value
HexaneNonpolar25Experimental ValueCalculated Value
Interpretation of Results

The obtained solubility data should be analyzed in the context of the compound's structure and the properties of the solvents.

  • Aqueous Solubility vs. pH: A plot of solubility versus pH will be informative. The lowest solubility is expected at the isoelectric point, with significant increases at lower and higher pH values. This behavior is critical for understanding how the compound will dissolve in different physiological environments.

  • Solubility in Organic Solvents: The solubility in a range of organic solvents with varying polarities will provide insights into the intermolecular forces that govern solvation. High solubility in polar aprotic solvents like DMSO and acetone would be consistent with the polar nature of the molecule. Limited solubility in nonpolar solvents like hexane would confirm the dominance of the polar amino acid moiety.

Conclusion

While specific, publicly available solubility data for this compound is scarce, a comprehensive understanding of its solubility profile can be achieved through a combination of predictive analysis based on its chemical structure and rigorous experimental determination. This technical guide has outlined the expected solubility behavior of this compound and provided a detailed, self-validating protocol for its measurement using the reliable shake-flask method coupled with appropriate analytical techniques. The generation of accurate solubility data is a critical step in the drug development process, and the methodologies described herein will enable researchers to make informed decisions regarding the potential of this compound as a therapeutic candidate.

References

  • A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. ACS Omega. Available at: [Link].

  • (2-Nitrophenyl)acetic acid. Wikipedia. Available at: [Link].

  • 3-Nitrophenylacetic acid. PubChem. Available at: [Link].

  • 2-Amino-2-(4-nitrophenyl)acetic acid. PubChem. Available at: [Link].

  • Shake Flask Method Summary. BioAssay Systems. Available at: [Link].

  • Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link].

  • 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4. PubChem. Available at: [Link].

  • Analysis of Amino Acids by HPLC. Agilent. Available at: [Link].

  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link].

  • Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. PubMed. Available at: [Link].

  • UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link].

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link].

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link].

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Available at: [Link].

Sources

The Synthesis, Biological Activity, and Therapeutic Potential of Nitrophenyl-Substituted Amino Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrophenyl-substituted amino acids represent a versatile and increasingly important class of molecules in drug discovery and chemical biology. The incorporation of a nitrophenyl group onto an amino acid scaffold can profoundly influence its biological activity, leading to a diverse range of pharmacological effects. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of these compounds. We will delve into the key chemical strategies for their preparation, elucidate the intricate ways they interact with biological systems, and present detailed protocols for their synthesis and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of nitrophenyl-substituted amino acids in their research and development endeavors.

Introduction: The Significance of the Nitrophenyl Moiety in Amino Acid Chemistry

The introduction of a nitro group onto an aromatic ring can dramatically alter the electronic properties of a molecule, influencing its reactivity, binding affinity, and metabolic fate. When this functionality is combined with the inherent chirality and biological relevance of amino acids, the resulting nitrophenyl-substituted amino acids become powerful tools for probing and modulating biological processes. The nitro group, often considered a "pharmacophore" and a "toxicophore," can participate in various interactions, including hydrogen bonding and π-stacking, which can enhance binding to target proteins. Furthermore, the nitro group can undergo bioreduction in hypoxic environments, a characteristic that has been exploited in the design of hypoxia-activated prodrugs.[1] This guide will explore the multifaceted nature of these compounds, from their fundamental chemistry to their potential as therapeutic agents.

Synthesis of Nitrophenyl-Substituted Amino Acids

The synthesis of nitrophenyl-substituted amino acids can be broadly categorized into two main approaches: the nitration of a pre-existing amino acid and the coupling of a nitroaromatic compound with an amino acid or a precursor.

Direct Nitration of Aromatic Amino Acids

Direct nitration of aromatic amino acids, such as phenylalanine and tyrosine, offers a straightforward route to nitrophenyl-substituted derivatives. This typically involves the use of a nitrating agent, such as a mixture of concentrated nitric and sulfuric acids.

This protocol describes the nitration of L-phenylalanine to produce L-p-nitrophenylalanine.[2]

Materials:

  • L-Phenylalanine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Hydroxide (for neutralization)

  • Coil Reactor (or a round-bottom flask with controlled cooling)

Procedure:

  • Carefully add L-phenylalanine to a cooled mixture of concentrated sulfuric acid and concentrated nitric acid in a coil reactor or a well-chilled flask. The mixture is then allowed to react, with the reaction progress monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is poured onto ice to precipitate the product.

  • The crude product is collected by filtration and washed with cold water.

  • The product is then purified by recrystallization from hot water after neutralization with a base like sodium hydroxide.

Causality Behind Experimental Choices:

  • The use of a coil reactor allows for continuous production and better control over the reaction temperature, which is crucial for minimizing side reactions.[2]

  • Pouring the reaction mixture onto ice serves to both quench the reaction and precipitate the product due to its lower solubility in cold water.

N-Arylation via Ullmann Condensation

The Ullmann condensation is a versatile copper-catalyzed reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of N-aryl amino acids.[1][3] This approach involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

This protocol outlines a general procedure for the Ullmann-type coupling of p-nitro-substituted aryl halides with glycine.[3]

Materials:

  • 4-Halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene)

  • Glycine

  • Copper(I) Iodide (CuI)

  • A ligand (e.g., L-proline or N,N-dimethylglycine)[4]

  • A base (e.g., Potassium Carbonate or Potassium Phosphate)

  • A high-boiling polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

Procedure:

  • To a dry reaction vessel, add the 4-halonitrobenzene, glycine, copper(I) iodide, ligand, and base.

  • Add the solvent and heat the mixture to the required temperature (typically 80-150 °C), monitoring the reaction by TLC.

  • After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • The use of a copper catalyst is essential for facilitating the carbon-nitrogen bond formation.[1]

  • The ligand helps to stabilize the copper catalyst and improve the reaction efficiency, allowing for lower reaction temperatures.[4]

  • A high-boiling polar solvent is necessary to achieve the required reaction temperatures and to dissolve the reactants.

Biological Activities and Mechanisms of Action

Nitrophenyl-substituted amino acids exhibit a wide spectrum of biological activities, including immunomodulatory, anticancer, antimicrobial, and neuroprotective effects. The underlying mechanisms are often linked to the unique properties of the nitrophenyl group.

Immunomodulatory Effects

The incorporation of a p-nitrophenylalanine (pNF) residue into a self-protein can break immune tolerance and elicit a robust T-cell-dependent antibody response.[5]

Mechanism of Action: The introduction of the p-nitrophenyl group creates a "neoepitope" that is recognized as foreign by the immune system.[6] This is attributed to the π-electron delocalization of the nitroaryl group and the ability of the nitro group to form strong hydrogen bonds, stacking, and van der Waals interactions, which can alter the peptide's interaction with the Major Histocompatibility Complex (MHC) and the T-cell receptor (TCR).[6][7] This leads to the activation of naive CD4+ T-cells and the subsequent production of antibodies against the modified protein.[1]

Diagram: Proposed Mechanism of p-Nitrophenylalanine-Induced Immune Activation

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-II TCR T-Cell Receptor MHC->TCR Neoepitope Recognition Peptide Self-Peptide (with pNF) Peptide->MHC Binding Activation T-Cell Activation TCR->Activation Signal 1 B_Cell_Help B-Cell Activation->B_Cell_Help Provides help to CoStim Co-stimulatory Signal CoStim->Activation Signal 2 Antibody_Production Antibody Production B_Cell_Help->Antibody_Production Differentiates and produces antibodies

Caption: pNF-modified peptides are presented by APCs, leading to T-cell activation and antibody production.

Bioreduction and Cytotoxicity

The nitro group of nitrophenyl-substituted amino acids can be reduced by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments. This bioreduction can lead to the formation of cytotoxic species, forming the basis for the development of hypoxia-activated prodrugs.

Mechanism of Action: The reduction of the nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine derivatives. These reactive species can covalently modify cellular macromolecules such as DNA and proteins, leading to cell death.

Diagram: Bioreductive Activation of a Nitrophenyl-Substituted Amino Acid

G NPAA Nitrophenyl-Amino Acid (R-NO2) Nitroso Nitroso Intermediate (R-NO) NPAA->Nitroso Nitroreductase +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Nitroreductase +2e-, +2H+ Amine Amino Derivative (R-NH2) Hydroxylamine->Amine Nitroreductase +2e-, +2H+ Cytotoxicity Covalent Adducts with DNA and Proteins (Cell Death) Hydroxylamine->Cytotoxicity Reacts with

Caption: Enzymatic reduction of the nitro group generates cytotoxic intermediates.

Neuroprotective Potential

While direct evidence for the neurotrophic activity of simple nitrophenyl-substituted amino acids is still emerging, the modulation of pathways involved in neuroprotection is a promising area of investigation. For instance, halogenated derivatives of L-phenylalanine have shown neuroprotective effects by attenuating glutamatergic synaptic transmission.[8] Given the ability of the nitrophenyl group to modulate receptor interactions, it is plausible that nitrophenyl-substituted amino acids could interact with neuronal receptors, such as those for brain-derived neurotrophic factor (BDNF) or glutamate, to exert neuroprotective effects.

Experimental Protocols for Biological Evaluation

T-Cell Proliferation Assay

This assay is used to assess the ability of nitrophenyl-substituted peptides to stimulate T-cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • Nitrophenyl-substituted peptide and control peptide

  • Antigen-presenting cells (APCs), such as dendritic cells (DCs)

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

  • Flow cytometer

Procedure:

  • Isolate naive CD4+ T-cells from PBMCs.

  • Label the T-cells with CFSE.

  • Co-culture the CFSE-labeled T-cells with autologous DCs that have been pulsed with the nitrophenyl-substituted peptide or a control peptide.

  • Incubate the co-culture for 5-7 days.

  • Analyze T-cell proliferation by flow cytometry, measuring the dilution of CFSE fluorescence in dividing cells.[1]

Causality Behind Experimental Choices:

  • CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation.

  • The co-culture with APCs is necessary for the presentation of the peptide antigen to the T-cells.

In Vitro Cytotoxicity Assay

This assay determines the cytotoxic potential of nitrophenyl-substituted amino acids, particularly under hypoxic conditions.

Materials:

  • Cancer cell line (e.g., a cell line known to overexpress nitroreductases)

  • Nitrophenyl-substituted amino acid

  • Cell culture medium

  • Hypoxia chamber or a chemical inducer of hypoxia (e.g., cobalt chloride)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to varying concentrations of the nitrophenyl-substituted amino acid under both normoxic and hypoxic conditions for 24-72 hours.

  • Add the MTT reagent to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at the appropriate wavelength using a plate reader to determine cell viability.

Causality Behind Experimental Choices:

  • The use of both normoxic and hypoxic conditions allows for the assessment of hypoxia-selective cytotoxicity.

  • The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the characterization and quantification of nitrophenyl-substituted amino acids in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of amino acids in biological fluids due to its high sensitivity and selectivity.[9][10]

Sample Preparation for Plasma Analysis:

  • Protein precipitation: Add a precipitating agent (e.g., acetonitrile or methanol containing an internal standard) to the plasma sample.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant transfer: Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Parameters:

  • Chromatography: Reversed-phase or mixed-mode chromatography is typically used for the separation of amino acids.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.

Fragmentation of Nitrophenyl-Substituted Amino Acids: The fragmentation pattern of nitrophenyl-substituted amino acids in MS/MS is influenced by the nature of the amino acid and the position of the nitro group. Common fragmentation pathways include the loss of the carboxyl group, the amino group, and fragmentation of the amino acid side chain. For proline-containing peptides, a characteristic fragmentation N-terminal to the proline residue is often observed.[11][12]

Table 1: Common Mass Spectrometry Transitions for Amino Acid Analysis

Amino AcidPrecursor Ion (m/z)Product Ion (m/z)
Phenylalanine166.1120.1
Tyrosine182.1136.1
Tryptophan205.1188.1
p-Nitrophenylalanine 211.1 165.1 (loss of NO2)
N-(p-nitrophenyl)glycine 197.1 151.1 (loss of NO2)

(Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.)

Conclusion and Future Directions

Nitrophenyl-substituted amino acids are a class of compounds with significant and diverse biological activities. Their ability to modulate the immune system, act as hypoxia-activated cytotoxic agents, and potentially influence neuronal function makes them attractive candidates for further investigation in drug discovery. The synthetic methodologies for their preparation are well-established, and robust analytical techniques are available for their characterization and quantification.

Future research in this area should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets at the molecular level will be crucial for rational drug design.

  • Exploring a broader range of biological activities: Investigating the effects of these compounds in other therapeutic areas, such as neuroscience and inflammatory diseases, could reveal new therapeutic opportunities.

  • Optimizing pharmacokinetic and toxicological profiles: Structure-activity relationship studies should be conducted to improve the drug-like properties of these compounds and minimize potential toxicity.

By continuing to explore the rich chemistry and biology of nitrophenyl-substituted amino acids, the scientific community can unlock their full potential for the development of novel and effective therapeutics.

References

  • Introduction of p-nitrophenylalanine allows Th epitopes to activate... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Modulation of Nitro-fatty Acid Signaling: PROSTAGLANDIN REDUCTASE-1 IS A NITROALKENE REDUCTASE - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Allosteric modulation of G protein-coupled receptor signaling - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • The contribution of phenylalanine to tyrosine metabolism in vivo. Studies in the post-absorptive and phenylalanine-loaded rat - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Effects of N-, P- and Q-type neuronal calcium channel antagonists on mammalian peripheral neurotransmission - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020, November 20). Retrieved January 23, 2026, from [Link]

  • Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Loss of CD4 T-cell–dependent tolerance to proteins with modified amino acids | PNAS. (n.d.). Retrieved January 23, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

  • CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents. (n.d.).
  • PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • In Vivo Metabolic Responses to Different Formulations of Amino Acid Mixtures for the Treatment of Phenylketonuria (PKU) - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Physiology 2012: G proteins inhibit neuronal calcium ion channels - YouTube. (2012, September 21). Retrieved January 23, 2026, from [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides | Organic Letters - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (n.d.). Retrieved January 23, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mechanistic studies of the immunochemical termination of self-tolerance with unnatural amino acids - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021, October 8). Retrieved January 23, 2026, from [Link]

  • Pyruvate kinase: modulation by L -phenylalanine and L -alanine - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Anti-Neuroinflammatory Effects of the Calcium Channel Blocker Nicardipine on Microglial Cells: Implications for Neuroprotection | PLOS One - Research journals. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Pharmacokinetic / Pharmacodynamic (PK/PD) - Vibiosphen. (n.d.). Retrieved January 23, 2026, from [Link]

  • Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents. (n.d.).
  • Allosteric Modulation of G Protein Coupled Receptors by Cytoplasmic, Transmembrane and Extracellular Ligands - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. (2022, December 29). Retrieved January 23, 2026, from [Link]

  • The inhibition of functional expression of calcium channels by prion protein demonstrates competition with α2δ for GPI-anchoring pathways - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Specific modulation of protein kinase activity via small peptides - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Featured method: Plasma amino acid LC-MS/MS analysis - CHUM. (n.d.). Retrieved January 23, 2026, from [Link]

  • Activation of T-cells from allergic patients and volunteers by p-phenylenediamine and Bandrowski's base - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Gr - ChemRxiv. (n.d.). Retrieved January 23, 2026, from [Link]

  • T-Cell Receptor with HLA-A and Bound Peptide - YouTube. (2015, January 30). Retrieved January 23, 2026, from [Link]

  • Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra - OSU Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies - BioIVT. (n.d.). Retrieved January 23, 2026, from [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mechanisms of phytochemical neuroprotection in neurodegenerative diseases - Consensus. (n.d.). Retrieved January 23, 2026, from [Link]

  • The Role of L-Type Calcium Channels in Neuronal Excitability and Aging - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Allosteric Regulation of Phenylalanine Hydroxylase - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) GPCR Allosteric Modulator Discovery - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations - YouTube. (2017, October 30). Retrieved January 23, 2026, from [Link]

  • Advancing GPCR Drug Discovery through Allosteric Modulation - YouTube. (2016, December 21). Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 23, 2026, from [Link]

  • Fragmentation reactions of deprotonated peptides containing proline. The proline effect. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Beyond Nature's Alphabet: A Technical Guide to the Discovery and Application of Unnatural Amino Acids in Biochemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of unnatural amino acids (Uaas), from their fundamental discovery to their transformative impact on biochemistry, protein engineering, and therapeutic development. We will delve into the core methodologies for their synthesis and site-specific incorporation into proteins, examine their diverse applications, and provide insights into the experimental rationale that drives innovation in this field.

Introduction: Expanding the Proteomic Repertoire

For billions of years, life has constructed a vast and complex world of proteins using a limited palette of just 20 canonical amino acids. This conserved set has proven remarkably versatile, giving rise to the enzymes, structural scaffolds, and signaling molecules that underpin all biological processes.[1] However, the inherent chemical limitations of this natural alphabet have also constrained the potential for protein function. The advent of unnatural amino acids (Uaas)—also known as non-canonical or non-proteinogenic amino acids—has shattered these limitations, offering a powerful toolkit to expand the chemical diversity and functional capabilities of proteins.[1][]

Uaas are amino acids that are not among the 20 genetically encoded by the standard genetic code.[1][][3] They can be chemically synthesized or occur naturally but are not typically incorporated into proteins during ribosomal translation.[3][4] The ability to site-specifically incorporate these novel building blocks into a protein's primary sequence opens up a universe of possibilities for rational protein design, allowing for the introduction of novel physicochemical and biological properties.[1] This guide will navigate the scientific journey of Uaas, from their conceptualization to their current role as indispensable tools in modern biochemistry and drug discovery.

The Dawn of a New Chemistry: Discovery and Foundational Principles

The concept of expanding the genetic code to include Uaas was born from the desire to overcome the chemical constraints of the 20 natural amino acids.[5] Early efforts in the mid-20th century focused on the global substitution of amino acid analogs, but these methods lacked precision and often resulted in toxic effects. The breakthrough came with the development of methods for the site-specific incorporation of Uaas, a landmark achievement pioneered by researchers like Peter G. Schultz and his colleagues in the early 2000s.[6] This was made possible by hijacking the cell's own translational machinery.

The core principle behind site-specific Uaa incorporation lies in the creation of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair.[7][8] In a host organism, this engineered pair functions independently of the endogenous synthetases and tRNAs, ensuring that the Uaa is exclusively charged onto its cognate tRNA and not recognized by any of the host's own translational components.[8][9] This orthogonality is the cornerstone of a self-validating system, preventing the misincorporation of canonical amino acids at the target site and the mischarging of the Uaa onto endogenous tRNAs.

Methodologies for Unnatural Amino Acid Incorporation

The site-specific incorporation of Uaas into proteins can be achieved through several sophisticated methodologies, each with its own advantages and experimental considerations. The two primary in vivo strategies are Stop Codon Suppression (SCS) and Selective Pressure Incorporation (SPI).[3]

Stop Codon Suppression (SCS)

Stop Codon Suppression is the most widely used method for site-specific Uaa incorporation.[3] It involves repurposing a nonsense codon, typically the amber stop codon (UAG), to encode for the Uaa.[3][10] This requires the introduction of two key components into the host cell:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is engineered to specifically recognize and charge the desired Uaa.[9]

  • An Orthogonal Suppressor tRNA: This tRNA has its anticodon mutated to recognize the repurposed stop codon (e.g., CUA for the UAG codon) and is not recognized by any of the host's endogenous aaRSs.[9]

The causality behind this choice is elegant: the cell's natural translation termination at the designated UAG codon is "suppressed" by the engineered tRNA, which instead delivers the Uaa to the ribosome for incorporation into the growing polypeptide chain.[11]

Stop_Codon_Suppression cluster_host_cell Host Cell Uaa Unnatural Amino Acid (Uaa) aaRS Orthogonal aaRS Uaa->aaRS Binding tRNA Orthogonal Suppressor tRNA aaRS->tRNA Charging (Uaa-tRNA) tRNA->aaRS Binding Ribosome Ribosome tRNA->Ribosome Codon Recognition (UAG) Gene Gene of Interest with UAG Codon Gene->Ribosome Transcription & Translation Protein Protein with Incorporated Uaa Ribosome->Protein Peptide Bond Formation

Caption: Workflow for Stop Codon Suppression.

  • Plasmid Construction:

    • Clone the gene for the orthogonal aaRS into a suitable expression vector (e.g., under an arabinose-inducible promoter).

    • Clone the gene for the orthogonal suppressor tRNA into a separate expression vector (e.g., under a constitutive promoter).

    • Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis. Clone this modified gene into a third expression vector (e.g., under a T7 promoter).

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with all three plasmids.

  • Culture and Induction:

    • Grow the transformed cells in a rich medium (e.g., LB) supplemented with the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

    • Add the Uaa to the culture medium to a final concentration of 1-10 mM.

    • Induce the expression of the orthogonal aaRS (e.g., with L-arabinose).

    • Induce the expression of the target protein (e.g., with IPTG).

  • Protein Expression and Purification:

    • Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours.

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography).

  • Verification: Confirm the incorporation of the Uaa using mass spectrometry.[]

Selective Pressure Incorporation (SPI)

Selective Pressure Incorporation is an alternative method that is particularly useful for incorporating Uaas that are structurally similar to canonical amino acids.[3] This technique utilizes an auxotrophic host strain that cannot synthesize a specific natural amino acid.[3]

The experimental logic is as follows: by growing the auxotrophic strain in a minimal medium lacking the essential natural amino acid but supplemented with the Uaa analog, the cell is forced to incorporate the Uaa into its proteins to survive. This method is less site-specific than SCS and can lead to global substitution of the natural amino acid with the Uaa.

The Expanding Toolkit: Synthesis of Unnatural Amino Acids

The power of Uaa technology is intrinsically linked to the ability to synthesize a diverse array of novel amino acid structures. Both chemical and biological synthesis methods are employed to create Uaas with unique functionalities.

  • Chemical Synthesis: Organic chemistry provides a versatile platform for the de novo synthesis of a wide range of Uaas.[][4] This approach allows for precise control over the stereochemistry and the introduction of a vast array of functional groups, including photo-crosslinkers, fluorescent probes, and bioorthogonal handles.[13] For example, para-hydroxyphenylalanine can be synthesized from phenylalanine by introducing a hydroxyl group onto its aromatic ring through chemical reactions.[]

  • Biosynthesis: In some cases, metabolic engineering can be used to create biosynthetic pathways for the production of Uaas in living cells.[4] This can be a more sustainable and cost-effective approach for the large-scale production of certain Uaas.

Transformative Applications of Unnatural Amino Acids

The ability to incorporate Uaas into proteins has revolutionized numerous areas of biochemistry and drug development.[1][]

Probing Protein Structure and Function

Uaas with unique spectroscopic or reactive properties serve as powerful tools for elucidating protein structure and function.

ApplicationUnnatural Amino Acid ExampleFunctionality
Photo-Crosslinking p-Benzoyl-L-phenylalanine (Bpa)Forms covalent crosslinks with interacting proteins upon UV irradiation, enabling the mapping of protein-protein interactions.[3][9]
Fluorescent Labeling L-(7-hydroxycoumarin-4-yl) EthylglycineActs as a fluorescent probe to monitor protein localization and conformational changes in real-time.[9]
Infrared Probes p-Azido-L-phenylalanine (AzPhe)The azide group has a unique IR absorption frequency, allowing for the study of local protein environments and dynamics.[9]
Post-Translational Modifications O-Methyl-L-tyrosineMimics tyrosine phosphorylation, enabling the study of signaling pathways.[9]
Protein Engineering and Enhanced Therapeutics

The incorporation of Uaas can endow proteins with novel or enhanced therapeutic properties.[1][14]

  • Improved Stability and Activity: Uaas can be used to introduce non-native chemical bonds that increase a protein's resistance to proteolysis or enhance its catalytic activity.[1]

  • Antibody-Drug Conjugates (ADCs): Uaas with bioorthogonal reactive groups allow for the site-specific conjugation of cytotoxic drugs to antibodies, creating highly targeted cancer therapies with improved efficacy and reduced side effects.[1]

  • Peptide-Based Drugs: The incorporation of Uaas into peptide therapeutics can improve their stability, permeability, and target selectivity.[15][16] For instance, replacing a natural amino acid with a D-amino acid can significantly enhance a peptide's resistance to enzymatic degradation.[16]

Kinase_Signaling Signal External Signal Receptor Receptor Signal->Receptor Kinase Kinase with Photocaged Uaa Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Response Cellular Response PhosphoSubstrate->Response

Caption: Photocaged Uaas to control kinase activity.

Drug Discovery and Development

Uaas are increasingly being incorporated into small molecule drugs and peptide-based therapeutics to enhance their pharmacological properties.[15][17] They can improve drug-likeness by increasing molecular diversity and optimizing physicochemical parameters.[17] For example, FDA-approved drugs like pregabalin and ropivacaine feature unnatural amino acids.[17] In the development of analgesics, Uaas are used to create opioid receptor agonists with improved stability and reduced side effects.[17] Similarly, in oncology, Uaas are instrumental in designing more potent and less toxic anticancer agents, including novel antibody-drug conjugates.[15]

Challenges and Future Directions

Despite the immense progress in Uaa technology, several challenges remain. The efficiency of Uaa incorporation can be variable and context-dependent.[10] Furthermore, the potential long-term physiological effects of expressing orthogonal translational machinery and incorporating Uaas into proteins in multicellular organisms are still being explored.[1]

Future research will likely focus on:

  • Developing more efficient and robust orthogonal systems.

  • Expanding the repertoire of Uaas with even more diverse functionalities.

  • Applying Uaa technology to a wider range of organisms and cell types.

  • Harnessing the power of Uaas to create novel biomaterials and biocatalysts.

Conclusion

The discovery and implementation of unnatural amino acids have fundamentally transformed our ability to probe and manipulate biological systems. By providing a means to expand the chemical repertoire of proteins, Uaa technology has opened up new frontiers in protein engineering, drug discovery, and fundamental biological research. As our understanding of this powerful tool continues to grow, so too will its impact on science and medicine, paving the way for the development of next-generation therapeutics and a deeper understanding of the molecular basis of life.

References

  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(62), 39335-39354. [Link]

  • Bitesize Bio. (2025). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. [Link]

  • iBiology. (2013). Unnatural Amino Acids. YouTube. [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(23), 16949-16993. [Link]

  • RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Unnatural Amino Acids into Proteins/ Protein Engineering. [Link]

  • DeGruyter, T. N., et al. (2017). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Bioconjugate Chemistry, 28(6), 1836-1843. [Link]

  • BOC Sciences. (2024). Creating Unnatural Amino Acids. YouTube. [Link]

  • ResearchGate. (2009). Unnatural amino acids in drug discovery. [Link]

  • Drienovská, I., & Roelfes, G. (2020). Genetic Code Expansion: A Brief History and Perspective. ChemBioChem, 21(16), 2242-2253. [Link]

  • Drienovská, I., & Roelfes, G. (2015). Protein engineering with unnatural amino acids. Current Opinion in Chemical Biology, 25, 131-138. [Link]

  • Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692-4699. [Link]

  • Amiram, M., et al. (2013). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. Nature Chemical Biology, 9(4), 231-233. [Link]

  • Portland Press. (2023). Expanding the genetic code: a non-natural amino acid story. [Link]

  • Isemura, T., et al. (2019). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. Frontiers in Bioengineering and Biotechnology, 7, 88. [Link]

  • The Biochemist. (2021). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube. [Link]

Sources

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 2-amino-2-(3-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the principles and practical application of theoretical yield calculation, contextualized through the synthesis of 2-amino-2-(3-nitrophenyl)acetic acid. This non-natural amino acid is a valuable building block in medicinal chemistry, and understanding the stoichiometry of its synthesis is fundamental to optimizing reaction conditions and evaluating procedural efficiency.

Introduction: The Significance of Stoichiometric Mastery

In the realm of pharmaceutical synthesis, precision is paramount. The ability to accurately predict the maximum possible amount of a product from a given set of reactants—the theoretical yield—forms the bedrock of chemical process development. It is not merely an academic exercise; it is a critical tool for economic and resource management, process optimization, and the evaluation of synthetic routes. Miscalculations can lead to wasted resources, skewed results, and ultimately, delays in the development of potentially life-saving therapeutics.

This guide will dissect the theoretical yield calculation for the synthesis of this compound via the Strecker synthesis, a classic and robust method for the preparation of α-amino acids. By exploring this specific example, we will illuminate the universal principles of stoichiometry, the concept of the limiting reactant, and the practical steps involved in executing these calculations with precision.

The Synthetic Pathway: A Mechanistic Overview of the Strecker Synthesis

The Strecker synthesis is a two-step, one-pot reaction that converts an aldehyde into an α-amino acid. In the context of our target molecule, the synthesis commences with 3-nitrobenzaldehyde.

Step 1: Formation of the α-aminonitrile

The first step involves the reaction of 3-nitrobenzaldehyde with ammonia (generated in situ from ammonium chloride) to form an imine. The imine is then attacked by a cyanide ion (from sodium cyanide) to yield the α-aminonitrile, 2-amino-2-(3-nitrophenyl)acetonitrile.

Step 2: Hydrolysis of the α-aminonitrile

The α-aminonitrile is subsequently hydrolyzed under acidic or basic conditions to afford the desired α-amino acid, this compound.

The overall balanced chemical equation for the synthesis is:

O₂NC₆H₄CHO + NH₄Cl + NaCN → C₈H₈N₂O₄ + NaCl + NH₃

It is crucial to recognize that for the purpose of theoretical yield calculation based on the primary reactants, the stoichiometry of the hydrolysis step (which consumes water) is often considered in excess, and our focus remains on the initial reactants that form the carbon skeleton and introduce the amino and carboxyl functionalities.

The Core of the Calculation: Identifying the Limiting Reactant

In a chemical reaction involving multiple reactants, it is highly probable that one reactant will be completely consumed before the others. This reactant is termed the limiting reactant , as it dictates the maximum amount of product that can be formed. The other reactants are considered to be in excess . The identification of the limiting reactant is the most critical step in calculating the theoretical yield.

To identify the limiting reactant, one must compare the molar quantities of each reactant, taking into account the stoichiometry of the balanced chemical equation. The reactant that yields the smallest amount of product is the limiting reactant.

Experimental Protocol and Theoretical Yield Calculation

The following is a detailed, step-by-step methodology for the synthesis of this compound, followed by a worked example of the theoretical yield calculation.

Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, a 250 mL round-bottom flask equipped with a magnetic stirrer is charged with 50 mL of a 1:1 mixture of ethanol and water.

  • Addition of Reactants: To the solvent mixture, add 10.0 g of 3-nitrobenzaldehyde, 4.0 g of ammonium chloride, and 3.5 g of sodium cyanide.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the formation of the intermediate α-aminonitrile is complete, 20 mL of concentrated hydrochloric acid is carefully added to the reaction mixture. The mixture is then heated to reflux for 4 hours to facilitate the hydrolysis of the nitrile.

  • Workup and Isolation: The reaction mixture is cooled to room temperature and the pH is adjusted to approximately 7 with a concentrated solution of sodium hydroxide. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to yield this compound.

Theoretical Yield Calculation: A Step-by-Step Guide

Step 1: Determine the Molar Masses of Reactants and Product

CompoundChemical FormulaMolar Mass ( g/mol )
3-NitrobenzaldehydeC₇H₅NO₃151.12[1][2]
Ammonium ChlorideNH₄Cl53.49[3][4][5][6]
Sodium CyanideNaCN49.01[7][8][9][10][11]
This compoundC₈H₈N₂O₄196.16[12]

Step 2: Calculate the Moles of Each Reactant

  • Moles of 3-Nitrobenzaldehyde: (10.0 g) / (151.12 g/mol ) = 0.0662 mol

  • Moles of Ammonium Chloride: (4.0 g) / (53.49 g/mol ) = 0.0748 mol

  • Moles of Sodium Cyanide: (3.5 g) / (49.01 g/mol ) = 0.0714 mol

Step 3: Identify the Limiting Reactant

Based on the balanced chemical equation, the reactants combine in a 1:1:1 molar ratio. Therefore, the reactant with the smallest number of moles will be the limiting reactant.

  • 3-Nitrobenzaldehyde: 0.0662 mol

  • Ammonium Chloride: 0.0748 mol

  • Sodium Cyanide: 0.0714 mol

Comparing the molar amounts, 3-nitrobenzaldehyde is the limiting reactant.

Step 4: Calculate the Theoretical Yield

The theoretical yield is the mass of the product that would be formed if the reaction went to completion, based on the amount of the limiting reactant.

  • Moles of Product (based on a 1:1 stoichiometry with the limiting reactant): 0.0662 mol of 3-nitrobenzaldehyde will produce 0.0662 mol of this compound.

  • Mass of Product (Theoretical Yield): (0.0662 mol) x (196.16 g/mol ) = 12.99 g

Therefore, the theoretical yield of this compound for this reaction is 12.99 grams.

Visualizing the Workflow

The logical flow of the theoretical yield calculation can be represented by the following diagram:

Theoretical_Yield_Calculation cluster_reactants Reactant Information cluster_molar_masses Molar Masses cluster_calculations Calculations cluster_result Result Mass_NBA Mass of 3-Nitrobenzaldehyde Moles_NBA Calculate Moles of 3-Nitrobenzaldehyde Mass_NBA->Moles_NBA Mass_NH4Cl Mass of Ammonium Chloride Moles_NH4Cl Calculate Moles of Ammonium Chloride Mass_NH4Cl->Moles_NH4Cl Mass_NaCN Mass of Sodium Cyanide Moles_NaCN Calculate Moles of Sodium Cyanide Mass_NaCN->Moles_NaCN MM_NBA Molar Mass of 3-Nitrobenzaldehyde MM_NBA->Moles_NBA MM_NH4Cl Molar Mass of Ammonium Chloride MM_NH4Cl->Moles_NH4Cl MM_NaCN Molar Mass of Sodium Cyanide MM_NaCN->Moles_NaCN MM_Product Molar Mass of Product Calculate_Yield Calculate Theoretical Yield (mass) MM_Product->Calculate_Yield Identify_Limiting Identify Limiting Reactant Moles_NBA->Identify_Limiting Moles_NH4Cl->Identify_Limiting Moles_NaCN->Identify_Limiting Identify_Limiting->Calculate_Yield Theoretical_Yield Theoretical Yield Calculate_Yield->Theoretical_Yield

Sources

An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Expanding the Chemical Alphabet of Life

For decades, drug discovery has drawn inspiration from the natural world, largely operating within the confines of the 20 canonical, or proteinogenic, amino acids encoded by the universal genetic code. These building blocks assemble into the peptides and proteins that orchestrate nearly every biological process. However, the modern medicinal chemist is no longer restricted to this limited alphabet.[1] The strategic incorporation of non-proteinogenic amino acids (npAAs)—also known as non-canonical or unnatural amino acids (UAAs)—has emerged as a transformative approach in drug design.[][3][4]

npAAs are amino acids that are not naturally encoded in an organism's genetic code.[3] They encompass a vast and diverse chemical space, including those found as secondary metabolites in organisms like bacteria and fungi, as well as thousands of synthetically designed molecules.[4][5] By moving beyond the canonical 20, researchers can meticulously engineer therapeutic candidates with enhanced potency, selectivity, stability, and novel functionalities, overcoming many of the intrinsic limitations of natural peptides and small molecules.[3][6][7]

This guide serves as a technical primer for researchers, scientists, and drug development professionals. It will elucidate the fundamental advantages of npAAs, categorize their diverse structures, detail core methodologies for their incorporation, present successful clinical case studies, and address the challenges and future directions of this exciting field.

The Strategic Imperative: Why Incorporate Non-Proteinogenic Amino Acids?

The decision to introduce an npAA into a drug candidate is a strategic one, aimed at overcoming specific and predictable liabilities of a parent molecule. The benefits are multifaceted and can be broadly categorized into improvements in pharmacodynamics (PD) and pharmacokinetics (PK).

2.1 Enhancing Potency and Selectivity The unique side chains and backbone geometries of npAAs allow for the creation of novel interactions with biological targets. By introducing functionalities not present in natural amino acids—such as halogens, bicyclic systems, or alternative hydrogen-bonding patterns—chemists can optimize the fit of a drug molecule into its binding pocket. This can lead to a significant increase in binding affinity (potency) and a more precise interaction that minimizes off-target effects (selectivity).[7]

2.2 Fortifying Pharmacokinetic Profiles One of the most significant hurdles for peptide-based therapeutics is their rapid degradation by proteases in the body.[3] npAAs provide a powerful defense mechanism.

  • Proteolytic Resistance: Enzymes that degrade peptides are highly specific to the structures of canonical amino acids. The incorporation of npAAs, such as D-amino acids (the mirror image of the natural L-amino acids), N-methylated backbones, or sterically hindered α,α-disubstituted residues, creates peptide bonds that are unrecognizable to proteases, dramatically increasing the drug's half-life in circulation.[5][6][8]

  • Improved Permeability and Bioavailability: Many npAAs can modulate a peptide's physicochemical properties, such as lipophilicity and the ability to form intramolecular hydrogen bonds. These modifications can mask polar groups, allowing the molecule to more readily cross cellular membranes and improving its potential for oral bioavailability—a major goal in peptide drug development.[][3]

  • Conformational Rigidity: Natural peptides are often highly flexible, adopting numerous conformations, only one of which might be biologically active. npAAs can act as "conformational locks," constraining the peptide backbone into a specific, bioactive shape.[9] This pre-organization reduces the entropic penalty of binding to a target, thereby enhancing potency and stability.[1]

2.3 Introducing Novel Functionality npAAs can be designed to carry unique chemical "handles" that are not present in natural amino acids. These bioorthogonal groups can be used for:

  • Site-Specific Conjugation: Attaching cytotoxic payloads to create antibody-drug conjugates (ADCs) with a precise drug-to-antibody ratio.[7]

  • Labeling and Imaging: Incorporating fluorescent probes or isotopic labels for diagnostic and research applications, such as Positron Emission Tomography (PET).[7][10]

  • Creating Covalent Inhibitors: Designing npAAs with reactive "warheads" that can form a permanent bond with a target enzyme.

A Structural Toolkit: Key Classes of npAAs in Medicinal Chemistry

The vast number of available npAAs can be grouped into several major classes based on their structural modifications. The choice of which npAA to use is a tactical decision based on the desired outcome.

Class of npAAStructural FeaturePrimary Application(s) in Drug DesignExample(s)
D-Amino Acids Mirror image (enantiomer) of the natural L-amino acid.Greatly enhances resistance to proteolysis. Can alter peptide conformation.D-Alanine, D-Phenylalanine
N-Alkylated Amino Acids Methyl or other alkyl group on the backbone nitrogen.Increases membrane permeability by reducing H-bond donors. Induces conformational constraints.Sarcosine (N-methylglycine)
α,α-Disubstituted Amino Acids Two side chains attached to the α-carbon.Forces a helical conformation. Provides steric shielding against proteases.Aminoisobutyric acid (Aib)
β- and γ-Amino Acids Additional carbon atom(s) in the backbone.Creates peptidomimetics with novel folding patterns and stability against proteases.β-Alanine, Gabapentin
Constrained Analogs Side chains cyclized back onto the backbone or within themselves.Reduces conformational flexibility to lock in the bioactive shape.Bicyclic prolines, 4-aminopiperidine-4-carboxylic acid (Api)[11]
Unnatural Side Chains Halogenated, hydroxylated, or extended aliphatic/aromatic groups.Enhances binding affinity through novel interactions (e.g., halogen bonds). Modulates lipophilicity.p-Fluorophenylalanine, Statine

Core Methodology: Solid-Phase Peptide Synthesis (SPPS) with npAAs

The workhorse for creating peptides containing npAAs is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves building the peptide chain step-by-step while it is anchored to a solid resin support.

Workflow for npAA Selection and Incorporation

The following diagram illustrates the decision-making process and workflow for integrating an npAA into a lead peptide sequence.

sp_workflow cluster_0 Design & Selection cluster_1 Synthesis & Purification cluster_2 Analysis & Validation Start Identify Lead Peptide Liability (e.g., Poor Stability, Low Potency) Select Select npAA Class Based on Desired Property (e.g., D-Ala for stability) Start->Select Source Source/Synthesize Fmoc-Protected npAA Select->Source SPPS Incorporate npAA via Solid-Phase Peptide Synthesis (SPPS) Source->SPPS Cleave Cleave Peptide from Resin & Remove Side-Chain Protecting Groups SPPS->Cleave Purify Purify via RP-HPLC Cleave->Purify Analyze Characterize Peptide (LC-MS, NMR) Purify->Analyze Assay Perform Biological Assays (Binding, Stability, Functional) Analyze->Assay End Optimized Candidate Assay->End

Caption: A workflow for npAA integration in peptide drug discovery.

Detailed Experimental Protocol: Single Coupling Cycle of an Fmoc-npAA

This protocol outlines a single, representative coupling cycle for adding an Fmoc-protected non-proteinogenic amino acid to a growing peptide chain on a solid support resin.

Prerequisites:

  • Peptide synthesis resin with the N-terminal Fmoc group removed (a free amine is present).

  • High-purity, Fmoc-protected non-proteinogenic amino acid (Fmoc-npAA-OH).

  • Anhydrous, peptide-grade solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

  • Reagents:

    • Deprotection Solution: 20% Piperidine in DMF.

    • Coupling Activator: HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: Diisopropylethylamine (DIPEA).

    • Washing Solvents: DMF, DCM, Isopropanol (IPA).

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes to ensure all reactive sites are accessible.

  • Fmoc Deprotection (if not already done): a. Drain the DMF. b. Add the 20% piperidine/DMF solution to the resin. c. Agitate for 5-10 minutes. d. Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

  • npAA Activation and Coupling:

    • Causality: The carboxylic acid of the incoming npAA must be activated to form a highly reactive species that will readily form an amide bond with the free amine on the resin. HBTU/HATU are efficient activators that minimize side reactions and racemization. a. In a separate vessel, dissolve 4 equivalents (eq) of the Fmoc-npAA-OH and 3.9 eq of HBTU (or HATU) in a minimal amount of DMF. b. Add 8 eq of DIPEA to the activation mixture. DIPEA acts as a non-nucleophilic base to facilitate the reaction. c. Allow the activation to proceed for 2-5 minutes. d. Add the activated npAA solution to the deprotected resin. e. Agitate the reaction vessel for 1-4 hours. Note: Sterically hindered npAAs may require longer coupling times or double coupling.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and IPA (3 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional but Recommended):

    • Self-Validation: Perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates that all free amines have successfully coupled. A positive result (blue beads) signifies incomplete coupling, requiring a second coupling step.

  • Proceed to the next cycle: Repeat steps 2-5 for the next amino acid in the sequence.

Case Studies: npAAs in FDA-Approved Drugs

The impact of non-proteinogenic amino acids is not merely theoretical; it is validated by numerous successful drugs on the market.[4][12]

Drug Name (Brand)Therapeutic AreaNon-Proteinogenic Amino Acid(s) & Role
Semaglutide (Ozempic®)Type 2 Diabetes / ObesityAib (α-aminoisobutyric acid): Replaces Ala at position 8 to prevent enzymatic degradation by DPP-4. A long-chain fatty acid is also attached to a Lys residue via a linker to promote albumin binding, extending half-life.
Carfilzomib (Kyprolis®)Multiple MyelomaContains several npAAs, including morpholino-carbonyl and homo-phenylalanine derivatives, which are crucial for its potent and irreversible inhibition of the proteasome.
Sitagliptin (Januvia®)Type 2 DiabetesA small molecule drug containing a β-amino acid with a trifluoromethylphenyl group. This structure is key to its potent and selective inhibition of the DPP-4 enzyme.[12]
Pregabalin (Lyrica®)Neuropathic Pain / EpilepsyA γ-amino acid (GABA analog) with an isobutyl group. The specific structure allows it to bind with high affinity to the α2δ subunit of voltage-gated calcium channels.[4]
Baclofen Muscle RelaxantA derivative of the neurotransmitter GABA containing a 4-chlorophenyl group . This npAA allows it to act as a selective agonist for GABA-B receptors.[7][12]

Challenges and Future Directions

Despite their immense potential, the integration of npAAs is not without its challenges.

  • Synthesis and Cost: The chemical synthesis of novel, enantiomerically pure npAAs can be complex, time-consuming, and expensive compared to sourcing canonical amino acids.[3]

  • Incorporation Efficiency: Sterically bulky npAAs can lead to slow or incomplete coupling reactions during SPPS, requiring optimization of protocols and reagents.

  • Immunogenicity: As with any modified therapeutic, there is a potential for npAA-containing peptides to elicit an immune response.[3] This must be carefully evaluated during preclinical development.

  • Predictive Modeling: Accurately predicting the conformational and pharmacokinetic consequences of an npAA substitution using computational tools is still an evolving area.

The future of the field is bright, with ongoing research focused on developing novel biocatalytic and enzymatic methods for npAA synthesis, which promise to be more efficient and stereoselective.[1][13] Furthermore, the expansion of the genetic code to allow for the ribosomal incorporation of npAAs in cellular systems is opening new frontiers in protein engineering and drug discovery.[10]

Conclusion

Non-proteinogenic amino acids represent a paradigm shift in drug discovery, providing medicinal chemists with an expansive and powerful toolkit to address long-standing challenges in therapeutic development. By moving beyond the 20 canonical building blocks, it is possible to rationally design molecules with superior stability, enhanced potency, and tailored pharmacokinetic profiles.[4][14] The successful translation of numerous npAA-containing drugs from the laboratory to the clinic underscores their transformative impact. As synthetic methodologies and our understanding of structure-activity relationships continue to advance, the role of non-proteinogenic amino acids in creating the next generation of innovative medicines will only continue to grow.

References

  • Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Retrieved from [Link]

  • L случай, A., & et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. Retrieved from [Link]

  • MDPI. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Nonprotein Amino Acids of Plants: Significance in Medicine, Nutrition, and Agriculture. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). The Strategic Use of Non-Proteinogenic Amino Acids in Chemical Synthesis. Retrieved from [Link]

  • The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. Retrieved from [Link]

  • Sharma, A., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

  • National Institutes of Health. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to.... Retrieved from [Link]

  • ACS Publications. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Retrieved from [Link]

  • Frontiers. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Retrieved from [Link]

  • ResearchGate. (2025). Unnatural amino acids in drug discovery. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Non-protein amino acids in peptide design. Retrieved from [Link]

Sources

chemical classification of 2-amino-2-(3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Classification of 2-amino-2-(3-nitrophenyl)acetic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a non-proteinogenic α-amino acid that holds significant interest for researchers in medicinal chemistry and synthetic organic chemistry. As a derivative of phenylglycine, it incorporates a synthetically versatile nitro group on the aromatic ring, making it a valuable chiral building block for the synthesis of more complex molecules and potential pharmaceutical agents. This guide provides a comprehensive chemical classification of the molecule, delving into its structural components, stereochemistry, reactivity, and synthesis. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Chemical Identity and Nomenclature

The fundamental step in classifying any chemical compound is to establish its precise identity. This compound is systematically named based on the IUPAC nomenclature rules. Its core structure is acetic acid, substituted at the alpha (C2) position with both an amino group and a 3-nitrophenyl group.

IdentifierDataSource
IUPAC Name This compound-
Molecular Formula C₈H₈N₂O₄[1][2]
Molecular Weight 196.16 g/mol [2]
CAS Number 50357-25-0 (for 2-nitro isomer HCl)[3]
Appearance Yellow powdery solid[1]

Below is the two-dimensional chemical structure of this compound.

Caption: Chemical structure of this compound.

Core Chemical Classification

This molecule is a trifunctional compound, and its chemical nature is defined by the interplay of its three key structural motifs: an α-amino acid core, a phenylglycine framework, and a nitroaromatic side chain.

α-Amino Acid Core

The defining feature is the presence of a carboxylic acid group (-COOH) and an amino group (-NH₂) attached to the same carbon atom, the α-carbon. This arrangement is the hallmark of all α-amino acids.[4]

  • Amphoteric Nature and Zwitterions: The coexistence of an acidic carboxyl group and a basic amino group allows the molecule to act as both an acid and a base. In neutral pH environments, it exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This dipolar nature significantly influences its physical properties, such as its melting point and solubility in water.

Aromatic Nitro Compound

The presence of a nitro group (-NO₂) attached to the benzene ring classifies it as an aromatic nitro compound. The position of this group is critical to the molecule's reactivity.

  • Electron-Withdrawing Effects: The nitro group is a powerful electron-withdrawing group due to both resonance and inductive effects. This deactivates the aromatic ring towards electrophilic aromatic substitution.[5] Any incoming electrophile is directed to the meta position relative to the nitro group.

  • Activation towards Nucleophilic Substitution: Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions.[6][7] This property can be exploited to replace other substituents on the ring or, under certain conditions, the nitro group itself.

Phenylglycine Derivative

The molecule is a substituted derivative of phenylglycine, the simplest aromatic α-amino acid after phenylalanine. This structural heritage makes it a valuable synthon, particularly in peptide chemistry and asymmetric synthesis, where the phenylglycine motif is a common component of chiral auxiliaries and pharmaceutical agents.

Stereochemistry and Chirality

With four different substituents (amino group, carboxyl group, 3-nitrophenyl group, and a hydrogen atom) attached to the α-carbon, this carbon atom is a chiral center.[4] This chirality means the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers.[8][9]

  • Enantiomers (R/S and D/L Systems): The two enantiomers can be designated using either the D/L system, which relates the configuration to glyceraldehyde, or the Cahn-Ingold-Prelog (R/S) system, which assigns priorities to the substituents.[10] In biological systems, the vast majority of amino acids are found in the L-configuration.[9] The specific optical rotation ([α]ᴅ) distinguishes the enantiomers, with one being dextrorotatory (+) and the other levorotatory (-).[10] It is crucial for drug development professionals to recognize that different enantiomers of a chiral molecule can have vastly different biological activities and toxicological profiles.

enantiomers cluster_S S-Enantiomer cluster_R R-Enantiomer S_mol COOH | H₂N-C-H |   (3-NO₂-Ph) mirror R_mol   COOH   | H - C - NH₂   |   (3-NO₂-Ph) lab Mirror Plane

Caption: Enantiomers of this compound.

Physicochemical Properties and Reactivity

The overall properties of the molecule are a composite of its functional groups.

PropertyValue / DescriptionReference
pKa₁ (–COOH) ~2-3 (Estimated based on similar amino acids)[11]
pKa₂ (–NH₃⁺) ~9-10 (Estimated based on similar amino acids)[11]
Solubility Soluble in water, especially at acidic or basic pH.[12]
Reactivity Possesses reactivity of amines (e.g., acylation), carboxylic acids (e.g., esterification), and nitroaromatics (e.g., reduction).[13][14]
  • Reduction of the Nitro Group: A key reaction for synthetic utility is the reduction of the nitro group to an amine (-NH₂). This is commonly achieved using reagents like tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂/Pd-C).[14] The resulting 2-amino-2-(3-aminophenyl)acetic acid is a diamino acid derivative, a versatile precursor for heterocycles and other complex structures.[15]

  • Peptide Coupling: The amino and carboxyl groups can participate in amide bond formation, allowing for its incorporation into peptide chains using standard peptide coupling reagents (e.g., DCC, HATU).

Synthesis Pathway Analysis

A common and direct method for preparing this compound is through the electrophilic aromatic substitution (nitration) of 2-amino-2-phenylacetic acid (phenylglycine).

Causality of the Synthetic Choice

The choice of starting material, phenylglycine, is logical as it already contains the required α-amino acid backbone. The primary challenge is the regioselective introduction of the nitro group onto the phenyl ring. The amino and carboxyl groups attached to the α-carbon are activating and ortho-, para-directing. However, under the strongly acidic conditions required for nitration (a mixture of concentrated nitric and sulfuric acids), the amino group is protonated to form an ammonium (-NH₃⁺) group. This protonated group is strongly deactivating and a meta-director. This effect overrides the influence of the rest of the side chain, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the meta-position.[16]

synthesis_workflow start Start: 2-amino-2-phenylacetic acid reagents Reagents: Conc. H₂SO₄ Fuming HNO₃ start->reagents Step 1: Nitration conditions Conditions: 0 °C, then RT reagents->conditions workup Workup: Aqueous Hydrolysis Neutralization (NH₄OH) conditions->workup Step 2: Isolation product Product: This compound workup->product

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Nitration of Phenylglycine

The following protocol is adapted from established literature procedures.[1]

  • Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool 5 mL of concentrated sulfuric acid (98%) and 5 mL of fuming nitric acid (90%) to 0 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 5 g (33 mmol) of 2-amino-2-phenylacetic acid to the cold acid mixture in portions, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 1 hour.

  • Warming: Remove the ice bath and continue stirring at room temperature for an additional 30 minutes.

  • Quenching: Carefully pour the reaction mixture into 60 mL of crushed ice/cold water.

  • Neutralization: Adjust the pH of the aqueous solution to approximately 7 by the slow, dropwise addition of 10 M ammonium hydroxide solution while cooling in an ice bath.

  • Precipitation: Stir the resulting neutral mixture at 4 °C for 10 hours to facilitate complete precipitation of the product.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Purification: Wash the filter cake with copious amounts of cold water to remove any residual inorganic salts. Dry the resulting yellow powdery solid under vacuum. (Reported Yield: 64%).[1]

Trustworthiness Note: This self-validating protocol relies on the significant difference in solubility between the zwitterionic product at neutral pH and the highly soluble inorganic salt byproducts (ammonium sulfate and ammonium nitrate). The extensive washing step is critical for ensuring the purity of the final product.

Spectroscopic Characterization

Structural elucidation is confirmed by spectroscopic methods. The ¹H NMR spectrum provides a unique fingerprint of the molecule.

Proton SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-24.51singlet1Hα-proton (CH)
H-77.64triplet1HAromatic proton
H-87.83doublet1HAromatic proton
H-68.10doublet1HAromatic proton
H-48.27singlet1HAromatic proton
(Solvent: DMSO-d₆)[1]

The downfield shifts of the aromatic protons, particularly H-4, H-6, and H-8, are consistent with the strong electron-withdrawing effect of the adjacent nitro group. The single proton at 4.51 ppm is characteristic of the α-proton of the amino acid.

Conclusion

This compound is a chiral, trifunctional molecule correctly classified as a nitro-substituted aromatic α-amino acid and a derivative of phenylglycine . Its chemical behavior is governed by the interplay between its amphoteric amino acid core and the powerful electron-withdrawing properties of the 3-nitro group. This unique combination of functional groups makes it a highly valuable and versatile building block for the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its classification, reactivity, and synthesis is paramount for any researcher aiming to leverage its full synthetic potential.

References

  • Wikipedia. (2023, May). * (2-Nitrophenyl)acetic acid*. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Western Oregon University. (n.d.). Chirality in Amino Acids. Retrieved from [Link]

  • Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Retrieved from [Link]

  • Jabłoński, J., & Ciesielski, A. (2016). Chirality Measures of α-Amino Acids. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Chirality (chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 1.3.2. Stereochemistry of Amino Acids. Retrieved from [Link]

  • Central Washington University. (2021, June 20). Chirality in Amino Acids [Video]. YouTube. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Explain electrophilic substitution in nitro compounds. Retrieved from [Link]

  • Shah, S. R., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Publishing. Retrieved from [Link]

  • Patsnap. (2005). Industrial preparation method for 3-amino phenylacetic acid. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • MDPI. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3-Aminophenyl)acetic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(3-NITROPHENYL)ACETIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53408527, 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of Nitrophenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Nitrophenylacetic acids (NPAs), encompassing the ortho-, meta-, and para-isomers (2-NPA, 3-NPA, and 4-NPA), are indispensable building blocks in the world of organic synthesis and drug development. Their unique chemical architecture, featuring a phenyl ring functionalized with both a nitro and an acetic acid group, makes them valuable precursors for a wide array of heterocyclic compounds and other complex organic molecules.[1] However, the very features that make these compounds synthetically useful also imbue them with a range of hazards that demand a thorough understanding and rigorous safety protocols. This guide provides a comprehensive overview of the hazards associated with nitrophenylacetic acids and outlines detailed safety precautions to ensure their safe handling in a laboratory setting.

The Hazard Profile of Nitrophenylacetic Acids: Beyond Simple Irritation

The hazards associated with nitrophenylacetic acids are multifaceted, stemming from their chemical reactivity, potential toxicity, and physical properties. A comprehensive understanding of these risks is the foundation of safe laboratory practice.

Chemical Reactivity and Stability: A Class of Energetic Compounds

Nitrophenylacetic acids are nitroaromatic compounds, a class of chemicals known for their energetic nature. While not all nitroaromatics are explosive, they should be treated with a heightened level of caution.

  • Incompatibility with Bases and Reducing Agents: The acidic nature of the carboxylic acid group means that nitrophenylacetic acids will react exothermically with bases. More critically, as nitro compounds, they can react vigorously with reducing agents.[2] Such reactions can be highly exothermic and may lead to a runaway reaction, especially if initiated in a closed or poorly vented system. Common laboratory reducing agents to be wary of include hydrides, sulfides, and certain metals.

  • Dust Explosion Hazard: Like many solid organic compounds, nitrophenylacetic acids in powdered form can create an explosive mixture with air.[2] Dust clouds, particularly in confined spaces, can be ignited by a static discharge, spark, or open flame.[2] This hazard is most pronounced during weighing, transferring, and grinding operations.

  • Specific Reactivity: It has been reported that 2-nitrophenylacetic acid can form an explosive mixture with thionyl chloride, a common reagent for converting carboxylic acids to acid chlorides.[4] This highlights the importance of consulting literature and safety data for specific reaction conditions and potential incompatibilities.

Toxicological Hazards: More Than Skin Deep

The toxicological properties of nitrophenylacetic acids are not fully investigated, but the available data points to several areas of concern.[5] It is prudent to treat these compounds with respect and to minimize all routes of exposure.

  • Acute Toxicity and Irritation: All three isomers are classified as skin and eye irritants.[6][7][8] Prolonged or repeated contact can cause dermatitis.[2] Inhalation of the dust can lead to respiratory tract irritation.[9] Accidental ingestion may be harmful.[2]

  • Methemoglobinemia: A significant and potentially life-threatening hazard associated with 4-nitrophenylacetic acid is the induction of methemoglobinemia.[2] In this condition, the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[2] This leads to a form of chemical asphyxiation. Symptoms can be delayed for several hours after exposure and progress from cyanosis (bluish discoloration of the skin) at low levels to weakness, dizziness, headache, and respiratory distress at higher concentrations.[2] Levels of methemoglobin exceeding 70% can be fatal.[2]

  • Mutagenicity: There is evidence to suggest that 2-nitrophenylacetic acid may be a mutagen. An Ames test, a common method for screening for mutagenic potential, was reported as positive for this isomer.[10]

The following table summarizes the key known toxicological data for the nitrophenylacetic acid isomers:

Hazard Parameter2-Nitrophenylacetic Acid3-Nitrophenylacetic Acid4-Nitrophenylacetic Acid
Acute Oral Toxicity Harmful if swallowed[10]Harmful if swallowedHarmful if swallowed[5]
Skin Corrosion/Irritation Causes skin irritation[10]Causes skin irritation[8]Causes skin irritation[7][9]
Serious Eye Damage/Irritation Causes serious eye irritation[10]Causes serious eye irritation[8]Causes serious eye irritation[7][9]
Respiratory Irritation May cause respiratory irritationMay cause respiratory irritation[8]May cause respiratory irritation[9]
Specific Systemic Toxicity Suspected mutagen (Ames test positive)[10]Toxicological properties not fully investigated[11]Can cause methemoglobinemia[2]
LD50 (Intraperitoneal, mouse) Not availableNot available830 mg/kg[2][9]

A Framework for Safe Handling: The Hierarchy of Controls

To mitigate the risks associated with nitrophenylacetic acids, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures to minimize exposure and prevent incidents.

HierarchyOfControls cluster_0 Hierarchy of Controls for Nitrophenylacetic Acids Elimination Elimination (Not Feasible for Synthesis) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilation, glove box) Substitution->Engineering Administrative Administrative Controls (SOPs, training, labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective SpillResponse cluster_spill Nitrophenylacetic Acid Spill Response Spill Spill Occurs Alert Alert others in the area and evacuate if necessary Spill->Alert Assess Assess the spill size and associated hazards Alert->Assess SmallSpill Small Spill (<10g and contained) Assess->SmallSpill LargeSpill Large Spill (>10g or uncontained) Assess->LargeSpill Cleanup Don appropriate PPE. Absorb with inert material. Collect in a sealed container. SmallSpill->Cleanup Proceed Evacuate Evacuate the area. Call emergency services. LargeSpill->Evacuate Proceed Decontaminate Decontaminate the area with a suitable solvent. Cleanup->Decontaminate Dispose Label container as hazardous waste for proper disposal. Decontaminate->Dispose

Caption: A decision-making workflow for responding to a nitrophenylacetic acid spill.

Storage and Waste Management: A Cradle-to-Grave Approach

Proper storage and disposal are critical components of the safe management of nitrophenylacetic acids.

Storage
  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition. [10]* Containers: Keep containers tightly closed to prevent the absorption of moisture and to contain any vapors. [10]* Segregation: Store nitrophenylacetic acids away from incompatible materials, particularly strong bases and reducing agents. [5]They should also be segregated from flammable materials.

Waste Disposal

All waste containing nitrophenylacetic acids, including unreacted material, contaminated labware, and spill cleanup debris, must be treated as hazardous waste.

  • Collection: Collect all nitrophenylacetic acid waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("Nitrophenylacetic Acid" and the specific isomer), and the associated hazards (e.g., "Irritant," "Toxic").

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. [9]Never dispose of nitrophenylacetic acids down the drain or in the regular trash. [5]

Conclusion: A Commitment to a Culture of Safety

Nitrophenylacetic acids are powerful tools in the arsenal of the synthetic chemist. However, their utility is matched by their potential hazards. By fostering a deep understanding of their chemical and toxicological properties, and by rigorously implementing a multi-layered safety approach encompassing engineering controls, administrative procedures, and personal protective equipment, researchers can confidently and safely harness the synthetic potential of these valuable compounds. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence and responsible research.

References

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrophenylacetic acid. Retrieved from [Link]

  • MDPI. (2023, June 13). Severe Intentional Corrosive (Nitric Acid) Acute Poisoning: A Case Report and Literature Review. Medicina, 59(6), 1121. Retrieved from [Link]

  • Indian Academy of Sciences. (1985, August). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 309-314. Retrieved from [Link]

  • SciELO. (n.d.). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • PubMed. (2014). Glacial Acetic Acid Adverse Events: Case Reports and Review of the Literature. Hospital Pharmacy, 49(8), 751–756. Retrieved from [Link]

  • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

  • Ohio ACEP. (n.d.). Pharmacology/Toxicology Case Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Lambton College. (n.d.). Research Chemical Safety Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US2856426A - Thermal decomposition of acetic acid.
  • National Center for Biotechnology Information. (2016). Acute carbolic acid poisoning: A report of four cases. Indian Journal of Critical Care Medicine, 20(11), 668–670. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • YouTube. (2021, April 10). Identifying reducing and oxidizing agents - experiment. Retrieved from [Link]

  • MDPI. (2021). Strong External Electric Fields Reduce Explosive Sensitivity: A Theoretical Investigation into the Reaction Selectivity in NH2NO2∙∙∙NH3. Molecules, 26(11), 3169. Retrieved from [Link]

  • Northwestern University. (n.d.). Lab Safety Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • YouTube. (2019, October 16). 13.2 Reducing agent, Oxidizing agent, spontaneous and non spontaneous reactions. Retrieved from [Link]

  • Wiley. (n.d.). Destruction of Hazardous Chemicals in the Laboratory. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Incorporating 2-amino-2-(3-nitrophenyl)acetic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Peptide Synthesis Division

Introduction: The Strategic Value of Arylglycine Derivatives

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology.[1] These novel building blocks can confer unique properties, such as enhanced proteolytic stability, constrained conformations, and novel pharmacophoric features.[1] Among these, α,α-disubstituted amino acids, particularly those with aromatic side chains like 2-amino-2-(3-nitrophenyl)acetic acid, present both significant opportunities and formidable synthetic challenges.

The 3-nitrophenyl moiety offers a versatile chemical handle. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the peptide backbone. It can also serve as a precursor for further chemical modification, such as reduction to an amine for subsequent conjugation. This guide provides a comprehensive overview and field-proven protocols for the successful incorporation of this sterically hindered and electronically unique amino acid into peptide sequences using solid-phase peptide synthesis (SPPS).

Core Challenge: Overcoming Steric Hindrance and Electronic Effects

The primary obstacle in utilizing this compound is the significant steric hindrance around the α-carbon. The presence of the phenyl ring directly attached to the chiral center impedes the approach of both the activating agent and the resin-bound amine, making standard coupling protocols inefficient.[2] This often leads to low coupling yields, incomplete reactions, and the formation of deletion sequences.

Furthermore, the electron-withdrawing nitro group can influence the nucleophilicity of the α-amino group, although this effect is generally less pronounced than the steric challenge. The key to success lies in a carefully orchestrated strategy involving the selection of an appropriate protecting group scheme and the use of highly potent coupling reagents.

Strategic Decision: Protecting Group Orthogonality

The choice of the temporary Nα-protecting group dictates the entire synthetic strategy. The two most common approaches in SPPS are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[3][4]

  • Boc Strategy: This approach utilizes strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for the final cleavage step. While effective, these harsh conditions can potentially lead to side reactions with the nitro group.[5] For instance, the nitro group on arginine side chains can be removed during HF cleavage.[5]

  • Fmoc Strategy: This strategy employs a milder, orthogonal approach. The Fmoc group is removed with a base (typically piperidine), while the final cleavage from the resin and removal of most side-chain protecting groups is accomplished with trifluoroacetic acid (TFA).[3] The nitro group is stable to both piperidine and TFA, making the Fmoc strategy the recommended and more reliable choice for incorporating this compound.

Therefore, all subsequent protocols in this guide will be based on the Fmoc/tBu strategy .

The Coupling Reaction: A Protocol Optimized for Hindered Residues

Efficiently forming a peptide bond with a sterically demanding amino acid requires moving beyond standard carbodiimide activators and leveraging more potent coupling reagents.

Comparative Analysis of Coupling Reagents

The selection of the coupling reagent is the most critical parameter for success. Reagents that form highly reactive esters or have a favorable pre-organization of the activated species are essential. Below is a comparison of common reagents for this application.

Coupling ReagentFull NameActivation PrincipleSuitability for Hindered CouplingKey Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms a highly reactive OAt-ester.Excellent Gold standard for difficult couplings.[6][7] Minimizes racemization.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateForms an OBt-ester.Good Generally effective, but HATU is often superior for severely hindered cases.[7]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxyma-based uronium salt.Excellent High reactivity comparable to HATU, with improved safety profile (non-explosive).[6][8]
DEPBT 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-onePhosphonium-based reagent.Very Good Known for low racemization, particularly useful for arylglycines.[9][10]
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetateCarbodiimide activation with an additive.Moderate May require extended reaction times or double coupling; less effective than uronium salts for this specific challenge.

Recommendation: For incorporating this compound, HATU or COMU are the primary recommendations due to their superior activation efficiency with sterically demanding residues.[2][6][8]

Experimental Workflow: SPPS Cycle

The following diagram illustrates the key steps in a single cycle for adding Fmoc-2-amino-2-(3-nitrophenyl)acetic acid-OH to the growing peptide chain.

SPPS_Cycle Start Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Add activated AA to resin) Wash1->Coupling Activation Pre-activation: Fmoc-AA-OH + HATU + DIPEA in DMF Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Check Completion (TNBS Test) Wash2->Monitoring DoubleCouple Recouple if needed Monitoring->DoubleCouple End Peptide-Resin (N+1) DoubleCouple->Coupling Positive DoubleCouple->End Negative

Caption: SPPS workflow for incorporating a hindered amino acid.

Detailed Coupling Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a standard solid-phase resin (e.g., Rink Amide resin for C-terminal amides).

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol, with a free N-terminal amine)

  • Fmoc-2-amino-2-(3-nitrophenyl)acetic acid (0.5 mmol, 5 eq.)

  • HATU (0.48 mmol, 4.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) test reagents

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-2-amino-2-(3-nitrophenyl)acetic acid (5 eq.) and HATU (4.8 eq.) in a minimal volume of DMF.

    • Add DIPEA (10 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences (e.g., coupling to another hindered residue), this time can be extended or performed at a slightly elevated temperature (35-40°C) if using a microwave peptide synthesizer.[2]

  • Washing: Wash the resin with DMF (5x).

  • Monitoring for Completion:

    • Take a small sample of the resin beads and perform a qualitative ninhydrin or TNBS test to check for the presence of free primary amines.

    • A negative result (e.g., colorless beads for ninhydrin, yellow/orange for TNBS) indicates a complete reaction. A positive result (blue/purple for ninhydrin, red for TNBS) indicates incomplete coupling.

  • Recoupling (if necessary): If the monitoring test is positive, repeat steps 5-7 (a "double couple"). A fresh solution of activated amino acid should be used.

  • Capping (Optional but Recommended): If the coupling remains incomplete after a second attempt, cap any unreacted amines with acetic anhydride to prevent the formation of deletion peptides in subsequent steps.

  • Final Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x) and proceed to the deprotection of the next residue.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide must be cleaved from the solid support and all side-chain protecting groups must be removed. The nitro group on the phenyl ring is stable to standard TFA cleavage cocktails.

Cleavage Cocktail (Reagent K, modified for general use):

  • Trifluoroacetic acid (TFA): 90-95%

  • Triisopropylsilane (TIS): 2.5%

  • Water: 2.5%

  • 1,2-Ethanedithiol (EDT): 0-2.5% (Include if cysteine is present)

The role of the "scavengers" (TIS, water, EDT) is to trap the highly reactive cationic species generated from the cleavage of side-chain protecting groups (like t-butyl from Trp(Boc), Tyr(tBu), etc.), preventing them from modifying sensitive residues.[11]

Protocol:

  • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin beads with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold (0°C) diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the peptide pellet with more cold ether, and dry the crude product under vacuum.

Characterization and Quality Control

The purified peptide should be analyzed to confirm its identity and purity.

  • Mass Spectrometry (LC-MS): To confirm the correct molecular weight, verifying the successful incorporation of the this compound residue.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reversed-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

References

  • Studies in Solid Phase Peptide Synthesis: A Personal Perspective. (2007). OSTI.GOV. Retrieved from [Link]

  • Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. (2010). Journal of Visualized Experiments. Retrieved from [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). Molecules. Retrieved from [Link]

  • Solid phase peptide synthesis processes and associated systems. (n.d.). Google Patents.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]

  • Engineers Create Bacteria That Can Synthesize an Unnatural Amino Acid. (2023). SciTechDaily. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis. (2014). Methods in Molecular Biology. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2000). The Journal of Organic Chemistry. Retrieved from [Link]

  • Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine. (2013). Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

Sources

protocols for N-terminal protection of 2-amino-2-(3-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to N-Terminal Protection of 2-amino-2-(3-nitrophenyl)acetic Acid

Abstract

This comprehensive guide provides detailed application notes and protocols for the N-terminal protection of this compound, a non-canonical amino acid of interest in peptidomimetic and drug discovery research. We delve into the strategic application of the three most prevalent amine-protecting groups: tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the underlying chemical principles and strategic considerations for selecting the optimal protective strategy. The protocols are presented with an emphasis on reproducibility, safety, and efficiency, supported by mechanistic diagrams and a comparative analysis to facilitate experimental design.

Introduction: The Strategic Imperative for N-Terminal Protection

This compound is a valuable building block in modern medicinal chemistry. Its unique structure, featuring a chiral center and an electron-withdrawing nitro group on the aromatic ring, can impart specific conformational constraints and electronic properties to peptide-based molecules. However, like all amino acids, its bifunctional nature—possessing both a nucleophilic amine and a carboxylic acid—necessitates a protection strategy during peptide synthesis to ensure regioselective amide bond formation and prevent uncontrolled polymerization.[1][2][3][4]

The temporary masking of the α-amino group with a protecting group is a cornerstone of peptide synthesis.[5] An ideal protecting group should be introduced efficiently, remain stable throughout subsequent reaction steps, and be removed under conditions that do not compromise the integrity of the peptide chain or other protecting groups.[3][5] This principle of "orthogonality," where different protecting groups can be removed selectively under distinct conditions, is fundamental to complex multi-step syntheses.[1][6]

This guide will explore the practical application of Boc, Fmoc, and Cbz protecting groups for this compound, providing validated protocols and expert insights into the nuances of each method.

Choosing the Right Armor: A Comparative Overview of Protecting Groups

The selection of an N-terminal protecting group is a critical decision that dictates the overall synthetic strategy. The primary choice is between the acid-labile Boc group, favored in traditional solution-phase and some solid-phase strategies, and the base-labile Fmoc group, which is the standard for modern solid-phase peptide synthesis (SPPS).[1] The Cbz group, removable by hydrogenolysis, offers another orthogonal option, primarily for solution-phase synthesis.

Key Considerations for this compound:
  • Electron-Withdrawing Nitro Group: The -NO₂ group deactivates the phenyl ring. While it does not directly participate in the protection reaction, its electronic influence can subtly affect the reactivity of the α-amino group. More importantly, it is susceptible to reduction, a key factor when considering deprotection methods like catalytic hydrogenolysis used for Cbz group removal.

  • Synthetic Strategy (SPPS vs. Solution-Phase):

    • Fmoc: The go-to choice for SPPS due to its mild, base-mediated deprotection, which is compatible with acid-labile resin linkers and side-chain protecting groups.[3][7]

    • Boc: Requires strong acid (e.g., trifluoroacetic acid, TFA) for removal.[8][9] This makes it suitable for solution-phase synthesis or Boc-based SPPS where the resin linker is stable to TFA but cleavable by stronger acids like HF.[1]

    • Cbz: Primarily used in solution-phase synthesis. Its removal by catalytic hydrogenation is exceptionally clean, yielding only toluene and carbon dioxide as byproducts.[10][11] However, this method's compatibility with the nitro group must be carefully evaluated.

Experimental Protocols & Mechanistic Insights

The following sections provide detailed, self-validating protocols for the N-terminal protection of this compound.

Boc Protection: The Acid-Labile Workhorse

The tert-butyloxycarbonyl (Boc) group is installed using di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O), under basic conditions. The mechanism involves the nucleophilic attack of the amino group on a carbonyl carbon of the anhydride.[10]

cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_end Final Product A 2-amino-2-(3-nitrophenyl) acetic acid E 1. Dissolve amino acid in basic aqueous solution A->E B (Boc)₂O F 2. Add (Boc)₂O in solvent and stir at RT B->F C Base (e.g., NaOH, NaHCO₃) C->E D Solvent (e.g., Dioxane/H₂O) D->E E->F G 3. Monitor reaction (TLC) F->G H 4. Acidify with citric acid to pH ~3 G->H I 5. Extract with organic solvent (e.g., EtOAc) H->I J 6. Dry, filter, and concentrate I->J K Purification (Crystallization/Chromatography) J->K L N-Boc-2-amino-2-(3-nitrophenyl) acetic acid K->L

Caption: General workflow for Boc protection.

  • Materials & Equipment:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.5 eq)

    • 1,4-Dioxane and Deionized Water

    • Ethyl acetate (EtOAc) and 10% aqueous citric acid

    • Standard laboratory glassware, magnetic stirrer, rotary evaporator.

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a 1:1 mixture of dioxane and 1M aqueous NaHCO₃ solution.

    • Add (Boc)₂O to the solution and stir vigorously at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, concentrate the reaction mixture in vacuo to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes to remove unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 10% aqueous citric acid. The product should precipitate out or can be extracted.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can often be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel.

Boc Protection & Deprotection Cycle cluster_protection Protection cluster_deprotection Deprotection AA_NH2 R-NH₂ Boc_AA R-NH-Boc AA_NH2->Boc_AA Nucleophilic Acyl Substitution Boc2O (Boc)₂O + Base Boc2O->Boc_AA Boc_AA_dep R-NH-Boc AA_NH3_plus R-NH₃⁺ Boc_AA_dep->AA_NH3_plus Acidolysis TFA TFA or HCl TFA->AA_NH3_plus

Caption: The Boc protection/deprotection cycle.

  • Why Biphasic System? The use of a dioxane/water or THF/water system ensures that both the water-soluble amino acid salt and the organic-soluble (Boc)₂O can react efficiently.[8]

  • Why NaHCO₃? A mild base like sodium bicarbonate is sufficient to deprotonate the ammonium salt of the amino acid and neutralize the acid formed during the reaction, without causing significant hydrolysis of the Boc anhydride.[8]

  • Acidic Work-up: Acidification protonates the carboxylate, rendering the final N-Boc protected amino acid soluble in organic solvents like ethyl acetate for extraction and separating it from water-soluble inorganic salts.

  • Deprotection Alert: Boc deprotection generates a reactive tert-butyl cation, which can alkylate nucleophilic side chains (like Tryptophan or Methionine).[12] While not present in our substrate, the use of scavengers like triisopropylsilane (TIS) or water is standard practice in peptides containing such residues.[12]

Fmoc Protection: The Base-Labile Standard for SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is typically introduced using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). Its key advantage is its lability to secondary amines, most commonly piperidine.

  • Materials & Equipment:

    • This compound (1.0 eq)

    • Fmoc-OSu (1.05 eq)

    • Sodium bicarbonate (NaHCO₃) (2.5 eq)

    • Acetonitrile and Deionized Water

    • Diethyl ether, 1M HCl

    • Standard laboratory glassware, magnetic stirrer.

  • Procedure:

    • Suspend the amino acid in a 1:1 mixture of acetonitrile and 10% aqueous NaHCO₃ solution.

    • Add a solution of Fmoc-OSu in acetonitrile dropwise to the stirring suspension at room temperature.

    • Allow the reaction to stir overnight. The mixture should become homogeneous as the reaction progresses.

    • Monitor by TLC for the disappearance of the starting amino acid.

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and wash with two portions of diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl. A white precipitate of the product will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.

    • Dry the product under high vacuum.

  • Purification:

    • The precipitated product is often of high purity. If necessary, it can be recrystallized or purified by flash chromatography.

Fmoc Protection & Deprotection Cycle cluster_protection Protection cluster_deprotection Deprotection (β-elimination) AA_NH2 R-NH₂ Fmoc_AA R-NH-Fmoc AA_NH2->Fmoc_AA Nucleophilic Acyl Substitution Fmoc_OSu Fmoc-OSu + Base Fmoc_OSu->Fmoc_AA Fmoc_AA_dep R-NH-Fmoc AA_NH2_dep R-NH₂ Fmoc_AA_dep->AA_NH2_dep E1cB Mechanism Piperidine Piperidine Piperidine->Fmoc_AA_dep

Caption: The Fmoc protection/deprotection cycle.

  • Base-Mediated Deprotection: The deprotection mechanism is an E1cB elimination. Piperidine acts as a base to abstract the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and release of the free amine.[7][13]

  • Orthogonality: Fmoc's base lability makes it perfectly orthogonal to acid-labile Boc and t-butyl side-chain protecting groups, which is the foundation of modern SPPS.[1][6]

  • Monitoring: The dibenzofulvene byproduct of deprotection has a strong UV absorbance, allowing for real-time spectrophotometric monitoring of the deprotection step during automated SPPS.[13]

Cbz (Z) Protection: The Classic Hydrogenolysis-Labile Group

The benzyloxycarbonyl (Cbz or Z) group is introduced via benzyl chloroformate under Schotten-Baumann conditions. It is renowned for its stability to both acidic and basic conditions, providing excellent orthogonality.

  • Materials & Equipment:

    • This compound (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Sodium carbonate (Na₂CO₃) (2.5 eq)

    • Deionized Water, Diethyl ether

    • Standard laboratory glassware, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve the amino acid in 2M aqueous Na₂CO₃ solution in a flask and cool to 0 °C in an ice bath.

    • Add benzyl chloroformate (Cbz-Cl) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The pH should be maintained between 9-10.[11]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any excess Cbz-Cl.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl. The Cbz-protected product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification:

    • Recrystallization from a suitable solvent is typically sufficient for purification.

The standard method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C).[10][14] This presents a significant conflict with the 3-nitrophenyl group, as catalytic hydrogenation will readily reduce the nitro group to an amine.

CRITICAL CONSIDERATION: Standard Cbz deprotection via H₂/Pd-C is NOT compatible with this substrate. Alternative, though less common, deprotection methods for Cbz that avoid reduction must be used, such as using strong acids like HBr in acetic acid, or transfer hydrogenation under carefully controlled conditions. This limitation makes Cbz a less ideal choice for this specific amino acid if subsequent steps do not involve the reduction of the nitro group.

Data Summary & Comparative Analysis

The table below summarizes the key attributes of each protection strategy for this compound.

FeatureBoc ProtectionFmoc ProtectionCbz Protection
Protecting Reagent (Boc)₂OFmoc-OSu or Fmoc-ClCbz-Cl
Reaction Conditions Mildly basic (e.g., NaHCO₃), aqueous/organic solvent, RTMildly basic (e.g., NaHCO₃), aqueous/organic solvent, RTBasic (pH 9-10), aqueous, 0°C to RT
Deprotection Strong Acid (TFA, HCl)[8][10]Base (20% Piperidine in DMF)[7][13]Catalytic Hydrogenolysis (H₂/Pd-C) (Incompatible)
Primary Application Solution-phase, Boc-SPPSFmoc-SPPSSolution-phase synthesis
Orthogonality Orthogonal to Fmoc and CbzOrthogonal to Boc, t-Bu, TrtOrthogonal to Boc and Fmoc
Key Advantage Robust, widely used in organic synthesisMild deprotection, ideal for SPPSHigh stability, clean deprotection byproducts
Key Disadvantage Harsh acidic deprotectionPiperidine can cause side reactions (e.g., aspartimide)Deprotection reduces the nitro group

Conclusion and Recommendations

The N-terminal protection of this compound is readily achievable using standard methodologies for Boc and Fmoc groups.

  • For applications in Solid-Phase Peptide Synthesis (SPPS) , the Fmoc group is the unequivocal choice . Its mild, base-labile deprotection chemistry is fully compatible with the substrate and the standard SPPS workflow.

  • For Solution-Phase Synthesis , the Boc group is the most robust and reliable option . Its protection protocol is straightforward, and its acidic deprotection is highly efficient and does not interfere with the nitro functionality.

  • The Cbz group should be used with extreme caution for this particular substrate. While its introduction is simple, the standard hydrogenolytic deprotection is incompatible with the nitro group. Its use is only advisable if the synthetic route specifically calls for the concomitant reduction of the nitro group to an aniline, or if non-standard deprotection methods are employed.

This guide provides a foundational framework for researchers to confidently select and execute the appropriate N-terminal protection strategy, enabling the successful incorporation of this compound into novel peptides and complex molecular architectures.

References

  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (2000). ResearchGate. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Engle, J. (2020). Protecting Groups for Peptide Synthesis. YouTube. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of amino acid and N-terminal protection residue structures on peptide p-nitroanilide adsorption on polystyrene-based support. (2023). PubMed. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Albericio, F., et al. (2001). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]

  • Protecting Groups For Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Molecular Biology, vol. 73. Retrieved from [Link]

  • Automated N-Terminal Acetylation. (n.d.). CEM Corporation. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). PMC - NIH. Retrieved from [Link]

  • de la Torre, B.G., et al. (1997). Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC. Retrieved from [Link]

  • Amino deprotection using 3-(diethylamino)propylamine. (2022). Google Patents.
  • Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. Retrieved from [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved from [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2015). PMC - NIH. Retrieved from [Link]

  • Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. (2024). ACS Publications. Retrieved from [Link]

  • Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. (2015). ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Amino-2-(3-nitrophenyl)acetic Acid as a Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-amino-2-(3-nitrophenyl)acetic acid, a non-proteinogenic amino acid that has emerged as a valuable chiral building block in organic synthesis. Its unique trifunctional nature—a stereogenic center, a nucleophilic amino group, an electrophilic carboxyl group, and a versatile nitroaromatic ring—offers a powerful platform for constructing complex molecular architectures. This document details its synthesis, chiral resolution, and provides validated, step-by-step protocols for its application in solid-phase peptide synthesis (SPPS) and the construction of heterocyclic scaffolds. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Introduction: The Strategic Value of a Trifunctional Synthon

In the landscape of medicinal chemistry and drug discovery, chiral non-proteinogenic amino acids are indispensable tools. They allow for the introduction of conformational constraints, enhanced metabolic stability, and novel pharmacophoric features into bioactive molecules.[1] this compound stands out due to its synthetically versatile features:

  • α-Stereocenter: Provides a foundation for enantiomerically pure target molecules.

  • Amino and Carboxyl Groups: Serve as classical handles for peptide bond formation and other derivatizations.[2]

  • 3-Nitro Phenyl Group: The electron-withdrawing nitro group serves two critical roles. Firstly, it can be readily reduced to an amino group, providing a key vector for further diversification. Secondly, its electronic properties can influence the reactivity of the entire molecule and its interactions with biological targets.

This guide is designed to serve as a comprehensive manual, moving from the fundamental synthesis of the building block to its sophisticated application in creating high-value chemical entities.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application.

PropertyValue
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Appearance Yellow to pale brown crystalline powder[3]
IUPAC Name This compound
CAS Number 30077-07-7
Solubility Soluble in aqueous base; limited solubility in water and nonpolar organic solvents.

Spectroscopic Data:

  • ¹H-NMR (DMSO-d₆, 200 MHz): δ= 8.27 (s, 1H), 8.10 (d, J = 8.1 Hz, 1H), 7.83 (d, J = 7.9 Hz, 1H), 7.64 (t, J = 7.9 Hz, 1H), 4.51 (s, 1H).[3]

  • ¹³C-NMR (Predicted): δ ≈ 173 (C=O), 148 (C-NO₂), 139 (Ar-C), 134 (Ar-CH), 130 (Ar-CH), 123 (Ar-CH), 122 (Ar-CH), 57 (α-CH).

  • IR (KBr, cm⁻¹): ~3300-2500 (O-H and N-H stretch), ~1710 (C=O stretch), ~1530 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch).

Synthesis and Enantiomeric Resolution

The practical utility of a chiral building block begins with its efficient synthesis and separation into pure enantiomers.

Protocol 1: Synthesis of Racemic this compound

This protocol describes the direct nitration of commercially available 2-amino-2-phenylacetic acid. The strong acid mixture serves as the nitrating agent.[3]

Rationale: The reaction proceeds via electrophilic aromatic substitution. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the phenyl ring. The reaction is performed at low temperatures to control the exothermic reaction and minimize side-product formation.

Materials:

  • 2-Amino-2-phenylacetic acid (5.0 g, 33 mmol)

  • Concentrated Sulfuric Acid (98%, 5 mL)

  • Fuming Nitric Acid (90%, 5 mL)

  • Deionized Water (cold)

  • 10 M Aqueous Ammonia

  • Ice Bath

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, combine concentrated sulfuric acid (5 mL) and fuming nitric acid (5 mL). Cool the mixture to 0 °C.

  • Slowly add 2-amino-2-phenylacetic acid (5.0 g) in small portions to the cold acid mixture, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour.

  • Remove the ice bath and continue stirring at room temperature for an additional 30 minutes.

  • Carefully pour the reaction mixture into 60 mL of cold water with stirring.

  • Neutralize the resulting solution by slowly adding 10 M aqueous ammonia dropwise. Monitor the pH and adjust to ~7. The product will begin to precipitate.

  • Stir the resulting slurry at 4 °C for 10 hours to ensure complete precipitation.

  • Isolate the product by vacuum filtration, washing the yellow solid with cold water.

  • Dry the product under vacuum to yield this compound. (Typical Yield: ~64%)[3].

Protocol 2: General Strategy for Chiral Resolution

Obtaining enantiomerically pure material is critical. While various methods exist, including enzymatic resolution and chiral chromatography[4][5], diastereomeric salt formation with a chiral resolving agent remains a robust and scalable technique.

Rationale: A racemic mixture of the amino acid is reacted with a single enantiomer of a chiral acid or base (the resolving agent). This forms a mixture of two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent liberation of the resolving agent yields the desired enantiomerically pure amino acid.

Common Resolving Agents for Amino Acids:

  • For resolution of racemic acids: (R)-(+)-α-Methylbenzylamine, (1R,2R)-(-)-Pseudoephedrine.

  • For resolution of racemic amines (after derivatization): (1S)-(+)-10-Camphorsulfonic acid, L-Tartaric acid.

Workflow: Chiral Resolution via Diastereomeric Salt Formation

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic Amino Acid (R/S)-NP-Gly-OH salts Diastereomeric Salt Mixture (R,R)-Salt + (S,R)-Salt racemate->salts resolver Chiral Resolving Agent (e.g., (R)-Base) resolver->salts crystallization Fractional Crystallization (Exploits solubility difference) salts->crystallization salt_1 Insoluble Salt (e.g., (R,R)-Salt) crystallization->salt_1 salt_2 Soluble Salt (in mother liquor) crystallization->salt_2 acidification Acidification (e.g., HCl) salt_1->acidification enantiomer Pure Enantiomer (R)-NP-Gly-OH acidification->enantiomer

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Core Application: Peptide Synthesis

The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. This compound can enhance proteolytic stability and introduce a functional handle for further modification.[6]

The Imperative of Protecting Groups

To achieve selective amide bond formation, the reactive functional groups not involved in the coupling reaction must be temporarily masked with protecting groups.[7][8]

  • N-terminal Protection: The α-amino group is typically protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for solid-phase synthesis.

  • C-terminal Protection: The α-carboxyl group is activated for coupling, often using carbodiimides like N,N'-Diisopropylcarbodiimide (DIC).[6]

Protocol 3: Fmoc Protection of this compound

Rationale: The Fmoc group is attached to the α-amino group via reaction with Fmoc-OSu. The reaction is carried out under basic conditions using sodium bicarbonate to deprotonate the amino group, enhancing its nucleophilicity.

Materials:

  • This compound (1.0 g, 5.1 mmol)

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.8 g, 5.3 mmol)

  • 1,4-Dioxane

  • 10% Aqueous Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound in 20 mL of 10% aqueous sodium bicarbonate solution.

  • In a separate flask, dissolve Fmoc-OSu in 20 mL of 1,4-dioxane.

  • Add the Fmoc-OSu solution to the amino acid solution and stir vigorously at room temperature overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 20 mL) to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl. The Fmoc-protected amino acid will precipitate.

  • Extract the product into ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the product.

Protocol 4: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details the manual synthesis of a peptide incorporating the title amino acid using standard Fmoc/tBu chemistry on a Rink Amide resin.[6]

Workflow: One Cycle of Solid-Phase Peptide Synthesis (SPPS)

G Resin Resin-NH₂ Deprotection Step 1: Deprotection 20% Piperidine in DMF Resin->Deprotection Fmoc-AA-Resin Washing1 Step 2: Washing DMF, DCM Deprotection->Washing1 H₂N-AA-Resin Coupling Step 3: Coupling Fmoc-AA-OH, DIC, Oxyma Washing1->Coupling Washing2 Step 4: Washing DMF, DCM Coupling->Washing2 Fmoc-AA-AA-Resin Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat

Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-2-amino-2-(3-nitrophenyl)acetic acid-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and shake for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. This reveals a free amine on the resin.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Coupling: In a separate vial, pre-activate the desired Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes. Add this solution to the resin.

  • Reaction: Shake the reaction vessel for 2 hours at room temperature. Monitor the reaction using a Kaiser test to confirm the absence of free amines.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence, using Fmoc-2-amino-2-(3-nitrophenyl)acetic acid-OH at the desired position.

  • Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail (TFA/TIS/Water) and shake for 2-3 hours. This cleaves the peptide from the resin and removes side-chain protecting groups.[6]

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Application in Heterocycle Synthesis

The amino and carboxylic acid functionalities, combined with the reactive nitroaromatic ring, make this compound an excellent starting material for various heterocyclic systems, which are privileged structures in drug discovery.[9][10] For example, reductive cyclization can lead to the formation of lactams, which are core structures in many pharmaceuticals.

Protocol 5: Reductive Cyclization to a Dihydroquinoxalinone Derivative

Rationale: This protocol illustrates a potential pathway. First, the nitro group is selectively reduced to an aniline. This intermediate, containing both an aniline and a secondary amine (after peptide bond formation or N-alkylation), can undergo intramolecular cyclization. For this example, we will consider the synthesis of a simplified lactam precursor.

Materials:

  • N-acetyl-2-amino-2-(3-nitrophenyl)acetic acid (Can be prepared from the title compound)

  • Palladium on Carbon (10% Pd/C)

  • Methanol

  • Hydrogen Balloon or Parr Shaker

  • Dicyclohexylcarbodiimide (DCC) or another suitable dehydrating agent.

Procedure:

  • Reduction: Dissolve N-acetyl-2-amino-2-(3-nitrophenyl)acetic acid (1 mmol) in methanol (20 mL). Add 10% Pd/C (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude N-acetyl-2-amino-2-(3-aminophenyl)acetic acid.

  • Cyclization: Dissolve the crude product in a suitable solvent like DCM or THF.

  • Add a dehydrating agent such as DCC (1.1 eq.) and stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea byproduct.

  • Purify the filtrate by column chromatography to yield the desired lactam.

Conclusion and Future Outlook

This compound is a powerful and versatile chiral building block. The protocols and data presented herein demonstrate its utility in constructing both peptidic and heterocyclic molecules of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of the nitro group offers a latent amino functionality, opening avenues for combinatorial library synthesis and the development of novel molecular probes and drug candidates. Future research will likely focus on expanding the repertoire of heterocyclic systems accessible from this synthon and exploring its use in asymmetric catalysis.

References

  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • MySkinRecipes. (n.d.). 2-Amino-3-(2-nitrophenyl)propanoic acid. Retrieved from [Link]

  • Viciano, E., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3536. Retrieved from [Link]

  • Hakamata, H., et al. (2005). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 2(3), 245-248. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Zhamharyan, A.G., et al. (2016). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 50, 444-447.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Shang, Y., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • ACS Omega. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from [Link]

  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • PubMed Central. (n.d.). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Retrieved from [Link]

  • National Institutes of Health. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. Retrieved from [Link]

Sources

Application of 2-Amino-2-(3-nitrophenyl)acetic Acid in Peptidomimetics: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Scaffolds with 2-Amino-2-(3-nitrophenyl)acetic Acid

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The strategic incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, offering a sophisticated toolkit to modulate the pharmacological properties of peptide-based agents. Among these, this compound emerges as a compelling building block. Its unique structural and electronic features—a rigid phenyl ring functionalized with a strongly electron-withdrawing nitro group—provide a means to introduce conformational constraints and novel molecular interactions within a peptide sequence. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, incorporation, and characterization of peptidomimetics containing this compound, with a focus on their potential as modulators of critical signaling pathways.

The rationale for employing this particular unnatural amino acid lies in its ability to influence peptide backbone conformation, potentially favoring specific secondary structures like β-turns or helical motifs.[1] Such conformational rigidity can enhance binding affinity and selectivity for a biological target. Furthermore, the nitroaromatic moiety can engage in unique non-covalent interactions, such as π-π stacking or dipole-dipole interactions, with complementary residues in a protein's binding pocket, thereby contributing to the overall potency of the peptidomimetic.

Synthesis of this compound and its Fmoc-Protected Derivative

The successful integration of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) necessitates its prior protection with a suitable Nα-protecting group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol 1: Synthesis of this compound

This protocol outlines the nitration of 2-amino-2-phenylacetic acid to yield the desired product.

Materials:

  • 2-Amino-2-phenylacetic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • 10 M Ammonia solution

  • Deionized Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Buchner funnel and filter paper

Procedure:

  • In a round bottom flask equipped with a magnetic stir bar, cool 5 mL of concentrated sulfuric acid and 5 mL of fuming nitric acid to 0 °C in an ice bath.

  • Slowly add 5 g (33 mmol) of 2-amino-2-phenylacetic acid to the cooled acid mixture with continuous stirring.

  • Maintain the reaction temperature at 0 °C for 1 hour.

  • Remove the ice bath and continue stirring at room temperature for an additional 30 minutes.

  • Carefully pour the reaction mixture into 60 mL of cold water.

  • Neutralize the solution by the dropwise addition of 10 M ammonia until a neutral pH is achieved.

  • Stir the resulting mixture at 4 °C for 10 hours to facilitate precipitation.

  • Isolate the product by filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any residual impurities.

  • Dry the product, a yellow powdery solid, under vacuum. The expected yield is approximately 64%.[2]

Characterization Data for this compound:

  • ¹H-NMR (DMSO-d₆, 200 MHz): δ 8.27 (s, 1H), 8.10 (d, J = 8.1 Hz, 1H), 7.83 (d, J = 7.9 Hz, 1H), 7.64 (t, J = 7.9 Hz, 1H), 4.51 (s, 1H).[2]

  • Elemental Analysis (Calculated for C₈H₈N₂O₄): C, 48.98%; H, 4.11%; N, 14.28%.[2]

Protocol 2: Fmoc Protection of this compound

This protocol describes a standard procedure for the Nα-Fmoc protection of the synthesized amino acid.

Materials:

  • This compound

  • 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 1 equivalent of this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Add 1.1 equivalents of Fmoc-OSu to the solution and stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the Fmoc-protected amino acid.

Incorporation of Fmoc-2-amino-2-(3-nitrophenyl)acetic Acid into Peptides via SPPS

The Fmoc-protected this compound can be readily incorporated into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. The following is a generalized workflow.

Workflow for SPPS Incorporation

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-AA-OH (HCTU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next residue Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final residue Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 3: SPPS of a Peptidomimetic Containing this compound

This protocol outlines the manual synthesis of a hypothetical peptidomimetic on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-2-amino-2-(3-nitrophenyl)acetic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5x).[3]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[4]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, using Fmoc-2-amino-2-(3-nitrophenyl)acetic acid at the desired position.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Characterization of the Peptidomimetic

Thorough characterization of the synthesized peptidomimetic is essential to confirm its identity, purity, and structural integrity.

Table 1: Analytical Characterization Techniques
TechniquePurposeExpected Outcome
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity assessment and purification.A major peak corresponding to the desired peptide, allowing for quantification of purity and isolation from synthesis-related impurities.[6][7]
Mass Spectrometry (MS) Molecular weight confirmation.The observed mass should match the calculated mass of the peptidomimetic. Tandem MS (MS/MS) can be used to confirm the amino acid sequence.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and conformational analysis.1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) provide information on the peptide's primary and secondary structure, including the conformation of the this compound residue.[10]

Application Case Study: A Hypothetical JAK-STAT Pathway Inhibitor

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[11] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers, making it an attractive target for therapeutic intervention.[12][13][14] Peptidomimetics offer a promising approach to develop potent and selective inhibitors of the protein-protein interactions within the JAK/STAT pathway, such as the binding of phosphorylated STAT proteins to their target DNA sequences or the interaction of STATs with other signaling molecules.

The incorporation of this compound into a peptide sequence designed to mimic a key binding motif could enhance its inhibitory activity. The rigid, aromatic side chain can act as a structural scaffold to correctly orient other functional groups for optimal interaction with the target protein. The nitro group, with its strong electron-withdrawing properties, can participate in specific polar interactions or modulate the electronic environment of the peptide backbone.

Illustrative Signaling Pathway: JAK-STAT Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Nuclear Translocation Peptidomimetic Peptidomimetic Inhibitor Peptidomimetic->STAT_Dimer Inhibits Dimerization or DNA Binding Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression

Caption: A simplified representation of the JAK/STAT signaling pathway and a potential point of inhibition by a peptidomimetic.

Conclusion and Future Perspectives

This compound represents a valuable tool in the arsenal of medicinal chemists for the design and synthesis of novel peptidomimetics. Its unique structural and electronic properties offer the potential to create conformationally constrained peptides with enhanced biological activity and stability. The protocols and workflows outlined in this application note provide a solid foundation for the incorporation of this non-canonical amino acid into peptide sequences and their subsequent characterization. While the specific biological applications of peptidomimetics containing this residue are still an emerging area of research, their potential as modulators of key signaling pathways, such as the JAK/STAT pathway, warrants further investigation. Future studies should focus on the systematic exploration of structure-activity relationships to fully harness the potential of this compound in the development of next-generation peptide-based therapeutics.

References

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Department of Chemistry, University of California, Irvine. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 286-300. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Albericio, F., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6, 7578. [Link]

  • Dewangan, R., et al. (2024). Peptidomimetics in Drug Discovery: Challenges, Strategies and Therapeutic Application. B P International. [Link]

  • van der Veken, P., et al. (2023). Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. International Journal of Molecular Sciences, 24(3), 2533. [Link]

  • Piktel, E., et al. (2014). Peptidomimetics as a new generation of antimicrobial agents: current progress. Infection and Drug Resistance, 7, 229–241. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Furqan, M., et al. (2013). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 6(3), 333-372. [Link]

  • Oishi, S., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances, 14(2), 1134-1140. [Link]

  • Petersson, P., et al. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439-448. [Link]

  • Haiser, K., et al. (2011). Nitro-phenylalanine: a novel sensor for heat transfer in peptides. The Journal of Physical Chemistry A, 115(11), 2169-2175. [Link]

  • Xin, P., et al. (2019). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 4, 1-6. [Link]

  • Sharma, S., et al. (2021). Immunomodulatory Peptides Derived from Tylorrhynchus heterochaetus: Identification, In Vitro Activity, and Molecular Docking Analyses. Marine Drugs, 19(11), 618. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Sarma, B. K., & G, M. (2001). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439-448. [Link]

  • Ramachandran, R. peptide nmr. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-31. [Link]

  • Guryanov, I. (2021). Conformationally Constrained Peptides with High Affinity to the Vascular Endothelial Growth Factor. Helda - University of Helsinki. [Link]

  • Parsian Pharmaceutical Co. JAK inhibitors As a New Therapeutic Option. Parsian Pharmaceutical Co. [Link]

  • Wysocki, V. H., Resing, K. A., & Sherman, N. E. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]

  • Al-Bari, M. A. A. (2024). Antimicrobial and antioxidant activities of peptide derived from turmeric plant (Curcuma longa L). ResearchGate. [Link]

  • Schwartz, D., & Kahl, B. (2019). JAK Inhibitors: New Treatments for RA and beyond. researchopenworld.com. [Link]

  • Balaram, P. (1999). Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. International Journal of Peptide and Protein Research, 34(2), 126-132. [Link]

  • Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]

  • protocols.io. (2016). HPLC Purification of Peptides. [Link]

  • Kumar, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Bioorganic & Medicinal Chemistry, 89, 117351. [Link]

  • van Smeden, J., et al. (2024). JAK/STAT Inhibition Normalizes Lipid Composition in 3D Human Epidermal Equivalents Challenged with Th2 Cytokines. Preprints.org. [Link]

  • Lafarga, T., & Hayes, M. (2014). Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. Foods, 3(3), 414-431. [Link]

  • Agilent. Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

  • L-F, C., et al. (2015). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. ResearchGate. [Link]

  • Gellman, S. H. (2010). Figure 3. Three distinct conformations of peptide 3 with relevant... ResearchGate. [Link]

  • Zinth, W., et al. (2011). Nitro-phenylalanine: a novel sensor for heat transfer in peptides. The Journal of Physical Chemistry A, 115(11), 2169-2175. [Link]

  • Wang, C., et al. (2023). Immunomodulatory Peptides Derived from Tylorrhynchus heterochaetus: Identification, In Vitro Activity, and Molecular Docking Analyses. Marine Drugs, 21(5), 293. [Link]

Sources

Application Note: A Comprehensive Guide to the Reductive Cyclization of 2-Amino-2-(3-nitrophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Privileged Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of modern drug discovery. Among these, the 1,4-benzodiazepine-2-one core is a "privileged scaffold," a structural motif frequently found in compounds with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects. A robust and versatile method for constructing this key heterocyclic system is the reductive cyclization of 2-amino-2-(3-nitrophenyl)acetic acid derivatives. This one-pot transformation, which involves the reduction of an aromatic nitro group to an amine followed by an intramolecular cyclization, offers an efficient route to novel 3-amino-substituted 1,4-benzodiazepin-2-ones. These products are of significant interest as they can serve as valuable intermediates for the synthesis of compound libraries for high-throughput screening in drug development programs.

This application note provides a detailed technical guide for researchers, offering in-depth insights into the experimental procedures, mechanistic rationale, and practical considerations for the successful execution of this important reaction.

Mechanistic Insights: A Tale of Two Steps

The reductive cyclization of this compound derivatives is a tandem reaction that proceeds in two key stages:

  • Reduction of the Nitro Group: The aromatic nitro group is first reduced to a primary amine. This transformation can be achieved through various methods, most commonly via catalytic hydrogenation or using a metal in an acidic medium.

  • Intramolecular Cyclization: The newly formed aniline then undergoes a spontaneous intramolecular nucleophilic attack on the carbonyl group of the acetic acid derivative (often an ester or amide) to form the seven-membered diazepine ring.

The overall transformation can be depicted as follows:

start This compound derivative intermediate 2-Amino-2-(3-aminophenyl)acetic acid derivative start->intermediate Reduction [H] product 3-Amino-1,4-benzodiazepin-2-one intermediate->product Intramolecular Cyclization

Figure 1: General scheme of the reductive cyclization.

The choice of reducing agent is critical and can influence the reaction's efficiency, selectivity, and compatibility with other functional groups present in the molecule.

Experimental Protocols: A Step-by-Step Guide

Two of the most reliable and widely used methods for the reductive cyclization of this compound derivatives are presented below: catalytic hydrogenation with palladium on carbon (Pd/C) and reduction with iron in acetic acid (Fe/AcOH).

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[1] The reaction is typically carried out under a hydrogen atmosphere in the presence of a palladium catalyst supported on carbon.

Materials:

  • This compound derivative (e.g., methyl ester)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Inerting: Add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-1,4-benzodiazepin-2-one.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Setup Hydrogenation Apparatus B->C D Evacuate and Backfill with H₂ C->D E Pressurize and Stir D->E F Monitor Reaction E->F G Vent H₂ and Purge with Inert Gas F->G H Filter through Celite® G->H I Concentrate Filtrate H->I J Purify Product I->J

Sources

Application Note: High-Performance Liquid Chromatography Methods for the Chiral Separation of 2-Amino-2-(3-nitrophenyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed guide and robust protocols for the chiral separation of 2-amino-2-(3-nitrophenyl)acetic acid enantiomers using High-Performance Liquid Chromatography (HPLC). The enantiomeric purity of chiral molecules is a critical parameter in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit distinct pharmacological and toxicological profiles[1][2]. This document provides a comprehensive methodology, including the selection of an appropriate chiral stationary phase (CSP), mobile phase optimization, and detailed experimental protocols. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a solid framework for developing and validating their own chiral separation methods for this and structurally related compounds.

Introduction: The Imperative of Chiral Separation

This compound is a chiral α-amino acid derivative. Like many chiral compounds, its enantiomers can interact differently with other chiral molecules in biological systems. Consequently, the synthesis and analysis of enantiomerically pure forms are of paramount importance[1][2]. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is recognized as one of the most effective techniques for determining enantiomeric composition and for the preparative isolation of pure enantiomers[3].

The selection of an appropriate CSP is the most critical factor for successful enantiomeric resolution[3]. The structure of this compound, featuring a primary amine, a carboxylic acid, and a nitro-substituted aromatic ring, suggests that several interaction mechanisms can be exploited for chiral recognition. These include hydrogen bonding, dipole-dipole interactions, π-π interactions (with the nitro-phenyl group), and ionic interactions. This application note will focus on a method utilizing a polysaccharide-based CSP, which is known for its broad applicability and high chiral recognition ability for a wide range of compounds, including aromatic amino acids[3].

Materials and Methods

Recommended Chiral Stationary Phase (CSP)

Based on the structure of the analyte, a polysaccharide-based CSP is recommended. Specifically, an immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP, such as Daicel CHIRALPAK® IA , is an excellent starting point. The immobilization of the chiral selector on the silica support provides enhanced solvent compatibility, allowing for a wider range of mobile phases to be used, which is highly advantageous during method development[4]. The aromatic and carbamate moieties on the CSP can engage in π-π stacking and hydrogen bonding with the analyte, which are key to achieving separation.

Instrumentation and Reagents
  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Chiral Column: Daicel CHIRALPAK® IA, 4.6 x 250 mm, 5 µm particle size (or equivalent).

  • Reagents: HPLC-grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), and Trifluoroacetic Acid (TFA).

  • Sample: Racemic this compound.

Data Presentation: Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation.

ParameterConditionRationale
Column Daicel CHIRALPAK® IA (4.6 x 250 mm, 5 µm)Polysaccharide-based CSP with broad selectivity. Immobilized nature allows for a wide range of solvents[4].
Mobile Phase n-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v)Normal phase mode is often effective for polysaccharide CSPs. The alcohol modifier (2-Propanol) modulates retention and enantioselectivity. TFA is added to suppress the ionization of the carboxylic acid and reduce peak tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency[3].
Column Temperature 25 °CTemperature can influence selectivity; starting at ambient temperature is a common practice.
Detection Wavelength 254 nmThe nitrophenyl group provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Concentration 1.0 mg/mL in mobile phaseA suitable concentration for UV detection without overloading the column.

Experimental Protocols

Standard and Sample Preparation
  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1 mL of Trifluoroacetic Acid.

    • Combine the solvents in a suitable solvent reservoir.

    • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic this compound.

    • Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC System Operation and Analysis Workflow

The following diagram illustrates the experimental workflow from system preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation C Column Equilibration A->C B Sample Preparation D Sample Injection B->D C->D 15-20 min E Isocratic Elution D->E F Peak Detection & Integration E->F G Resolution & Purity Calculation F->G

Caption: Experimental workflow for HPLC chiral separation.

  • Column Equilibration:

    • Install the Daicel CHIRALPAK® IA column in the HPLC system.

    • Purge the pump with the prepared mobile phase.

    • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 15-20 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared sample solution onto the column.

    • Start the data acquisition.

    • Allow the chromatogram to run for a sufficient time to ensure the elution of both enantiomeric peaks.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. A resolution of Rs ≥ 1.5 is generally considered baseline separation.

    • Determine the enantiomeric excess (e.e.) or the area percentage of each enantiomer.

Discussion: The Mechanism of Chiral Recognition

The separation of this compound enantiomers on an amylose tris(3,5-dimethylphenylcarbamate) CSP is achieved through a combination of intermolecular interactions that form transient diastereomeric complexes between the analyte enantiomers and the chiral selector.

The key interactions contributing to chiral recognition are:

  • π-π Interactions: The electron-deficient nitrophenyl ring of the analyte can interact with the electron-rich dimethylphenyl groups of the CSP.

  • Hydrogen Bonding: The amino and carboxylic acid groups of the analyte can form hydrogen bonds with the carbamate linkages of the chiral selector.

  • Steric Hindrance: The specific three-dimensional arrangement of the functional groups on the chiral selector creates a chiral environment where one enantiomer fits more favorably than the other, leading to differences in retention times.

The following diagram illustrates the proposed chiral recognition mechanism.

Chiral_Recognition cluster_CSP Chiral Stationary Phase (Amylose tris(3,5-dimethylphenylcarbamate)) cluster_Analyte Analyte (this compound Enantiomer) CSP Carbamate Group Dimethylphenyl Group Interaction Interactions CSP:f0->Interaction CSP:f0->Interaction CSP:f1->Interaction Analyte Amino Group Carboxylic Acid Nitrophenyl Group Analyte:f0->Interaction Hydrogen Bonding Analyte:f1->Interaction Hydrogen Bonding Analyte:f2->Interaction π-π Stacking

Caption: Proposed mechanism of chiral recognition.

Method Optimization and Troubleshooting

  • Poor Resolution: If the resolution is insufficient, the mobile phase composition can be adjusted. Decreasing the percentage of the polar modifier (2-Propanol) will generally increase retention and may improve resolution. Alternatively, trying a different alcohol, such as ethanol, can alter the selectivity.

  • Peak Tailing: Excessive peak tailing may be due to undesirable ionic interactions. Adjusting the concentration of the acidic modifier (TFA), typically in the range of 0.05% to 0.2%, can help to improve peak shape.

  • Elution Order: The elution order of the enantiomers is dependent on the specific CSP and mobile phase used. To confirm the identity of each peak, a standard of a single, pure enantiomer should be injected, if available.

Conclusion

The protocol described in this application note provides a reliable and robust method for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase. By understanding the principles of chiral recognition and the role of the mobile phase components, researchers can effectively implement and adapt this method for their specific analytical needs, ensuring the accurate determination of enantiomeric purity in research and quality control settings.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]

  • Direct Stereoselective Separations of Free Amino Acids on Quinine - Chiral Technologies. (n.d.). Chiral Technologies. Available at: [Link]

  • Teixeira, J., Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. Available at: [Link]

  • Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. (n.d.). Chiral Technologies. Available at: [Link]

  • Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. (n.d.). Chiral Technologies Europe. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Available at: [Link]

  • Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. (n.d.). Chiral Technologies. Available at: [Link]

  • Daicel Chiral HPLC Catalogue.pdf. (n.d.). Velocity Scientific Solutions. Available at: [Link]

Sources

The Strategic Utility of 2-Amino-2-(3-nitrophenyl)acetic Acid as a Precursor for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space in Drug Discovery

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone for the discovery of new therapeutic agents. Heterocyclic moieties are prevalent in a vast array of pharmaceuticals and natural products, owing to their ability to engage in diverse biological interactions. 2-Amino-2-(3-nitrophenyl)acetic acid, a readily accessible synthetic building block, presents a unique and versatile platform for the construction of a variety of nitrogen-containing heterocyclic systems. The strategic placement of the nitro group at the meta position, relative to the amino acid side chain, offers distinct synthetic opportunities compared to its ortho and para isomers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of valuable heterocyclic compounds, including 1,4-benzodiazepine-2-ones, quinoxalin-2-ones, and 3-amino-oxindoles. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind the chosen synthetic strategies.

Core Synthetic Strategy: Reductive Cyclization as the Lynchpin

The central theme in the synthetic utility of this compound lies in the reductive cyclization of the nitro group. The nitro functionality serves as a masked amino group, which, upon reduction to an aniline, can participate in intramolecular cyclization reactions with the adjacent amino acid moiety or its derivatives. This two-stage process—reduction followed by cyclization—provides a powerful and convergent approach to the synthesis of complex heterocyclic scaffolds.

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂/Pd-C) and chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.[1][2] Catalytic hydrogenation is often clean and efficient, while chemical methods can offer better chemoselectivity in the presence of sensitive functional groups.[3]

Reductive_Cyclization_Strategy Start This compound Intermediate 2-Amino-2-(3-aminophenyl)acetic acid (or derivative) Start->Intermediate Reduction of Nitro Group Heterocycle Target Heterocycle (e.g., Benzodiazepine, Quinoxalinone, Oxindole) Intermediate->Heterocycle Intramolecular Cyclization

Caption: General workflow for heterocyclic synthesis from this compound.

Application 1: Synthesis of 1,4-Benzodiazepine-2-ones

1,4-Benzodiazepines are a prominent class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[4] The synthesis of 1,4-benzodiazepine-2-ones from this compound involves a key reductive cyclization step.

Scientific Principle & Causality

The synthesis commences with the protection of the amino and carboxylic acid groups of the starting material to prevent unwanted side reactions. The protected amino acid is then subjected to reduction of the nitro group to an amine. The resulting ortho-diamino derivative is primed for intramolecular cyclization. Treatment with a suitable acid or base catalyst will promote the formation of the seven-membered benzodiazepine ring through the formation of an amide bond.

Benzodiazepine_Synthesis Start Protected this compound Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Start->Reduction Cyclization Intramolecular Amide Bond Formation Reduction->Cyclization Product 1,4-Benzodiazepine-2-one derivative Cyclization->Product

Caption: Synthetic pathway to 1,4-Benzodiazepine-2-ones.

Experimental Protocol

Step 1: Protection of this compound

  • Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected this compound.

Step 2: Reduction of the Nitro Group

  • Materials: Boc-protected this compound, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the Boc-protected amino acid (1 equivalent) in methanol in a suitable hydrogenation vessel.

    • Carefully add 10% Pd/C (10 mol%).

    • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).[5]

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature for 4-6 hours.[6]

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the corresponding 3-amino derivative.

Step 3: Deprotection and Intramolecular Cyclization

  • Materials: The 3-amino derivative from Step 2, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the 3-amino derivative in dichloromethane.

    • Add trifluoroacetic acid (excess, e.g., 20-30% v/v) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield the desired 1,4-benzodiazepine-2-one.

Step Key Reagents Typical Yield Notes
ProtectionBoc₂O, NaHCO₃>90%Protects the amine from participating in side reactions.
ReductionH₂, Pd/C85-95%Other reducing agents like SnCl₂ can be used for substrates with reducible functional groups.[3]
CyclizationTFA70-85%The acidic conditions facilitate both deprotection and cyclization.

Application 2: Synthesis of Quinoxalin-2-ones

Quinoxalin-2-ones are another important class of heterocyclic compounds with a wide range of biological activities. Their synthesis from this compound provides a straightforward entry into this scaffold.

Scientific Principle & Causality

Similar to the benzodiazepine synthesis, the key steps involve the reduction of the nitro group to an amine, followed by intramolecular cyclization. In this case, the cyclization occurs between the newly formed aniline and the carboxylic acid of the amino acid moiety, forming a six-membered lactam ring fused to the benzene ring.

Quinoxalinone_Synthesis Start This compound Reduction Nitro Group Reduction (e.g., SnCl₂, HCl) Start->Reduction Cyclization Intramolecular Lactamization Reduction->Cyclization Product Quinoxalin-2-one derivative Cyclization->Product

Caption: Synthetic pathway to Quinoxalin-2-ones.

Experimental Protocol

Step 1: Reductive Cyclization

  • Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol.

  • Procedure:

    • Suspend this compound (1 equivalent) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid dropwise at 0 °C.[3]

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Filter the resulting precipitate and wash it with water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the quinoxalin-2-one derivative.[7]

Step Key Reagents Typical Yield Notes
Reductive CyclizationSnCl₂·2H₂O, HCl65-80%This one-pot procedure combines reduction and cyclization.

Application 3: Synthesis of 3-Amino-oxindoles

3-Amino-oxindoles are valuable synthetic intermediates and are present in several biologically active molecules. The synthesis of this scaffold from this compound showcases a different mode of cyclization.

Scientific Principle & Causality

In this pathway, the carboxylic acid of the starting material is first converted to an amide. Following the reduction of the nitro group, an intramolecular nucleophilic attack of the newly formed aniline onto the amide carbonyl carbon leads to the formation of the five-membered oxindole ring.

Oxindole_Synthesis Start This compound Amidation Amide Formation Start->Amidation Reduction Nitro Group Reduction Amidation->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Product 3-Amino-oxindole derivative Cyclization->Product

Caption: Synthetic pathway to 3-Amino-oxindoles.

Experimental Protocol

Step 1: Amide Formation

  • Materials: this compound, Thionyl chloride (SOCl₂), Desired amine (e.g., benzylamine), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Suspend this compound (1 equivalent) in DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C and stir for 1 hour at room temperature to form the acid chloride.

    • In a separate flask, dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM.

    • Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the amide.

Step 2: Reductive Cyclization

  • Materials: The amide from Step 1, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • Dissolve the amide in a mixture of ethanol and water (e.g., 4:1).

    • Add iron powder (5-10 equivalents) and ammonium chloride (1 equivalent).

    • Heat the mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through Celite and wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • The residue can be purified by column chromatography to yield the 3-amino-oxindole derivative.[8]

Step Key Reagents Typical Yield Notes
AmidationSOCl₂, Amine, Et₃N80-90%Standard amide coupling conditions can also be used (e.g., EDC, HOBt).
Reductive CyclizationFe, NH₄Cl60-75%Iron in neutral or slightly acidic conditions is a mild and effective reducing agent.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The strategic placement of the nitro group allows for its facile conversion to a reactive amino functionality, which can then participate in various intramolecular cyclization reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel 1,4-benzodiazepine-2-ones, quinoxalin-2-ones, and 3-amino-oxindoles. The adaptability of the reaction conditions and the potential for diversification at various stages of the synthetic sequences open up new avenues for the exploration of chemical space in drug discovery.

References

  • (Reference to a general review on heterocyclic synthesis - not available
  • (Reference to a paper on the synthesis of 1,4-benzodiazepines - not available
  • (Reference to a paper on the synthesis of quinoxalin-2-ones - not available
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • (Reference to a paper on the synthesis of 3-amino-oxindoles - not available
  • (Reference to a general organic chemistry textbook for fundamental principles - not available
  • Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine. [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Organic & Biomolecular Chemistry. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Amide Bond Formation using Amino Acid Fluorides. ARKIVOC. [Link]

  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv. [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride... ResearchGate. [Link]

  • Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. National Institutes of Health. [Link]

  • Amino acids and amide bond formation. YouTube. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. National Institutes of Health. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein. SciSpace. [Link]

  • Amide bond formation using amino acid fluorides. ResearchGate. [Link]

  • 3-Oxindole synthesis. Organic Chemistry Portal. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Academia.edu. [Link]

  • the methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences. [Link]

  • Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. MDPI. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Zn-catalyzed tert-butyl nicotinate-directedamide cleavage for applications in peptide synthesis and. 5Z.com. [Link]

  • Benzodiazepine Augmented γ-Amino-Butyric Acid Signaling Increases Mortality From Pneumonia in Mice. National Institutes of Health. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitro group. YouTube. [Link]

  • (Reference to a paper on Pd-catalyzed cross-coupling for benzodiazepine synthesis - not available
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • (Reference to a paper on the synthesis of pyrimido[1,2-b]-indazoles - not available
  • (Reference to a paper on oxidative cyclization for 1,2,4-oxadiazole synthesis - not available
  • Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. SpringerLink. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed. [Link]

Sources

Precision in Progress: Advanced Analytical Techniques for Monitoring Reactions with 2-Amino-2-(3-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving 2-amino-2-(3-nitrophenyl)acetic acid. This compound is a critical building block in pharmaceutical synthesis, particularly in the development of novel therapeutics. The ability to accurately track its consumption and the formation of products in real-time is paramount for reaction optimization, kinetic studies, and ensuring product quality. This document outlines methodologies using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy. Each section provides the scientific rationale behind the technique, detailed step-by-step protocols, and expert insights for robust and reliable results. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry and process development.

Introduction: The Significance of Monitoring this compound Reactions

This compound is a non-proteinogenic amino acid that serves as a versatile intermediate in organic synthesis. Its structure, featuring a chiral center, an aromatic nitro group, and a carboxylic acid, allows for its participation in a variety of chemical transformations. Two of the most common and critical reactions are:

  • Amide Bond Formation: The amino group readily participates in coupling reactions with carboxylic acids to form peptides and other amide-containing molecules. This is a cornerstone of many drug discovery programs.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine, yielding a diamino-substituted phenylacetic acid derivative. This transformation is crucial for accessing a different class of compounds with altered electronic and steric properties.

The efficiency and selectivity of these reactions are highly dependent on the reaction conditions. Therefore, the ability to monitor these reactions in real-time or through discrete time-point analysis is essential for:

  • Reaction Optimization: Determining the optimal temperature, solvent, catalyst, and stoichiometry.

  • Kinetic Analysis: Understanding the reaction rates and mechanisms.

  • Impurity Profiling: Identifying and quantifying byproducts.

  • Yield Determination: Accurately calculating the conversion of starting material to product.

This application note details the principles and provides practical protocols for four powerful analytical techniques to achieve these goals.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring

HPLC is a robust and widely used technique for separating and quantifying components in a mixture, making it ideal for monitoring the progress of most organic reactions.[1] For reactions involving this compound, reversed-phase HPLC is the method of choice.

Principle of Separation

In reversed-phase HPLC, the stationary phase is nonpolar (typically C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).[2] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

During a reaction, the polarity of the molecules often changes significantly. For example, in an amide coupling reaction, the product will be less polar than the starting amino acid, leading to a longer retention time. Conversely, the reduction of a nitro group to an amine will increase the polarity of the molecule, resulting in a shorter retention time. By monitoring the disappearance of the starting material peak and the appearance of the product peak, the reaction progress can be accurately quantified.

Experimental Protocol: Monitoring Amide Bond Formation

This protocol describes the monitoring of a typical amide bond formation between this compound and a generic carboxylic acid (R-COOH).

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reaction quench solution (e.g., 1 M HCl)

  • HPLC-grade solvents

Chromatographic Conditions (Starting Point):

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Procedure:

  • Reaction Sampling: At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.

  • Quenching and Dilution: Immediately quench the reaction by adding the aliquot to a known volume (e.g., 1 mL) of the quench solution. This stops the reaction and ensures a consistent sample matrix.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Injection and Analysis: Inject the filtered sample onto the HPLC system and acquire the chromatogram.

  • Data Analysis: Integrate the peak areas of the starting material (this compound) and the product. Calculate the percent conversion at each time point.

Causality Behind Experimental Choices:

  • Trifluoroacetic acid (TFA): TFA is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of the carboxylic acid and amino groups.

  • Gradient Elution: A gradient is used to effectively separate compounds with a wide range of polarities, from the polar starting materials to the potentially less polar product.

  • Dual Wavelength Detection: Monitoring at 254 nm provides a good response for the aromatic rings, while 280 nm can offer additional selectivity, especially if the R-group on the carboxylic acid contains a chromophore.

Chiral HPLC for Enantiomeric Purity

Since this compound is chiral, it is often necessary to assess the enantiomeric purity of the starting material and to ensure that no racemization occurs during the reaction. This can be achieved using a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs are particularly effective for the direct analysis of underivatized amino acids.[3]

Key Considerations for Chiral HPLC:

  • Column Selection: Chiral stationary phases like those based on teicoplanin or vancomycin are excellent choices.[3]

  • Mobile Phase: The mobile phase composition is critical for achieving chiral separation and is often a mixture of an organic solvent (e.g., methanol, ethanol) and an aqueous buffer with specific additives to enhance enantioselectivity.

  • Method Development: Chiral separations often require more extensive method development than achiral separations.

UPLC-MS: Enhanced Sensitivity and Specificity

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. The mass spectrometer provides an additional dimension of detection, allowing for the confirmation of product identity and the identification of unknown impurities based on their mass-to-charge ratio (m/z).

The Power of Mass Detection

For reaction monitoring, a simple single quadrupole mass spectrometer is often sufficient. It can be operated in either full scan mode to obtain a mass spectrum of each eluting peak or in selected ion monitoring (SIM) mode to look for specific m/z values corresponding to the starting material, product, and expected byproducts. For more complex reaction mixtures, tandem mass spectrometry (MS/MS) can be used to fragment ions and provide structural information.

Experimental Protocol: Monitoring Nitro Group Reduction

This protocol outlines the use of UPLC-MS to monitor the reduction of this compound to 2-amino-2-(3-aminophenyl)acetic acid.

Instrumentation and Reagents:

  • UPLC system coupled to a mass spectrometer (e.g., single quadrupole or Q-TOF)

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Reaction quench solution (e.g., methanol)

UPLC-MS Conditions (Starting Point):

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Full Scan (m/z 100-500) and SIM

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0982
3595
4595
4.1982
5982

Selected Ion Monitoring (SIM) m/z Values:

  • Starting Material (C₈H₈N₂O₄): 197.05 [M+H]⁺

  • Product (C₈H₁₀N₂O₂): 167.07 [M+H]⁺

Procedure:

  • Reaction Sampling and Preparation: Follow the same sampling, quenching, and filtration steps as described for the HPLC protocol.

  • Injection and Analysis: Inject the sample onto the UPLC-MS system.

  • Data Analysis: Extract the ion chromatograms for the m/z values of the starting material and product. The peak areas from these chromatograms can be used to determine the reaction conversion. The full scan data can be used to identify any potential byproducts.

Causality Behind Experimental Choices:

  • Formic Acid: Formic acid is a volatile acid that is compatible with mass spectrometry and aids in the ionization of the analytes in positive ESI mode.

  • Fast Gradient: The use of a UPLC system with a sub-2 µm particle size column allows for a much faster separation compared to traditional HPLC.

  • SIM Mode: SIM mode provides enhanced sensitivity and selectivity for the target analytes, which is particularly useful for detecting low levels of starting material at the end of a reaction or for quantifying trace impurities.

In-Situ Monitoring: NMR and ATR-FTIR Spectroscopy

While chromatographic techniques are incredibly powerful, they require sampling and sample workup, which can be time-consuming and may not be suitable for very fast reactions. In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), allow for the real-time monitoring of reactions without the need for sampling.[4][5]

NMR Spectroscopy for Reaction Monitoring

NMR spectroscopy is a non-invasive technique that provides detailed structural information about molecules in solution.[6] By acquiring a series of ¹H NMR spectra over the course of a reaction, the disappearance of signals corresponding to the starting material and the appearance of signals corresponding to the product can be monitored. The relative integrals of these signals can be used to determine the concentrations of the different species in the reaction mixture.

Workflow for In-Situ NMR Reaction Monitoring

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents and Internal Standard load_nmr Load into NMR Tube prep_reagents->load_nmr setup_nmr Setup NMR Experiment load_nmr->setup_nmr acquire_spectra Acquire Spectra Over Time setup_nmr->acquire_spectra process_spectra Process Spectra (Phasing, Baseline Correction) acquire_spectra->process_spectra integrate_peaks Integrate Peaks process_spectra->integrate_peaks calc_conversion Calculate Conversion integrate_peaks->calc_conversion

Caption: Workflow for in-situ NMR reaction monitoring.

Key Considerations for NMR Monitoring:

  • Solvent: The reaction must be carried out in a deuterated solvent.

  • Internal Standard: An internal standard (a compound that does not react and has a signal that does not overlap with other signals) is often added to provide a reference for quantification.

  • Signal Selection: Choose non-overlapping signals for the starting material and product for accurate integration.

ATR-FTIR Spectroscopy for Real-Time Analysis

ATR-FTIR spectroscopy is another powerful technique for in-situ reaction monitoring.[7] An ATR probe is inserted directly into the reaction vessel, and the infrared spectrum of the reaction mixture is continuously recorded. The technique is based on the principle that different functional groups absorb infrared radiation at characteristic frequencies.

For reactions involving this compound, changes in the following IR bands can be monitored:

  • Amide Bond Formation: The disappearance of the N-H bending vibration of the primary amine and the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands.

  • Nitro Group Reduction: The disappearance of the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

Workflow for ATR-FTIR Reaction Monitoring

G cluster_setup Setup cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis insert_probe Insert ATR Probe into Reactor collect_bg Collect Background Spectrum (Solvent) insert_probe->collect_bg start_reaction Start Reaction collect_bg->start_reaction collect_spectra Continuously Collect IR Spectra start_reaction->collect_spectra identify_peaks Identify Characteristic Peaks collect_spectra->identify_peaks plot_intensity Plot Peak Intensity vs. Time identify_peaks->plot_intensity determine_endpoint Determine Reaction Endpoint plot_intensity->determine_endpoint

Caption: Workflow for ATR-FTIR reaction monitoring.

Key Considerations for ATR-FTIR Monitoring:

  • Probe Material: The ATR probe must be chemically resistant to the reaction mixture.

  • Spectral Subtraction: The spectrum of the solvent and starting materials at t=0 is typically used as a background and subtracted from subsequent spectra to highlight the changes due to the reaction.

  • Calibration: For quantitative analysis, a calibration curve may be required to correlate the peak intensity with the concentration of the analyte.

Conclusion

The selection of the most appropriate analytical technique for monitoring reactions with this compound depends on the specific reaction, the information required, and the available instrumentation. HPLC is a versatile and robust technique for routine reaction monitoring. UPLC-MS provides enhanced speed, sensitivity, and specificity, making it ideal for complex reaction mixtures and impurity profiling. In-situ techniques like NMR and ATR-FTIR offer the advantage of real-time monitoring without the need for sampling, providing valuable kinetic and mechanistic insights. By leveraging the strengths of these analytical methods, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to improved efficiency, higher yields, and greater product quality.

References

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • O'Brien, A. G., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 23(24), 9474–9478. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Corey, E. J., & Boaz, N. W. (1985). A method for the reductive conversion of nitro compounds to amines. Tetrahedron Letters, 26(49), 6015-6018.
  • Do, H.-Q. T., et al. (2021). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. Molecules, 26(23), 7173. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • O'Brien, A. G., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. ACS Publications. [Link]

  • Gavi, S., et al. (2021). Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation. Analytical Chemistry, 93(42), 14194–14202. [Link]

  • Waters Corporation. (n.d.). UPLC-MS/MS Analysis of 45 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research. Retrieved from [Link]

  • Kryshtal, A., & Tauer, K. (2007). Real-time FTIR-ATR spectroscopy of photopolymerization reactions. Macromolecular Symposia, 248(1), 167-174.
  • Waters Corporation. (n.d.). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Retrieved from [Link]

  • Urbańczyk, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10606–10613. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • European Patent Office. (1989). Method for reducing aromatic nitro groups.
  • Oriental Journal of Chemistry. (2018). Determination of 2-Amino-3-Hydroxyphenazine (AHP) and 2, 3-Diaminophenazine (Toxicologically Relevant Impurities) by RPHPLC-MS Method in Carbendazim Technical. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Cettolin, M., et al. (2021). Amide bond formation strategies: latest advances on a dateless transformation. Organic & Biomolecular Chemistry, 19(47), 10255-10271.
  • Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 75, 18.1.1-18.1.28. [Link]

  • Ito, S., et al. (2016). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Molecules, 21(11), 1563. [Link]

  • Simo, C., et al. (2008). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry, 80(21), 8170–8178.
  • Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Gavi, S., et al. (2021). Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation. National Institutes of Health. [Link]

  • Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review.
  • Jurtz, N. (2017). Quantitative NMR methods for reaction and process monitoring. RPTU. Retrieved from [Link]

  • Ziegler, J., et al. (2018). Amino acid analysis by UHPLC-MS/MS. protocols.io. [Link]

  • Barlos, K., et al. (1991). Solid-phase peptide synthesis using Nα-trityl-amino acids. International Journal of Peptide and Protein Research, 37(6), 513-520.
  • PatSnap. (2025). Develop In-Situ NMR Analysis for Reaction Monitoring. Retrieved from [Link]

  • Li, Y., et al. (2016). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Analytical and Bioanalytical Chemistry, 408(20), 5587-5598.
  • Derdour, L., et al. (2009). On-line monitoring of batch cooling crystallization of organic compounds using ATR-FTIR spectroscopy coupled with an advanced calibration method. Chemical Engineering Research and Design, 87(3), 349-358.
  • Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. Retrieved from [Link]

  • ResearchGate. (2013). What method can be used for reduction of aryl nitro group?. Retrieved from [Link]

  • Ri-Ma, T., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Magnetic Resonance Imaging, 56, 10-15.
  • IVAN Users Group. (2021, November 30). Reaction Monitoring by NMR [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

preventing side reactions during the nitration of phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitrated phenylacetic acid derivatives. Our goal is to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and prevent common side reactions, ensuring the integrity and success of your experiments.

Introduction: The Challenge of Nitrating Phenylacetic Acid

The nitration of phenylacetic acid and its derivatives is a cornerstone of electrophilic aromatic substitution, yet it presents unique challenges. The molecule contains two key reactive sites: the aromatic ring and the benzylic methylene (-CH₂-) group. The interplay between the activating/deactivating nature of ring substituents and the susceptibility of the side chain to oxidation demands precise control over reaction conditions. This guide will walk you through the causality of common experimental pitfalls and provide robust, self-validating protocols to overcome them.

Troubleshooting Guide: Common Side Reactions & Preventative Protocols

This section addresses specific issues you may encounter during your nitration experiments. Each issue is broken down into its probable cause, the underlying chemical mechanism, and actionable strategies to mitigate the problem.

Issue 1: Low Yield with Formation of Dark, Tarry Byproducts
  • Probable Cause: Oxidation of the benzylic methylene group (-CH₂COOH).

  • Mechanism of Side Reaction: The standard nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent. The benzylic position of phenylacetic acid is particularly susceptible to oxidation, especially under harsh conditions (high temperatures, high concentrations of nitric acid). This can lead to the formation of benzaldehyde derivatives and ultimately polymeric, tar-like substances, significantly reducing the yield of the desired nitro-aromatic product.

  • Preventative Strategies & Protocols:

    • Strict Temperature Control: The rate of oxidation reactions increases significantly with temperature. Maintaining a low and consistent temperature is the most critical factor in preventing side-chain oxidation.

    • Controlled Reagent Addition: Adding the nitrating agent slowly to the substrate solution allows for better dissipation of the exothermic heat of reaction.

Protocol 1: Low-Temperature Nitration to Minimize Oxidation

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the phenylacetic acid derivative in a suitable solvent (e.g., concentrated sulfuric acid or dichloromethane).[1]

  • Cooling: Cool the flask to 0-5 °C using an ice-salt bath. Ensure the internal temperature is stable before proceeding.

  • Preparation of Nitrating Mixture: In a separate, pre-cooled beaker, slowly add concentrated nitric acid to concentrated sulfuric acid. This "mixed acid" should be prepared fresh and kept cold.[2][3] The sulfuric acid serves to protonate the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[4][5][6]

  • Slow Addition: Add the cold nitrating mixture dropwise to the stirred solution of the phenylacetic acid derivative via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature below 10 °C.[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring.[8] This hydrolyzes any remaining reactive species and helps precipitate the solid product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.[8][9]

Issue 2: Formation of Dinitro or Other Polysubstituted Products
  • Probable Cause: Reaction conditions are too harsh (excess nitrating agent, high temperature, or prolonged reaction time), leading to multiple nitrations on the aromatic ring.

  • Mechanism of Side Reaction: While the first nitro group is deactivating, forcing conditions can overcome this deactivation to add a second or even third nitro group. This is especially problematic for phenylacetic acid derivatives with activating substituents on the ring.

  • Preventative Strategies & Protocols:

    • Stoichiometric Control: Use a precise, often slightly substoichiometric, amount of the nitrating agent to favor monosubstitution.

    • Milder Nitrating Agents: For highly activated or sensitive substrates, the conventional HNO₃/H₂SO₄ mixture may be too reactive. Consider alternative, milder nitrating systems.

Table 1: Comparison of Common Nitrating Agents

Nitrating Agent SystemReactivityTypical Use CaseReference
HNO₃ / H₂SO₄ Very HighGeneral-purpose, for deactivated and moderately activated rings.[2]
Acetyl Nitrate (from HNO₃ / Ac₂O) HighUseful when sulfuric acid might cause side reactions (e.g., sulfonation).[10]
Nitronium Salts (e.g., NO₂BF₄) HighAnhydrous conditions, good for sensitive substrates.[2]
N₂O₅ / Catalyst (e.g., Fe(III)) High (Tunable)Fast, mild, and compatible with many functional groups.[11]
N-Nitro-type Reagents ModerateGood for controlling selectivity with sensitive substrates.[12]

dot

G Decision Workflow: Controlling Polysubstitution sub Substrate Sensitivity? agent Select Nitrating Agent sub->agent High (Activated Ring) sub->agent Low (Deactivated Ring) stoich Control Stoichiometry agent->stoich Use Milder Agent (e.g., Acetyl Nitrate) agent->stoich Use HNO3/H2SO4 temp Maintain Low Temperature (e.g., 0-10 °C) stoich->temp Use ~1.0-1.1 eq. Nitrating Agent monitor Monitor via TLC/HPLC temp->monitor monitor->temp Incomplete / Slow result Desired Mononitrated Product monitor->result Reaction Complete

Caption: Workflow for preventing polysubstitution.

Issue 3: Unexpected Isomer Distribution (Poor Regioselectivity)
  • Probable Cause: The directing effects of the substituents on the phenylacetic acid derivative are being overridden or complicated by reaction conditions.

  • Mechanism of Side Reaction: The -CH₂COOH group is generally an ortho, para-director. However, in strongly acidic media like H₂SO₄, the carboxylic acid can be protonated, increasing its electron-withdrawing character and potentially favoring meta-nitration. Furthermore, steric hindrance can influence the ortho:para ratio.

  • Preventative Strategies & Protocols:

    • Solvent Choice: The polarity and nature of the solvent can influence isomer ratios.

    • Catalyst Choice: The use of solid acid catalysts like zeolites can enhance regioselectivity, often favoring the para isomer due to steric constraints within the catalyst pores.[13]

    • Ipso-Nitration: Be aware of ipso-nitration, a substitution reaction where a non-hydrogen substituent (like -COOH, -Cl, or -B(OH)₂) is replaced by the -NO₂ group.[14][15] This is more common with certain substrates and requires careful analysis of the product mixture.

dot

G Mechanism of Ipso-Nitration cluster_0 Ipso-Attack cluster_1 Loss of Substituent Aryl-X Aryl-X SigmaComplex [Aryl(X)(NO2)]+ Aryl-X->SigmaComplex + NO2+ SigmaComplex_copy [Aryl(X)(NO2)]+ Product Aryl-NO2 SigmaComplex_copy->Product - X+

Caption: Generalized mechanism of ipso-nitration.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of sulfuric acid in the nitrating mixture?

A1: Sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[3][4][5][16] Without a strong acid like H₂SO₄, the concentration of the nitronium ion is too low for the reaction to proceed efficiently with most aromatic rings.[5] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow or stop the reaction.[16]

Q2: My starting material is insoluble in sulfuric acid. What alternative solvents can I use?

A2: If your substrate is not soluble in sulfuric acid, you have several options. You can use a co-solvent like dichloromethane or nitromethane that is inert to the reaction conditions.[1] Alternatively, using a different nitrating system, such as acetyl nitrate generated in acetic anhydride, can be effective as many organic compounds are soluble in this medium.[10]

Q3: How can I safely handle and quench a nitration reaction?

A3: Safety is paramount. Always conduct nitration reactions in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[17][18][19] Nitrating mixtures are highly corrosive and can react violently with organic materials.[17]

  • Handling: Prepare the mixed acid by adding nitric acid slowly to sulfuric acid, never the other way around, while cooling in an ice bath.[18]

  • Quenching: The reaction should be quenched by pouring the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[8] This method safely dilutes the acid and dissipates heat. Never add water directly to the concentrated acid mixture, as this can cause dangerous splashing and boiling.[18]

Q4: I have a mixture of ortho and para isomers. What is the best way to separate them?

A4: Separating nitrophenylacetic acid isomers can often be achieved through fractional crystallization, exploiting differences in their solubility in a given solvent system.[20] For example, p-nitrophenylacetic acid can be recrystallized from boiling water.[9] If crystallization is ineffective, column chromatography on silica gel is a standard alternative. In some cases, specialized techniques like complex-assisted crystallization may be employed to selectively remove one isomer.[21]

References

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • de la Mare, P. B. D., & Ridd, J. H. (1959).
  • Chegg.com. (2020). Solved Question: Draw the mechanism for nitration of phenylacetic acid. [Link]

  • University of Massachusetts Boston. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. ScholarWorks at UMass Boston. [Link]

  • Morsch, L. (2019). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]

  • University of California, Riverside EH&S. (n.d.). Nitric Acid Safety. [Link]

  • Berkemeier, T., et al. (2013). Quantification of nitrotyrosine in nitrated proteins. PMC - NIH. [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. [Link]

  • Bakht, M. A., & Yar, M. S. (2020). Ipso nitration in organic synthesis. PMC - NIH. [Link]

  • Bozorov, K., et al. (2017). Recent advances in ipso-nitration reactions. Semantic Scholar. [Link]

  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). [https://www.easth Harbour.co.nz/site/easth Harbour/files/sds/437.pdf]([Link] Harbour.co.nz/site/easth Harbour/files/sds/437.pdf)

  • Sciencemadness Wiki. (2022). Phenylacetic acid. [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]

  • ACS Publications. (2013). Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. Analytical Chemistry. [Link]

  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
  • Angus, R. O., et al. (2001). A Fast and Mild Method for the Nitration of Aromatic Rings. ChemInform. [Link]

  • Quora. (2018). What is the role of sulphuric acid in nitration of benzene?[Link]

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • Quora. (2018). Why is the nitration of phenyl acetate slower than phenol?[Link]

  • RSC Publishing. (2018). Purification of nitrophenols using complex-assisted crystallization. [Link]

  • ResearchGate. (2014). How does sulphuric acid affect isomer ratio in nitrating reactions...?[Link]

  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.

Sources

Technical Support Center: Optimization of Reaction Conditions for Coupling Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of reaction conditions for coupling unnatural amino acids (UAAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating UAAs into peptides. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments, ensuring the successful synthesis of your target molecules.

The incorporation of unnatural amino acids into peptides is a powerful tool for enhancing their therapeutic properties, offering increased stability, improved potency, and novel functionalities.[1] However, the unique structures of these non-proteinogenic amino acids often present challenges that require careful optimization of standard solid-phase peptide synthesis (SPPS) protocols.[1] This resource provides field-proven insights and evidence-based solutions to overcome these hurdles.

Troubleshooting Guide: Navigating Common Challenges in UAA Coupling

This section is structured in a question-and-answer format to directly address the most pressing issues you may face during your experiments.

Issue 1: Low or No Coupling Efficiency

Question: I am observing a low yield or complete failure of my coupling reaction when using a sterically hindered unnatural amino acid. What are the likely causes and how can I resolve this?

Answer:

Low coupling efficiency with sterically hindered UAAs, such as those with bulky side chains or α,α-disubstitution, is a common challenge.[1] The steric bulk impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1]

Causality and Recommended Solutions:

  • Insufficient Activation/Coupling Reagent Potency: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.

    • Solution: Switch to a more potent coupling reagent. Phosphonium-based reagents like PyBOP or PyAOP, and uronium/aminium reagents such as HATU, HCTU, or COMU are generally more effective for hindered couplings.[2] HATU and PyAOP are often considered among the most efficient due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[2]

    • Pro-Tip: Phosphonium reagents are often preferred as they avoid the potential side reaction of guanidinylation of the N-terminal amine, which can occur with uronium reagents, especially in slow reactions.[2]

  • Inadequate Reaction Time or Temperature: The reaction may simply need more time or energy to proceed to completion.

    • Solution: Increase the coupling time (e.g., from 1-2 hours to 4-24 hours) and/or modestly increase the reaction temperature (e.g., from room temperature to 40-50°C). Be cautious with elevated temperatures as this can increase the risk of racemization.

  • Suboptimal Solvent Choice: Poor solvation of the growing peptide chain or the incoming UAA can lead to aggregation and reduced reactivity.

    • Solution: Consider switching from standard solvents like DMF to more effective "disrupting" solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or a mixture of DCM and DMF.[3]

Experimental Protocol: Enhanced Coupling for a Sterically Hindered UAA

  • Resin Preparation: Swell the resin-bound peptide in the chosen solvent (e.g., NMP) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Thoroughly wash the resin with NMP (5x), DCM (3x), and NMP (3x).

  • Coupling:

    • Prepare a solution of the sterically hindered Fmoc-UAA (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in NMP.

    • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated UAA solution to the resin and allow it to react for 4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[4] If the test is positive, a second coupling is recommended.[3]

  • Washing: Wash the resin thoroughly with NMP (5x) and DCM (3x).

Issue 2: Poor Solubility of the Unnatural Amino Acid or Growing Peptide

Question: My unnatural amino acid has poor solubility in standard SPPS solvents, leading to precipitation during the coupling step. How can I address this?

Answer:

The solubility of both the incoming UAA and the growing peptide-resin is critical for efficient coupling.[1] Highly hydrophobic UAAs or peptide sequences can lead to aggregation and incomplete reactions.[5][6]

Causality and Recommended Solutions:

  • Hydrophobic Nature of the UAA/Peptide: A high proportion of non-polar residues is a primary driver of poor solubility in aqueous and many organic solvents.[6]

    • Solution 1: Solvent Modification: As mentioned previously, using solvents like NMP or DMSO can improve solubility. For highly hydrophobic peptides, the addition of chaotropic agents like guanidinium chloride (in solution-phase ligation) or the use of fluorinated alcohols as co-solvents can be beneficial.[5]

    • Solution 2: Use of Solubility-Enhancing Tags: For very "difficult sequences," consider the temporary attachment of a solubility-enhancing tag, such as a polyarginine or polylysine sequence, to the side chain of an amino acid.[5] This can be removed after synthesis.

  • Zwitterionic Nature of Unprotected UAAs: In some applications, if the UAA is not properly protected, its zwitterionic character can lead to poor solubility in organic solvents.[7]

    • Solution: Ensure the UAA is appropriately Nα-protected (e.g., with Fmoc or Boc) and that any reactive side-chain functionalities are also protected. For solution-phase couplings with unprotected amino acids, strategies involving silylating reagents or the use of a base like DIEA in a mixed solvent system (e.g., acetonitrile/water) can improve solubility and nucleophilicity.

Issue 3: Racemization of the Unnatural Amino Acid

Question: I am observing significant epimerization of my unnatural amino acid after incorporation. What factors contribute to this and how can I minimize it?

Answer:

Racemization, or the loss of stereochemical integrity at the α-carbon, is a major side reaction during peptide synthesis.[8] The risk is heightened during the carboxyl group activation step.[8] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize.[8]

Causality and Recommended Solutions:

  • Over-activation or Prolonged Activation: Leaving the activated UAA for extended periods before coupling increases the opportunity for racemization.

    • Solution: Perform in situ activation, where the coupling reagent is mixed with the amino acid in the presence of the resin-bound peptide, rather than pre-activating for a long duration.

  • Choice of Base and Coupling Reagents: The type and amount of base used can significantly influence the rate of racemization.[9]

    • Solution: Use a base with greater steric hindrance, such as DIEA or 2,4,6-collidine, which are less likely to abstract the α-proton.[9] When using carbodiimides like DIC or DCC, always include a racemization-suppressing additive.[8][10]

    • Additives: Hydroxybenzotriazole (HOBt) is a classic additive, but 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are generally more effective at suppressing racemization while accelerating coupling.[8] Oxyma Pure is a non-explosive alternative to HOBt and HOAt.[8]

  • Elevated Temperatures: Higher reaction temperatures can accelerate both the coupling reaction and the rate of racemization.

    • Solution: If racemization is a concern, perform the coupling at a lower temperature (e.g., 0°C to room temperature).[8]

Decision Pathway for Optimizing UAA Coupling

G start Low Coupling Efficiency Observed steric_hindrance Is the UAA sterically hindered? start->steric_hindrance coupling_reagent Use a high-potency coupling reagent (e.g., HATU, HCTU, PyAOP, COMU) steric_hindrance->coupling_reagent Yes check_solubility Is the UAA or peptide poorly soluble? steric_hindrance->check_solubility No increase_time_temp Increase reaction time and/or temperature coupling_reagent->increase_time_temp increase_time_temp->check_solubility change_solvent Switch to NMP or DMSO; Consider co-solvents check_solubility->change_solvent Yes check_racemization Is racemization a concern? check_solubility->check_racemization No change_solvent->check_racemization use_additive Use racemization suppressants (Oxyma, HOAt) check_racemization->use_additive Yes success Successful Coupling check_racemization->success No low_temp Perform coupling at lower temperature use_additive->low_temp low_temp->success

Caption: Troubleshooting workflow for low UAA coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Which protecting group strategy, Fmoc/tBu or Boc/Bzl, is better for synthesizing peptides with unnatural amino acids?

A1: The Fmoc/tBu strategy is generally preferred for SPPS involving a wide range of UAAs.[1] This is because the deprotection of the Fmoc group is achieved under mild basic conditions (typically with piperidine), which is compatible with many sensitive functional groups that might be present in the UAA side chains.[11] The Boc/Bzl strategy, on the other hand, requires repetitive treatment with strong acid (like TFA) for Nα-deprotection, which can lead to the degradation of certain UAAs or premature cleavage of acid-labile side-chain protecting groups.

Q2: How can I confirm that my unnatural amino acid has been successfully incorporated into the peptide sequence?

A2: It is crucial to verify the incorporation of UAAs.[] A combination of analytical techniques should be used for confirmation:

  • Mass Spectrometry (MS): This is the most direct method. After cleavage from the resin, analyze the crude peptide by LC-MS. The observed molecular weight should match the theoretical mass of the peptide containing the UAA.[]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide sequence information, confirming the position of the UAA within the peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, 1D and 2D NMR can provide structural confirmation, especially if the UAA has unique spectroscopic signatures (e.g., fluorine atoms or specific aromatic protons).

  • Amino Acid Analysis (AAA): While less common for routine verification, AAA can be used to quantify the amino acid composition of the final peptide, confirming the presence of the UAA if a standard is available.

Q3: What are the best general-purpose coupling reagents to start with for a novel unnatural amino acid?

A3: For a novel UAA with unknown reactivity, it is wise to start with a robust and well-established coupling reagent system. A good starting point would be HBTU or TBTU in the presence of HOBt and a tertiary base like DIEA.[8] These are effective for most standard couplings.[8] If you anticipate steric hindrance or other difficulties, having HATU or COMU on hand is recommended as a more potent alternative.[2][8]

Q4: My UAA has a reactive side chain. How do I choose the correct protecting group?

A4: The choice of a side-chain protecting group is critical and must be orthogonal to the Nα-protecting group strategy. This means it must remain stable during the iterative Nα-deprotection and coupling steps but be removable during the final cleavage from the resin.[1]

  • For the Fmoc/tBu strategy: The side-chain protecting group should be acid-labile (e.g., tBu, Trt, Boc), as it will be removed by the final TFA cleavage cocktail.[11]

  • For the Boc/Bzl strategy: The side-chain protecting group should be stable to TFA but cleavable by strong acids like HF or through hydrogenolysis (e.g., Bzl, Z).

  • For bioorthogonal handles: If the UAA side chain is intended for later modification (e.g., an azide or alkyne for click chemistry), it typically does not require a protecting group as these functionalities are stable under standard SPPS conditions.[]

Quantitative Data Summary: Coupling Reagent Recommendations
Challenge Primary Reagent(s) Additive Base Rationale
Standard Coupling HBTU, TBTU, DICHOBt, OxymaDIEA, NMMCost-effective and efficient for most non-hindered UAAs.[8]
Sterically Hindered UAA HATU, HCTU, PyAOPHOAtDIEA, CollidineHighly reactive reagents that overcome steric barriers.[2]
Racemization-Prone UAA DIC, COMU, PyOximOxyma, HOAtDIEAOxyma and HOAt are superior at suppressing racemization.[8]
Slow/Aggregation-Prone PyBOP, HATUHOAtDIEAPhosphonium reagents avoid guanidinylation side reactions in slow couplings.[2]

General Peptide Synthesis Workflow with UAA Incorporation

G cluster_0 SPPS Cycle resin 1. Start with Resin-bound Amino Acid/Peptide deprotection 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 3. Wash (DMF, DCM) deprotection->wash1 coupling 4. Couple Fmoc-UAA (Reagent, Base, Additive) wash1->coupling wash2 5. Wash (DMF, DCM) coupling->wash2 monitoring 6. Monitor Completion (e.g., Kaiser Test) wash2->monitoring monitoring->deprotection Repeat for next AA cleavage 7. Final Deprotection & Cleavage (TFA Cocktail) monitoring->cleavage Synthesis Complete purification 8. Purification (RP-HPLC) cleavage->purification analysis 9. Analysis (LC-MS) purification->analysis

Caption: Standard SPPS workflow for UAA incorporation.

By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined in this guide, you can overcome the challenges associated with the incorporation of unnatural amino acids, paving the way for the creation of novel peptides with enhanced properties for research and therapeutic development.

References

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Osberger, T. J., et al. (n.d.). Reprogramming natural proteins using unnatural amino acids. PMC. Retrieved from [Link]

  • Pícha, J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]

  • BOC Sciences. (2024, December 5). Creating Unnatural Amino Acids [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Unnamed Author. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • NIH. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Retrieved from [Link]

  • NIH. (2023, April 24). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • PMC. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]

  • ACS Publications. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Retrieved from [Link]

  • ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Springer Protocols. (n.d.). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Retrieved from [Link]

  • Unnamed Author. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Unnamed Author. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Synthesis of Unnatural Amino Acids for Peptide Stapling. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Amino-2-(3-nitrophenyl)acetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-amino-2-(3-nitrophenyl)acetic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of this compound by recrystallization. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common challenges and achieve high purity and yield.

Introduction to the Recrystallization of this compound

This compound is an amino acid derivative with potential applications in pharmaceutical synthesis. Its purification is a critical step to ensure the quality and reliability of subsequent reactions and biological testing. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system.

The structure of this compound, containing both a polar amino acid moiety and a nitrophenyl group, presents unique challenges and considerations for developing an effective recrystallization protocol. This guide will walk you through these considerations in a practical, problem-solving format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound.

Q1: My crude product won't fully dissolve in the hot solvent.

Possible Causes & Solutions:

  • Insufficient Solvent: You may not be using enough solvent to dissolve the compound at the solvent's boiling point.

    • Solution: Gradually add small portions of the hot solvent to the crude material with continuous stirring and heating until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce your final yield.[1]

  • Inappropriate Solvent: The chosen solvent may not be a good solvent for your compound, even at elevated temperatures.

    • Solution: Consult solubility data for structurally similar compounds. For instance, 2-nitrophenylacetic acid shows good solubility in polar solvents like DMF, methanol, and ethanol, and lower solubility in water.[2] A good starting point for this compound would be aqueous mixtures of these alcohols. Perform small-scale solubility tests with a variety of solvents to identify a suitable one where your compound is highly soluble when hot and poorly soluble when cold.

  • Insoluble Impurities: Your crude product may contain insoluble impurities.

    • Solution: If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove these solid impurities before allowing the solution to cool and crystallize.

Q2: The product "oils out" instead of forming crystals upon cooling.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly.

Possible Causes & Solutions:

  • Supersaturation is too high: The concentration of the solute in the solvent is too high, causing it to separate as a liquid phase.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the concentration. Allow the solution to cool more slowly.[1]

  • Cooling is too rapid: Fast cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Insulate the crystallization flask to slow down the cooling rate. You can wrap the flask in glass wool or place it in a warm water bath that is allowed to cool to room temperature slowly.

  • Inappropriate Solvent System: The chosen solvent may not be ideal for promoting crystallization.

    • Solution: Consider using a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) at its boiling point. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[3] For this compound, a methanol/water or ethanol/water system could be effective.

Q3: I have a very low yield of purified crystals.

Possible Causes & Solutions:

  • Too much solvent was used: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.

    • Solution: If you suspect you've used too much solvent, you can evaporate some of it to concentrate the solution. Be careful not to evaporate too much, which could lead to "oiling out."[1]

  • The solution was not cooled sufficiently: The solubility of your compound may still be significant at room temperature.

    • Solution: After slow cooling to room temperature, place the crystallization flask in an ice bath to further decrease the solubility and maximize crystal precipitation.

  • Premature crystallization during hot filtration: If you performed a hot filtration, some product might have crystallized on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration. You can do this by passing some hot, pure solvent through the setup immediately before filtering your solution.

Q4: The purified crystals are still colored or show impurities by analysis (e.g., TLC, NMR).

Possible Causes & Solutions:

  • Ineffective Solvent for Impurity Removal: The chosen solvent may not effectively differentiate between your product and the impurities.

    • Solution: The ideal recrystallization solvent should dissolve the impurities well even at low temperatures, or not dissolve them at all, allowing them to be removed by filtration. If impurities are co-crystallizing with your product, a different solvent or a multi-step purification approach may be necessary.

  • Presence of Colored Impurities: The synthesis of nitro compounds can sometimes produce colored byproducts.

    • Solution: You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.

  • pH is not optimal for crystallization: Since the compound is an amino acid, its solubility is highly pH-dependent.[4]

    • Solution: The synthesis of this compound often involves a nitration reaction in strong acid, followed by neutralization.[5] The crude product precipitates upon neutralization, suggesting it is least soluble around its isoelectric point. For recrystallization, dissolving the crude product in a slightly acidic or basic aqueous solution and then carefully adjusting the pH back to the isoelectric point can be an effective purification strategy, known as neutralization crystallization.[6]

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the recrystallization of this compound?

A: Based on the solubility of similar compounds, a good starting point would be a mixed solvent system of a lower alcohol and water, such as methanol/water or ethanol/water. Water alone is likely a poor solvent at room temperature, which is a desirable characteristic for the final crystallization step. You can dissolve the crude product in a minimal amount of hot alcohol and then add hot water dropwise until the solution becomes turbid. Then, add a few more drops of hot alcohol to clarify the solution before allowing it to cool.

Q: What are the likely impurities in my crude this compound?

A: If you synthesized the compound by nitrating 2-amino-2-phenylacetic acid, the most probable impurities are:

  • Unreacted starting material (2-amino-2-phenylacetic acid).

  • Other nitrated isomers (2-amino-2-(2-nitrophenyl)acetic acid and 2-amino-2-(4-nitrophenyl)acetic acid).

  • Di-nitrated products.

The choice of recrystallization solvent should aim to separate these compounds. The different positions of the nitro group can affect the polarity and solubility of the isomers, which can be exploited during recrystallization.

Q: How can I improve the crystal size and quality?

A: Larger, purer crystals are generally obtained through slow cooling. After dissolving your compound in the hot solvent, allow the solution to cool to room temperature undisturbed. Rapid cooling, such as immediately placing the flask in an ice bath, can lead to the formation of small, less pure crystals. Seeding the solution with a small, pure crystal of the desired compound can also promote the growth of larger crystals.

Experimental Protocol: Recrystallization of this compound

This is a general procedure that may require optimization for your specific sample.

  • Solvent Selection:

    • Place a small amount of your crude product into several test tubes.

    • Add a few drops of different solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate) to each test tube at room temperature to assess solubility.

    • Heat the test tubes with sparingly soluble solvents to determine if the compound dissolves at a higher temperature.

    • The ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system, like ethanol/water, is a good candidate.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) while heating and stirring until the solid is fully dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if you used charcoal, perform a hot filtration using a pre-heated funnel and filter paper to remove the solids.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted Solubility at Room TemperaturePredicted Solubility at Elevated Temperature
WaterLow (higher in acidic/basic pH)Moderate
MethanolModerateHigh
EthanolModerateHigh
IsopropanolLow to ModerateModerate to High
AcetoneLow to ModerateModerate
Ethyl AcetateLowModerate
DichloromethaneVery LowLow
HexaneInsolubleInsoluble

Note: This table is based on the general properties of amino acids and nitrophenyl compounds and should be confirmed by experimental testing.

Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_recrystallization Recrystallization Process cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Crude this compound dissolve Dissolve in hot solvent start->dissolve cool Cool to crystallize dissolve->cool no_dissolve Won't Dissolve? dissolve->no_dissolve filtrate Filter and dry crystals cool->filtrate oiling_out Oiling Out? cool->oiling_out analyze Analyze purity and yield filtrate->analyze low_yield Low Yield? analyze->low_yield Check Yield impure Still Impure? analyze->impure Check Purity low_yield->filtrate No, acceptable sol_yield Use less solvent; Cool further low_yield->sol_yield Yes sol_oil Reheat, add solvent; Cool slower oiling_out->sol_oil Yes impure->filtrate No, acceptable sol_impure Change solvent; Use charcoal; Adjust pH impure->sol_impure Yes sol_dissolve Add more solvent; Change solvent; Hot filtration no_dissolve->sol_dissolve Yes sol_yield->dissolve Retry sol_oil->dissolve Retry sol_impure->dissolve Retry sol_dissolve->dissolve Retry

Caption: A workflow diagram for troubleshooting the recrystallization of this compound.

References

  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815. Washington, DC: U.S. Patent and Trademark Office.
  • East China University of Science and Technology. (2009). Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Chinese Patent No. CN101486654A.
  • Feng, Y., Zhao, H., & Li, R. (2020). Equilibrium Solubility and Dissolution Property Analysis of 2-Nitrophenylacetic Acid in 13 Pure Solvents at Elevated Temperatures. Journal of Chemical & Engineering Data, 65(8), 4036–4044. [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • Kopec, S., & Holzgrabe, U. (2005). Impurity profile of amino acids? Pharmeuropa Scientific Notes, 2005(1), 1-4. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Tanabe Seiyaku Co., Ltd. (1990). Process for isolating and purifying amino acids. U.S. Patent No. 4,956,471. Washington, DC: U.S. Patent and Trademark Office.
  • Ferreira, F. F., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 1184-1193. [Link]

  • LibreTexts. (2022). Troubleshooting. Retrieved from [Link]

Sources

addressing stability and degradation issues of 2-amino-2-(3-nitrophenyl)acetic acid upon storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-amino-2-(3-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered during the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a valuable building block in pharmaceutical and biochemical research. Its structure, featuring a chiral center, an amino group, a carboxylic acid, and a nitrophenyl ring, makes it susceptible to various degradation pathways. Understanding these vulnerabilities is critical for maintaining the compound's purity, and consequently, the reliability of your experimental results. The primary factors influencing its stability are temperature, light, humidity, and pH.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Question 1: I've noticed a change in the color of my this compound powder upon storage. What could be the cause?

Answer: A color change, typically to a more yellowish or brownish hue from its initial pale-yellow appearance, is a common indicator of degradation.[1] This is often due to a combination of factors, primarily exposure to light and air (oxidation).

  • Photosensitivity: The nitrophenyl group in the molecule makes it susceptible to photodegradation.[2][3] Aromatic nitro compounds can undergo complex photochemical reactions, leading to the formation of colored impurities. It is crucial to store the compound in amber vials or containers that block UV and visible light.[3]

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of light and trace metal impurities. This can lead to the formation of colored byproducts.

To mitigate this, always store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a dark location.[3][4]

Question 2: My recent experimental results using stored this compound are inconsistent. Could degradation be the cause, and how can I check the purity?

Answer: Yes, degradation of your starting material is a very likely cause for inconsistent experimental outcomes. To verify the purity of your stored compound, High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique.

An HPLC analysis will allow you to quantify the parent compound and detect the presence of any degradation products. A typical reversed-phase HPLC method would be suitable.

Experimental Protocol: Purity Assessment by HPLC
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your stored this compound.

    • Dissolve it in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL. Ensure complete dissolution.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the nitrophenyl group has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a sample of a new, high-purity batch of the compound as a reference standard.

    • Compare the chromatogram of your stored sample to the reference. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Question 3: I suspect my compound has degraded. What are the likely degradation products?

Answer: The degradation of this compound can proceed through several pathways, primarily involving the amino acid and nitrophenyl moieties.

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide, especially when exposed to heat.

  • Deamination: The removal of the amino group, which can occur under various conditions.[5]

  • Oxidation: The amino group can be oxidized, leading to various byproducts.

  • Photodegradation: The nitro group can be involved in complex photochemical reactions, potentially leading to reduction or rearrangement.[6]

The following diagram illustrates potential degradation pathways:

G parent This compound decarboxylation Decarboxylation Product parent->decarboxylation Heat deamination Deamination Product parent->deamination pH extremes oxidation Oxidation Product parent->oxidation Air/Light photodegradation Photodegradation Product parent->photodegradation UV/Visible Light

Caption: Potential degradation pathways of this compound.

Question 4: How should I handle the compound in solution to minimize degradation during my experiments?

Answer: Solutions of this compound are generally less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If a stock solution must be prepared and stored, the following precautions should be taken:

  • Solvent Choice: Use high-purity, degassed solvents.

  • pH Control: The stability of amino acids is often pH-dependent.[7] Avoid strongly acidic or basic conditions unless required by the experimental protocol. Buffering the solution may be beneficial.

  • Light Protection: Prepare and handle solutions in a dimly lit area or use amber-colored glassware.[3]

  • Temperature: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C).[4] However, be mindful of solubility at lower temperatures. Avoid repeated freeze-thaw cycles.[4]

  • Inert Atmosphere: For prolonged storage, purging the solution with an inert gas like argon or nitrogen can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen).[4][8] The storage area should be dry and dark.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes the rate of chemical degradation.
Light In the dark (amber vial)Prevents photodegradation.[3]
Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidation.
Humidity Dry (desiccated)Prevents hydrolysis and physical changes.

Q2: I need to perform a forced degradation study on a drug candidate that uses this compound as a starting material. Can you provide a general protocol?

A2: A forced degradation study, or stress testing, is crucial for identifying potential degradation products and pathways.[9][10] Here is a general workflow.

Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/MS Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C, solid & solution) Thermal->HPLC Analyze Samples Photo Photostability (ICH Q1B guidelines) Photo->HPLC Analyze Samples Characterization Characterize Degradants HPLC->Characterization Start Prepare Solutions of This compound Start->Acid Expose Start->Base Expose Start->Oxidation Expose Start->Thermal Expose Start->Photo Expose

Caption: Workflow for a forced degradation study.

Protocol Overview:

  • Prepare Samples: Prepare solutions of the compound in suitable solvents.

  • Apply Stress Conditions: Expose the samples to various stress conditions as outlined in the diagram above. Include a control sample kept under normal conditions.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to help identify the mass of the degradation products.

Q3: Is this compound sensitive to moisture?

Q4: Are there any incompatible materials I should avoid when working with this compound?

A4: Avoid strong oxidizing agents, as they can react with the amino group.[13] Also, be cautious with strong bases and high heat, which can promote degradation.[13]

Concluding Remarks

The stability of this compound is paramount for the success of your research. By understanding its potential degradation pathways and implementing the proper storage and handling procedures outlined in this guide, you can ensure the integrity of your material and the reliability of your experimental data. Should you have further questions, please do not hesitate to contact our technical support team.

References
  • Wikipedia. (2023). * (2-Nitrophenyl)acetic acid*. Retrieved from [Link]

  • MDPI. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

  • BioPharm International. (2018). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Biology LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Springer. (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. Retrieved from [Link]

  • National Institutes of Health. (2016). Stability Testing Reveals Photoselective Clipping of Heavy Chain C‑Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • National Institutes of Health. (2013). Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid) Degradation. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

  • MDPI. (2022). Molecular Rearrangement in Aromatic Amino Acids and Proteins After Reaction with Hydroxyl and Hydroperoxyl Radicals and UV-C Radiation. Retrieved from [Link]

  • National Institutes of Health. (2012). Aromatic-aromatic interactions in structures of proteins and protein-DNA complexes: a study based on orientation and distance. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Susceptible amino acids to chemical degradation. Retrieved from [Link]

  • Springer. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Retrieved from [Link]

  • National Institutes of Health. (2016). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved from [Link]

Sources

strategies to avoid racemization during peptide synthesis with chiral amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing racemization during the synthesis of chiral peptides. Maintaining stereochemical integrity is paramount, as the presence of diastereomeric impurities can drastically alter or eliminate the biological activity of a peptide therapeutic. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.

Section 1: The Fundamentals of Racemization in Peptide Synthesis

FAQ: What is racemization and why is it a critical issue?

Racemization is the conversion of a chirally pure amino acid into a mixture of both its L- and D-enantiomers. During peptide synthesis, this loss of stereochemical integrity at the α-carbon of an amino acid residue results in the formation of diastereomeric peptides. These impurities are often difficult to separate from the target peptide and can have significant consequences, including reduced therapeutic efficacy, altered receptor binding affinity, and potential immunogenicity. The formation of peptide bonds requires the activation of a carboxylic acid, and it is this activated intermediate that is susceptible to racemization.[1]

The Primary Culprit: The Oxazolone Mechanism

The predominant pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3][4] This process is base-catalyzed and occurs when the carboxyl group of an Nα-protected amino acid is activated.

The key steps are:

  • Activation : A coupling reagent activates the C-terminal carboxyl group of the amino acid.

  • Cyclization : The carbonyl oxygen of the Nα-protecting group attacks the activated carboxyl group, forming the planar oxazolone ring.

  • Enolization : A base removes the now-acidic proton from the α-carbon, forming a symmetric enol intermediate.

  • Reprotonation : The enol can be protonated from either face, leading to a mixture of L- and D-amino acid derivatives.

This process effectively scrambles the stereocenter.[2][4][5] The goal of any racemization-suppression strategy is to favor the direct aminolysis of the activated ester over the formation and subsequent enolization of the oxazolone intermediate.

RacemizationMechanism cluster_0 Racemization Pathway cluster_1 Desired Pathway L_AA L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) L_AA->Oxazolone Cyclization (Base-Catalyzed) Peptide Peptide Bond Formation (No Racemization) L_AA->Peptide Direct Aminolysis (Fast Coupling) Enolate AChiral Enolate Oxazolone->Enolate Deprotonation (Base) Enolate->L_AA Protonation D_AA D-Amino Acid (Racemized) Enolate->D_AA Protonation AdditiveMechanism cluster_0 Without Additive cluster_1 With Additive (e.g., Oxyma, HOAt) O_acylisourea O-acylisourea (Highly Reactive) Oxazolone_NoAdd Oxazolone Formation (High Racemization Risk) O_acylisourea->Oxazolone_NoAdd Fast Cyclization O_acylisourea_Add O-acylisourea Active_Ester Active Ester (More Stable) O_acylisourea_Add->Active_Ester Interception by Additive Peptide_Add Peptide Bond (Low Racemization) Active_Ester->Peptide_Add Aminolysis

Caption: Role of Additives in Suppressing Racemization.

Section 3: Troubleshooting Guide & Advanced Protocols

Scenario 1: High racemization detected at the C-terminal residue.
  • Problem: The first amino acid attached to the resin is particularly susceptible to racemization during the initial loading (esterification) step, especially if harsh conditions are used.

  • Causality: Standard carbodiimide-mediated esterification, especially with catalysts like DMAP, can be too slow, allowing time for oxazolone formation and racemization before the amino acid is anchored to the resin.

  • Troubleshooting Steps:

    • Use Pre-loaded Resins: The most reliable solution is to purchase commercially available pre-loaded Wang or 2-Chlorotrityl chloride (2-CTC) resins. This bypasses the problematic first esterification step entirely.

    • Optimize Loading on 2-CTC Resin: If you must load the first amino acid yourself, use 2-CTC resin. The reaction proceeds under mild conditions with a hindered base like DIEA and does not require a pre-activation step, thus minimizing the time the amino acid spends in an activated state.

    • Avoid Excessive Heat: Heating during the loading step will accelerate racemization. [2]Perform the reaction at room temperature or below if possible.

Scenario 2: Racemization of sensitive amino acids (His, Cys).
  • Problem: You observe significant diastereomeric impurities when incorporating Histidine or Cysteine into your sequence.

  • Causality:

    • Histidine (His): The imidazole side chain of histidine can act as an intramolecular base, directly catalyzing the abstraction of the α-proton from the activated carboxyl group, leading to rapid racemization. [6] * Cysteine (Cys): Cysteine is also highly prone to racemization, though the mechanism is complex. [7][8]The choice of side-chain protecting group plays a significant role. [9]* Troubleshooting & Protocols:

    • For Histidine:

      • Protect the Side Chain: Always use a side-chain protected Fmoc-His derivative. Fmoc-His(Trt)-OH is a common choice. Protecting the imidazole nitrogen prevents it from acting as a base. [6] 2. Use Mild Activation: Couple His using a method known for low racemization. The combination of DIC with an oxime additive like OxymaPure or Oxyma-B is highly recommended.

      • Avoid Pre-activation: For His, it is often best to add the coupling reagent (e.g., DIC) to the mixture of the amino acid and resin last, minimizing the time the activated ester exists before it can react.

    • For Cysteine:

      • Choose the Right Protecting Group: Use robust protecting groups like Trityl (Trt) or Acetamidomethyl (Acm).

      • Use Base-Free Conditions: For coupling Fmoc-Cys(Trt)-OH, one of the best methods to minimize racemization is to use DIC in combination with HOBt or OxymaPure under base-free conditions. [10] 3. Lower the Temperature: If racemization persists, especially in microwave-assisted synthesis, lowering the coupling temperature can significantly reduce the extent of epimerization. [11]

Protocol: Step-by-Step Low-Racemization Coupling for a Sensitive Residue

This protocol is designed for coupling a sensitive amino acid like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH.

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection as usual (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.

  • Prepare Coupling Solution: In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.

  • Initiate Coupling: Add the amino acid/OxymaPure solution to the resin.

  • Activate in situ: Add 3 equivalents of DIC to the reaction vessel.

  • Reaction Time: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor coupling completion with a colorimetric test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin thoroughly with DMF, followed by DCM, and dry. [12]

Workflow Diagram: Decision-Making for Coupling Strategy

CouplingStrategy Start Select Amino Acid to Couple IsSensitive Is it a sensitive residue? (e.g., His, Cys, Phe) Start->IsSensitive StandardProtocol Use Standard High-Efficiency Protocol: HATU or COMU + Collidine/NMM in DMF IsSensitive->StandardProtocol No SensitiveProtocol Use Low-Racemization Protocol: DIC/OxymaPure in DMF/DCM IsSensitive->SensitiveProtocol Yes CheckCompletion Monitor Coupling (Kaiser Test) StandardProtocol->CheckCompletion SensitiveProtocol->CheckCompletion IsComplete Coupling Complete? CheckCompletion->IsComplete DoubleCouple Recouple with same protocol or switch to stronger reagent IsComplete->DoubleCouple No NextCycle Proceed to Next Cycle IsComplete->NextCycle Yes DoubleCouple->CheckCompletion

Caption: Decision workflow for selecting a coupling strategy.

Section 4: Detection and Quantification of Racemization

Identifying and quantifying the level of racemization is a critical part of process validation and quality control. Several analytical techniques can be employed. [13][14]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating diastereomeric peptides. [14][15]The crude peptide mixture is analyzed on a chiral stationary phase column, which differentially interacts with the L- and D-forms, allowing for their separation and quantification. [14]* Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for separating enantiomers. [14][16]With the use of a chiral selector in the running buffer (e.g., a cyclodextrin), it's possible to achieve baseline separation of all possible optical isomers of a peptide. [16]Detection limits can be as low as 0.05% of the major enantiomer. [14]* Gas Chromatography-Mass Spectrometry (GC-MS): This method typically requires the peptide to be hydrolyzed back to its constituent amino acids. The amino acids are then derivatized with a chiral reagent and analyzed by GC-MS on a chiral column to determine the D/L ratio for each residue. [17]

Section 5: References

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]

  • Buerger, S., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. [Link]

  • Kovacs, J., et al. (1970). Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). PMC. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. [Link]

  • Siedler, F., et al. (1996). Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Science. [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). PNAS. [Link]

  • Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. ResearchGate. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Khattab, S. N., et al. (2015). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic Letters. [Link]

  • The Basics of HPLC Peptide Analysis. (2019). LCGC International. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • Epimerisation in Peptide Synthesis. (2021). MDPI. [Link]

Sources

Technical Support Center: Managing Oxidation of Amino and Nitro Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing sensitive functional groups during reaction workup. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent and manage the unwanted oxidation of amino and nitro groups, ensuring the integrity and yield of your target compounds.

Fundamental Principles: The "Why" of Oxidation

Why are aromatic amino groups so susceptible to oxidation?

The amino group (-NH₂) is a potent electron-donating group, which enriches the aromatic ring with electron density.[1] This high electron density makes the molecule prone to losing electrons—the definition of oxidation. Factors like exposure to atmospheric oxygen, the presence of metal ions (which can act as oxidizing agents), and non-optimal pH can all facilitate this process, leading to a complex mixture of colored byproducts like nitrosoarenes, nitroarenes, and polymeric materials.[1][2]

Are nitro groups also at risk of oxidation?

Generally, the nitro group (-NO₂) is in a high oxidation state and is quite robust against further oxidation. The primary concern with nitro groups during workup is not oxidation, but rather unwanted reduction. This can occur if a strong reducing agent is used to quench a residual oxidant from the main reaction. Therefore, managing the workup for a nitro-containing compound involves carefully selecting a quenching agent that neutralizes the oxidant without affecting the nitro group.

Troubleshooting & FAQs: Amino Groups

This section addresses the most common issues encountered with oxidation-prone amino groups, particularly anilines and their derivatives.

Question 1: My reaction mixture turned dark brown/black during workup. What's happening?

Answer: A dark color change (yellow, brown, to black) is a classic indicator of aniline oxidation.[1] This is due to the formation of highly conjugated, colored impurities such as quinone-imines, azoxybenzenes, or polyaniline-like structures. This is especially common with electron-rich anilines.

Question 2: How can I prevent my amine from oxidizing in the first place?

Answer: Prevention is the most effective strategy. Several methods can be employed, often in combination:

  • Inert Atmosphere: The most direct method is to exclude oxygen. Performing the reaction and workup under an inert atmosphere of nitrogen or argon is highly effective.[1] This minimizes contact with atmospheric O₂, a common culprit.

  • Temperature Control: Oxidation rates, like most reaction rates, increase with temperature. Keeping the reaction and workup steps, especially the quench, at a low temperature (e.g., 0 °C or below) can significantly slow down degradation.[3]

  • pH Control: The rate of aniline oxidation can be highly pH-dependent. In acidic conditions, the amine is protonated to form an anilinium salt (-NH₃⁺). This group is strongly electron-withdrawing, deactivating the ring and making it much less susceptible to oxidation. If your reaction conditions and target molecule's stability permit, performing the workup under acidic conditions can be protective.

  • Use of Antioxidants: Introducing a sacrificial agent that oxidizes more readily than your compound can offer protection.[4] These agents, like Vitamin C (ascorbic acid) or glutathione, act as radical scavengers.[4][5] Tryptamine has also been used as a sacrificial protectant during protein hydrolysis.[6]

Question 3: I suspect residual oxidant from my reaction is destroying my product during workup. How do I fix this?

Answer: It is critical to quench any remaining oxidizing agent before isolating your product. The choice of quenching agent depends on the oxidant used.

G start Identify Residual Oxidant in Reaction oxidant_type What type of oxidant is it? start->oxidant_type peroxide Peroxides (H₂O₂, m-CPBA) oxidant_type->peroxide Peroxide halogen Halogen-based (NBS, NCS, I₂) oxidant_type->halogen Halogen metal High-Valent Metal (CrO₃, KMnO₄) oxidant_type->metal Metal quench_peroxide Quench with: - Sodium thiosulfate (Na₂S₂O₃) - Sodium bisulfite (NaHSO₃) - Dimethyl sulfide (DMS) peroxide->quench_peroxide quench_halogen Quench with: - Sodium thiosulfate (Na₂S₂O₃) - Saturated NaHCO₃ (for halogens) halogen->quench_halogen quench_metal Quench with: - Isopropanol - Saturated sodium bisulfite (NaHSO₃) - Oxalic acid metal->quench_metal workup Proceed with Aqueous Workup quench_peroxide->workup quench_halogen->workup quench_metal->workup

A cold (0 °C) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is a general and effective choice for quenching many common oxidants, especially peroxides and halogens.[7] Always add the quenching solution slowly to the cooled reaction mixture to manage any exothermic processes.[3]

Question 4: My amine is extremely sensitive. Are there more robust methods to prevent oxidation?

Answer: Yes. When all else fails, a protecting group strategy is the most robust solution.[1] This involves temporarily converting the highly sensitive amino group into a less reactive functional group, performing the reaction, and then removing the protecting group to regenerate the amine.

G cluster_0 Protection Phase cluster_1 Reaction Phase cluster_2 Deprotection Phase Start Sensitive Amine Protect Step 1: Add Protecting Group (e.g., Acetylation) Start->Protect Protected Stable Intermediate (e.g., Acetanilide) Protect->Protected Reaction Step 2: Perform Main Reaction (e.g., Oxidation at another site) Protected->Reaction Product_Protected Protected Product Reaction->Product_Protected Deprotect Step 3: Remove Protecting Group (e.g., Hydrolysis) Product_Protected->Deprotect Final_Product Final Product with Free Amine Deprotect->Final_Product

For anilines, converting the amine to an acetamide (-NHCOCH₃) is a common and effective strategy.[1] The acetamido group is still an ortho-, para- director but is significantly less activating, which prevents unwanted oxidation.[1] Other common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[8]

Troubleshooting & FAQs: Nitro Groups

Question 1: Can my nitro group be oxidized further during the workup?

Answer: It is highly unlikely. The nitro group is one of the most electron-withdrawing and oxidized functional groups in common organic synthesis. It is stable to the vast majority of oxidizing conditions you would encounter.

Question 2: I need to quench a strong oxidant. Will common quenching agents accidentally reduce my nitro group?

Answer: Most standard quenching agents are mild reducing agents and will not reduce a nitro group.

  • Safe Quenchers: Sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), and simple alcohols like isopropanol are generally safe to use in the presence of nitro groups.

  • Caution Advised: Be wary of using stronger reducing agents for quenching unless necessary. For instance, while not a typical quenching agent, catalytic hydrogenation (H₂/Pd) or the use of active metals like Fe, Sn, or Zn in acid will readily reduce a nitro group to an amine.[9] Avoid conditions that mirror those used for deliberate nitro reductions.

Key Experimental Protocols

Protocol 1: Protection of an Aniline as an Acetanilide

This protocol describes a standard method to protect a sensitive aniline from oxidation.[1]

  • Dissolution: In a round-bottom flask, dissolve the aniline derivative in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

  • Acetylation: Cool the mixture in an ice bath (0 °C). Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by slowly adding water or a saturated aqueous solution of sodium bicarbonate.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting acetanilide can be purified further by recrystallization or column chromatography.[1]

Protocol 2: General Quenching of an Oxidative Reaction

This protocol provides a general method for neutralizing residual oxidants before product isolation.[3]

  • Cooling: After confirming the reaction is complete by TLC or another analytical method, cool the reaction flask in an ice-water or ice-salt bath to 0 °C or below. This is critical to control potential exotherms.[3]

  • Prepare Quenching Solution: Prepare a 10% w/v aqueous solution of a suitable quenching agent, such as sodium thiosulfate or sodium bisulfite.

  • Slow Addition: Add the quenching solution dropwise to the vigorously stirred reaction mixture. Monitor the temperature of the reaction pot; if it rises significantly, slow the addition rate.

  • Stirring: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes to ensure all residual oxidant has been consumed.

  • Proceed to Extraction: The reaction is now ready for standard aqueous workup and extraction of the product.

Quick Reference Tables

Table 1: Common Oxidizing Agents and Potential Workup Issues
Oxidizing AgentChemical FormulaCommon UseWorkup ConcernRecommended Quencher
Hydrogen PeroxideH₂O₂Epoxidation, Oxidation of aminesResidual peroxide can oxidize sensitive groupsSodium thiosulfate, Sodium bisulfite, DMS[7]
m-CPBAC₇H₅ClO₃Epoxidation, Baeyer-Villiger oxidationResidual peroxyacid is a strong oxidantSodium thiosulfate, Sodium bisulfite
Potassium PermanganateKMnO₄Oxidation of alcohols, alkenesVery strong oxidant, can be hard to removeIsopropanol, Sodium bisulfite[7]
Chromic Acid (Jones)H₂CrO₄Oxidation of alcoholsToxic Cr(VI) salts, strong oxidantIsopropanol
N-BromosuccinimideC₄H₄BrNO₂Allylic/Benzylic brominationResidual active halogenSodium thiosulfate
Table 2: Stability of Common Amino Protecting Groups to Oxidation
Protecting GroupStructureStability to Common Oxidants
Acetyl (Ac)-COCH₃Generally stable
tert-Butoxycarbonyl (Boc)-COOC(CH₃)₃Generally stable[10]
Carboxybenzyl (Cbz/Z)-COOCH₂PhGenerally stable[10]
Benzyl (Bn)-CH₂PhCan be oxidized under harsh conditions
9-Fluorenylmethoxycarbonyl (Fmoc)-COOCH₂-FmocGenerally stable[10]

References

  • Organic Chemistry Portal. (n.d.). Oxidizing Agents. Retrieved from [Link]

  • Patil, S. A., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.7: Oxidizing Agents. Retrieved from [Link]

  • Capperucci, A., & Tanini, D. (2021). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Wang, Z., et al. (2023). Inhibition Effect and Mechanism of Phenolic Antioxidants on Coal Spontaneous Combustion. ACS Omega. Retrieved from [Link]

  • Glaeser, M. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Longdom Publishing. Retrieved from [Link]

  • Reddit. (2022). How to carry out oxidation of aniline/aromatic amines to nitro groups?. Retrieved from [Link]

  • Frontier, A. (n.d.). How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Lathioor, E. C., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Capperucci, A., & Tanini, D. (2021). Synthesis of Nitroarenes by Oxidation of Aryl Amines. ResearchGate. Retrieved from [Link]

  • Medici, F., et al. (2021). (1) Direct oxidation of aniline. (2) Amine protecting group used by Waldvogel and co-workers. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]

  • Chen, J., & Weaver, J. D. (2023). Photoinduced Nitroarenes as Versatile Anaerobic Oxidants for Accessing Carbonyl and Imine Derivatives. Organic Letters. Retrieved from [Link]

  • Yu, T. J., & Yu, L. T. (1980). Organic synthesis by quench reactions. PubMed. Retrieved from [Link]

  • Wimmer, L., et al. (2024). In‐situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. JLUpub. Retrieved from [Link]

  • Kumar, A., et al. (2022). Oxidation of Organic Compounds Using Water as the Oxidant with H2 Liberation Catalyzed by Molecular Metal Complexes. PMC. Retrieved from [Link]

  • Anastasia, T. (2021). A Report on Reagents and its Quenching Methods. Open Access Journals. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Wimmer, L., et al. (2024). In‐situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. ResearchGate. Retrieved from [Link]

  • Mondal, S., & Wirth, T. (2022). Oxidative Cleavage of Alkenes by Photosensitized Nitroarenes. -ORCA - Cardiff University. Retrieved from [Link]

  • Wimmer, L., et al. (2024). In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Parker, H. M., et al. (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. NIH. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving issues with peptide coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during solid-phase peptide synthesis (SPPS). Here, we will dissect the common causes of incomplete coupling reactions and provide a structured, evidence-based approach to troubleshooting and resolution.

Section 1: Diagnosing the Problem - Is My Coupling Reaction Incomplete?

The first critical step in troubleshooting is accurately identifying that an incomplete coupling has occurred. Overlooking this can lead to the accumulation of deletion sequences, culminating in a failed synthesis and complex purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs of an incomplete coupling reaction?

A: During synthesis, a primary indicator of problems like peptide aggregation is the shrinking of the resin matrix. Post-synthesis, the most definitive evidence comes from analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of significant deletion sequences (peptides missing one or more amino acids) in your analytical data is a strong indicator of coupling failure at specific points in the sequence.[1][2]

Q2: How can I monitor coupling completion in real-time during synthesis?

A: On-resin monitoring is crucial. The most common method is a colorimetric test, such as the Kaiser test (ninhydrin test).[3][4][5] This test is highly sensitive to primary amines.[4] A positive result (intense blue color) indicates the presence of unreacted free amino groups on the resin, signifying an incomplete coupling.[3][6] For N-terminal proline residues, where the Kaiser test is unreliable, the Isatin Test or Chloranil Test should be used.[3]

Q3: My Kaiser test is negative (yellow), but my final product is impure. What could be the reason?

A: While a negative Kaiser test is a good sign, it's not foolproof. In cases of severe peptide aggregation, the N-terminal amines can become inaccessible to the ninhydrin reagent, leading to a false negative result. If you suspect aggregation, cleaving a small sample of the resin for HPLC analysis can provide a more accurate picture of the synthesis fidelity.[5]

Section 2: The Root Cause Analysis - Why Did My Coupling Fail?

Understanding the underlying cause of an incomplete reaction is paramount to devising an effective solution. The reasons often fall into one of the following categories.

Troubleshooting Workflow: From Symptom to Cause

Caption: A logical workflow for diagnosing the root cause of incomplete peptide coupling.

Common Culprits and Their Mechanisms
1. On-Resin Aggregation

This is arguably the most frequent cause of incomplete coupling. As the peptide chain elongates, it can fold into secondary structures (like β-sheets) stabilized by intermolecular hydrogen bonds.[7] This leads to the peptide chains clumping together, making the N-terminal amine inaccessible to the incoming activated amino acid.[7]

  • Causality: This phenomenon is highly sequence-dependent, often occurring in peptides with stretches of hydrophobic residues (e.g., Ala, Val, Ile) or those that can form intra-chain hydrogen bonds (e.g., Gln, Ser, Thr). Aggregation typically becomes a concern after the fifth or sixth residue.

2. Steric Hindrance

Certain amino acids are inherently difficult to couple due to their bulky nature. This includes β-branched amino acids (Val, Ile) and α,α-disubstituted amino acids (e.g., Aib). The sheer size of these residues can physically block the approach of the activated carboxyl group to the N-terminal amine.

3. Poor Reagent Reactivity or Stability

The choice of coupling reagent is critical for the success of peptide synthesis.[8] Not all reagents are created equal; some are more potent than others and better suited for "difficult" couplings. Additionally, some reagents can degrade over time or react with the solvent.

4. Racemization and Other Side Reactions

During the activation of the carboxylic acid, there's a risk of epimerization at the α-carbon, which can be a significant issue for amino acids like histidine and cysteine. While not a direct cause of incomplete coupling, the formation of diastereomeric impurities complicates purification and reduces the yield of the desired product. Other side reactions, such as diketopiperazine formation at the dipeptide stage, can also terminate chain elongation.

Section 3: Remediation and Optimization Strategies

Once you have a hypothesis for the cause of the incomplete coupling, you can implement targeted strategies to resolve the issue.

FAQs on Practical Solutions

Q4: My peptide is highly hydrophobic and I suspect aggregation. What should I do?

A: You have several powerful options to disrupt aggregation:

  • Solvent Choice: Switch from the standard DMF to a more effective solvating agent like N-methyl-2-pyrrolidone (NMP) or a mixture of solvents.[1] Adding DMSO (up to 25%) can also be beneficial.

  • Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can disrupt the hydrogen bonds that cause aggregation.

  • Structure-Disrupting Amino Acids: Incorporating pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb)-protected amino acids every six to seven residues can effectively break up secondary structures.

Q5: I'm coupling a sterically hindered amino acid like Valine. How can I improve the yield?

A: For sterically hindered couplings, you need to increase the reaction's driving force:

  • Double Coupling: Simply repeat the coupling step with fresh reagents.[7]

  • Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.[1]

  • Elevated Temperature: Increasing the reaction temperature can often overcome the activation energy barrier.[1]

  • More Potent Coupling Reagents: Switch to a more powerful coupling reagent. For example, if you are using HBTU, consider upgrading to HATU or COMU, which are known for their higher reactivity.[8] PyBrOP is particularly effective for coupling N-methylated amino acids.[9]

Q6: Which coupling reagent should I use for standard vs. difficult sequences?

A: The choice of coupling reagent is a critical decision.[8] Here is a comparative table to guide your selection:

Coupling ReagentCommon Use CasesAdvantagesConsiderations
HBTU / TBTU Routine, standard couplingsWell-established, cost-effective, good for most sequences.[8][9]Can cause guanidinylation of the N-terminus if used in excess.[9] Contains potentially explosive HOBt.[8]
HATU Difficult couplings, N-methyl amino acids, racemization-prone residuesHighly reactive, faster kinetics than HBTU.[8] HOAt additive suppresses racemization more effectively than HOBt.More expensive. Also has the potential for guanidinylation side reactions.[8]
COMU Green chemistry, microwave-assisted SPPSCoupling efficiency comparable to HATU, but safer as it's based on OxymaPure instead of explosive HOBt/HOAt.[8][10] Excellent solubility.[8]Relatively newer, may be more costly.
DIC / HOBt General couplings, especially for racemization-prone residues like CysMinimizes racemization.[8] The urea byproduct is soluble and easily washed away.[8]Slower reaction rates compared to aminium/uronium reagents.

Q7: How can I minimize racemization during coupling?

A: Racemization is a persistent challenge, but it can be managed:[11]

  • Use Additives: The addition of hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) is a standard practice to suppress racemization.

  • Base Selection: The choice and amount of base can influence racemization.[12] Use the minimum necessary amount of a non-coordinating base like DIPEA or 2,4,6-collidine.

  • Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid to the resin.

  • Solvent Choice: Polar solvents can sometimes increase the rate of racemization.[12]

Section 4: Experimental Protocols

To provide actionable guidance, here are step-by-step protocols for key troubleshooting procedures.

Protocol 1: The Kaiser Test for Monitoring Coupling Completion

This qualitative test is essential for identifying free primary amines on the resin.[4]

Reagents:

  • Solution A: 1.0 mL of a KCN solution (16.5 mg in 25 mL H₂O) diluted with 49 mL of pyridine.[4]

  • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[4]

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[4]

Procedure:

  • Collect a small sample of resin beads (10-15 beads) in a small test tube.[4][5]

  • Wash the beads thoroughly with your synthesis solvent (e.g., DMF) and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[4]

  • Heat the tube at 100-120°C for 5 minutes.[4][5][6]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationMeaningRecommended Action
Intense Blue Beads/Solution Incomplete Coupling (significant free amine)Perform a second coupling (recouple) with fresh reagents.[3]
Faint Blue Beads/Solution Nearly Complete CouplingExtend the coupling time or proceed to a capping step.[3]
Yellow/Colorless Beads & Solution Complete Coupling (no free primary amine)Proceed to the next step in the synthesis.[5][6]
Protocol 2: Implementing a "Double Coupling" for a Difficult Residue

When a coupling is known to be difficult (e.g., sterically hindered) or a Kaiser test comes back positive, a double coupling is the standard response.

Procedure:

  • After the initial coupling reaction time has elapsed, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.[7]

  • Prepare a fresh solution of the protected amino acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF, using the same equivalents as the first coupling.

  • Add the fresh coupling mixture to the resin and allow it to react for the same duration as the initial coupling (or longer, if desired).

  • After the second coupling is complete, drain the vessel and wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the completion of the reaction. If the test is still positive, consider a capping step to terminate the unreacted chains.[7]

Protocol 3: Acetic Anhydride Capping

If a coupling remains incomplete after a second attempt, it is often best to "cap" the unreacted N-terminal amines to prevent the formation of deletion peptides in subsequent steps.[2]

Reagents:

  • Capping Solution: A mixture of acetic anhydride and a base (like DIPEA or pyridine) in DMF. A common formulation is Ac₂O/DIPEA/DMF (e.g., 5:6:89 v/v/v).

Procedure:

  • Following the final wash after the failed coupling attempt, drain the solvent from the resin.

  • Add the capping solution to the resin, ensuring all beads are fully submerged.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test. The result should now be negative, as the free amines have been acetylated.

References
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In: Peptide Synthesis and Applications. Humana Press. [Link]

  • Lauer, J. L., et al. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 8(4), 202-209. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Simon, M. D., et al. (2014). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Journal of the American Chemical Society, 136(34), 11934-11937. [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Carstens, B. B., et al. (2019). Raising the Bar On-Bead: Efficient On-Resin Synthesis of α-Conotoxin LvIA. Molecules, 24(22), 4073. [Link]

  • Stewart, J. M. (2007). Procedures to Improve Difficult Couplings. In: Peptide Synthesis Protocols. Humana Press. [Link]

  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. In: Peptides for the New Millennium. Springer. [Link]

  • Slideshare. Racemization in peptide synthesis. [Link]

  • Ramli, N. N., & Yusof, M. S. M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296. [Link]

  • White, C. J., et al. (2019). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. In: Green Chemistry and Chemical Engineering. CRC Press. [Link]

  • Royal Society of Chemistry. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. [Link]

  • Phenomenex. The Basics of HPLC Peptide Analysis. [Link]

  • Patil, S. P., et al. (2023). Optimization of peptide synthesis time and sustainability using novel eco‐friendly binary solvent systems with induction heating. Journal of Peptide Science, e3507. [Link]

  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • John Trant. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Taylor & Francis Online. (2021, January 11). Evaluation of greener solvents for solid-phase peptide synthesis. [Link]

  • LCGC International. (2019, December 10). The Basics of HPLC Peptide Analysis. [Link]

Sources

Chiral Resolution in HPLC: A Technical Support Center for Mobile Phase Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to mastering the art and science of chiral separations in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of separating stereoisomers. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to troubleshoot and optimize your chiral separations effectively.

Understanding the Fundamentals: The "Why" Behind Chiral Separations

Successful chiral separation hinges on creating a transient diastereomeric complex between the enantiomers and a chiral selector.[1][2] This can be achieved in three primary ways: by derivatizing the analyte with a chiral agent (indirect method), by using a chiral mobile phase additive (CMPA), or, most commonly, by employing a chiral stationary phase (CSP).[1][2] This guide will focus on the optimization of the mobile phase for methods utilizing a CSP, as it is the most prevalent and versatile approach in modern laboratories.[3]

The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP, thereby influencing retention, selectivity, and ultimately, resolution. Understanding how to manipulate the mobile phase is key to unlocking the full potential of your chiral column.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm not seeing any separation between my enantiomers. Where do I start?

A1: Initial Assessment and Strategy

When faced with a complete lack of separation, a systematic approach is crucial. Before making drastic changes, confirm the basics:

  • Column Health: Is the column new or has it been used extensively with different mobile phases? A column's history can impact its performance.[4] It's recommended to dedicate columns to specific mobile phase systems or to have a rigorous cleaning protocol.

  • System Suitability: Ensure your HPLC system is functioning correctly. Check for leaks, pressure fluctuations, and proper mixing of the mobile phase.[5]

  • Analyte-CSP Mismatch: It's possible that the chosen CSP is not suitable for your analyte. Most chiral separations are achieved on polysaccharide-based and macrocyclic glycopeptide CSPs.[6] Consult column selection guides from manufacturers and the scientific literature for your compound class.

Initial Optimization Strategy:

If the basics are in order, the next step is to systematically screen different mobile phase compositions. The choice of mobile phase mode (Normal Phase, Reversed-Phase, or Polar Organic Mode) is a critical first decision.

Experimental Protocol: Initial Mobile Phase Screening

  • Select an appropriate starting mobile phase based on your analyte's solubility and the CSP type. For polysaccharide-based CSPs, a common starting point for normal phase is a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[6]

  • Prepare a series of mobile phases with varying percentages of the alcohol modifier. For example, start with 90:10 hexane:isopropanol and incrementally increase the isopropanol concentration to 80:20, 70:30, etc.

  • Inject your racemic standard at each mobile phase composition and monitor the retention times and resolution.

  • If no separation is observed in normal phase, consider switching to reversed-phase or polar organic mode. Reversed-phase typically uses a mixture of water or buffer and an organic modifier like acetonitrile or methanol. Polar organic mode utilizes a combination of polar organic solvents.

Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A2: Fine-Tuning the Mobile Phase for Better Resolution

Achieving baseline resolution often requires fine-tuning the mobile phase composition. Here are the key parameters to investigate:

1. The Alcohol Modifier (Normal Phase):

The choice and concentration of the alcohol modifier in normal phase chromatography can have a profound effect on chiral recognition.[7] Different alcohols can alter the conformation of the chiral selector on the stationary phase, leading to changes in enantioselectivity.[7]

  • Causality: Alcohols of varying sizes and structures can interact differently with the CSP, leading to different spatial arrangements of the chiral selector. This, in turn, affects how the enantiomers "fit" into the chiral environment.[7] Ethanol often provides better peak efficiency and resolution compared to isopropanol for many applications.[6]

Modifier Typical Starting Concentration Key Characteristics
Isopropanol (IPA)10-30% in Hexane/HeptaneGood general-purpose modifier.
Ethanol (EtOH)10-30% in Hexane/HeptaneCan offer improved resolution and peak shape over IPA.[6]
Methanol (MeOH)5-20% in Hexane/HeptaneStronger solvent, can reduce retention times significantly.

2. Mobile Phase Additives for Ionizable Compounds:

For acidic or basic analytes, the addition of a small amount of an acidic or basic additive to the mobile phase is often essential for achieving good peak shape and resolution.[8][9]

  • Causality: These additives suppress the ionization of the analyte and/or interact with active sites on the stationary phase, preventing undesirable secondary interactions that can lead to peak tailing and poor resolution.[9][10] For acidic compounds, adding an acid like trifluoroacetic acid (TFA) or acetic acid can improve peak shape.[9] For basic compounds, a basic additive like diethylamine (DEA) or ethylenediamine (EDA) is often necessary.[8]

Analyte Type Additive Typical Concentration Notes
AcidicTrifluoroacetic Acid (TFA)0.1% (v/v)Can improve peak shape and resolution for acidic compounds.[9]
Acetic Acid (AcOH)0.1% (v/v)A less aggressive alternative to TFA.
BasicDiethylamine (DEA)0.1% (v/v)Commonly used for basic compounds.[8]
Ethylenediamine (EDA)0.1% (v/v)Can offer significantly improved resolution and peak symmetry for some compounds compared to DEA.[8]

Experimental Protocol: Optimizing Mobile Phase Additives

  • Identify the nature of your analyte (acidic, basic, or neutral).

  • If acidic, prepare a mobile phase with 0.1% TFA or acetic acid.

  • If basic, prepare a mobile phase with 0.1% DEA.

  • Inject your sample and compare the chromatogram to the one obtained without the additive.

  • If improvement is seen with DEA but is still suboptimal, consider testing other basic additives like ethylenediamine, as they can sometimes provide superior performance.[8]

Q3: My peaks are broad and tailing. What could be the cause and how do I fix it?

A3: Addressing Poor Peak Shape

Poor peak shape is a common issue in chiral chromatography and can be caused by several factors:

  • Secondary Interactions: As mentioned above, undesirable interactions between an ionizable analyte and the stationary phase can cause significant peak tailing. The use of appropriate mobile phase additives is the primary solution.[9][10]

  • Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try reducing the injection volume or sample concentration.

  • Column Contamination: Over time, columns can become fouled with strongly retained sample components.[11] A proper column washing procedure is essential. A common practice is to wash the column with a stronger solvent, such as 100% ethanol or methanol, to remove contaminants.[11]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

dot

Troubleshooting_Peak_Shape start Poor Peak Shape (Broad/Tailing) check_additive Is the analyte ionizable? start->check_additive add_additive Add appropriate acidic or basic additive (e.g., 0.1% TFA or DEA) check_additive->add_additive Yes check_overload Is the column overloaded? check_additive->check_overload No add_additive->check_overload reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes check_contamination Is the column contaminated? check_overload->check_contamination No reduce_load->check_contamination wash_column Perform column washing procedure check_contamination->wash_column Yes check_solvent Is the sample solvent appropriate? check_contamination->check_solvent No wash_column->check_solvent change_solvent Dissolve sample in mobile phase check_solvent->change_solvent No good_peak Good Peak Shape check_solvent->good_peak Yes change_solvent->good_peak

Caption: Troubleshooting workflow for poor peak shape in chiral HPLC.

Q4: I'm working in reversed-phase mode. What are the key considerations for mobile phase optimization?

A4: Optimizing Reversed-Phase Chiral Separations

In reversed-phase mode, the mobile phase is typically a mixture of an aqueous component (water or buffer) and an organic modifier (acetonitrile or methanol).

  • Inclusion Complexation: Many chiral separations in reversed-phase, particularly on cyclodextrin and macrocyclic glycopeptide CSPs, rely on a mechanism called inclusion complexing.[12] The analyte must fit properly into a chiral cavity on the CSP.[6]

  • Organic Modifier: The type and concentration of the organic modifier are critical.

    • Acetonitrile tends to accelerate the release of the analyte from the chiral cavity.[12]

    • Methanol can reduce hydrogen bonding interactions with the CSP.[12]

    • Often, a combination of acetonitrile and methanol in water is used to fine-tune the separation.[12]

  • pH and Buffers: For ionizable analytes, controlling the pH of the mobile phase with a buffer is crucial. The pH will determine the ionization state of the analyte, which in turn affects its retention and interaction with the CSP.[6] Generally, it's best to work at a pH where the analyte is not ionized to enhance the weaker bonding forces responsible for chiral recognition.[6] Ammonium nitrate and triethylamine acetate buffers are commonly used.[6]

dot

Chiral_Recognition_Mechanism cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Racemic Analyte cluster_Complex Transient Diastereomeric Complexes cluster_Separation Chromatographic Separation CSP Chiral Selector Complex_R CSP-Enantiomer R Stability Constant: K_R CSP->Complex_R Complex_S CSP-Enantiomer S Stability Constant: K_S CSP->Complex_S Enantiomer_R Enantiomer R Enantiomer_R->CSP:selector Interaction Enantiomer_S Enantiomer S Enantiomer_S->CSP:selector Interaction Separation Differential Retention (K_R ≠ K_S) Complex_R->Separation Complex_S->Separation

Caption: The fundamental principle of chiral separation via transient diastereomeric complexes.

Conclusion

Optimizing the mobile phase is a powerful tool for achieving successful chiral separations in HPLC. By systematically evaluating the mode of separation, the type and concentration of organic modifiers, and the use of appropriate additives, researchers can significantly improve resolution and peak shape. Remember that a thorough understanding of the underlying chemical principles will guide you in making logical and effective decisions during method development and troubleshooting.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021, March 14). Chiral Technologies. Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. Retrieved from [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023, September 25). Regis Technologies. Retrieved from [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. (n.d.). PubMed. Retrieved from [Link]

  • HPLC Chiral Columns. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. Retrieved from [Link]

  • Advances in Chiral Technology for Enantiomer Separation. (2022, March 17). LCGC International. Retrieved from [Link]

  • Chiral Separations Techniques. (2020, April 6). Regis Technologies. Retrieved from [Link]

  • How can I improve my chiral column resolution? (2014, September 17). ResearchGate. Retrieved from [Link]

  • Should an Additive be Added to your HPLC Eluent? (n.d.). LCGC International. Retrieved from [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]

  • Chiral Separation Techniques. (n.d.). Chemist Library. Retrieved from [Link]

  • What is Chiral Column in HPLC ? (2024, April 6). YouTube. Retrieved from [Link]

  • Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. (n.d.). ResearchGate. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Journal of Pharmaceutical Research International. Retrieved from [Link]

Sources

techniques for removing impurities from synthetic amino acid preparations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Synthetic Amino Acids

Welcome to the technical support center for the purification of synthetic amino acid preparations. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high-purity amino acids for their critical applications. Here, we will delve into the common challenges and provide practical, field-tested solutions to ensure the integrity of your experimental outcomes.

Part 1: Understanding the Challenge: Common Impurities in Synthetic Amino Acids

The synthesis of amino acids, while a cornerstone of modern biochemistry and pharmaceutical development, can introduce a variety of impurities that may compromise downstream applications. Understanding the nature of these impurities is the first step toward effective removal.

Key Impurity Classes:

  • Diastereomers and Enantiomers: For chiral amino acids, the presence of the incorrect stereoisomer is a significant purity issue. D-amino acids can have biological effects that differ from their L-counterparts, making their removal critical.

  • Related Amino Acids: Side reactions during synthesis can lead to the formation of amino acids with similar structures to the target compound.

  • Reagents and Byproducts: Residual reagents, catalysts, and byproducts from the synthetic route are common contaminants.

  • Solvents: Organic and inorganic solvents used during synthesis and workup may be present in the final product.

  • Endotoxins and Microbial Contaminants: For applications in cell culture or therapeutics, the presence of these contaminants is a major concern.

Part 2: Troubleshooting Guides for Purification Techniques

This section provides in-depth troubleshooting for common purification methodologies.

A. Crystallization: The Workhorse of Purification

Crystallization is often the first and most effective technique for bulk purification of amino acids. However, achieving high purity and yield can be challenging.

Troubleshooting Common Crystallization Issues:

Issue Potential Cause Troubleshooting Steps
Poor Crystal Formation Improper solvent system, supersaturation not achieved, presence of impurities inhibiting nucleation.1. Solvent Screen: Test a variety of solvent/anti-solvent systems. 2. Seeding: Introduce a small amount of pure crystal to induce nucleation. 3. Slow Cooling/Evaporation: Allow for gradual supersaturation.
Low Purity Co-crystallization of impurities, inefficient washing of the crystal cake.1. Recrystallization: Perform a second crystallization step. 2. Wash Solvent Optimization: Use a solvent in which the amino acid is sparingly soluble but the impurity is highly soluble. 3. Purity Analysis: Utilize HPLC or chiral chromatography to assess purity at each stage.
Low Yield Amino acid remains in the mother liquor, premature precipitation.1. Optimize pH and Temperature: Amino acid solubility is highly dependent on these factors. 2. Concentration Adjustment: Carefully control the concentration to avoid rapid precipitation. 3. Mother Liquor Analysis: Analyze the mother liquor to quantify the loss and consider a second crop of crystals.

Experimental Protocol: Stepwise Recrystallization of L-Alanine

  • Dissolution: Dissolve 10 g of crude L-Alanine in 50 mL of deionized water at 60°C with stirring.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystal cake with two 10 mL portions of ice-cold ethanol to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum at 50°C to a constant weight.

  • Purity Assessment: Analyze the purity of the recrystallized L-Alanine using chiral HPLC.

B. Chromatography: For High-Resolution Separation

When crystallization is insufficient to remove closely related impurities or stereoisomers, chromatography is the method of choice.

Troubleshooting Guide: Chiral HPLC for Enantiomeric Purity

Issue Potential Cause Troubleshooting Steps
Poor Peak Resolution Incorrect mobile phase composition, improper column selection, flow rate too high.1. Mobile Phase Optimization: Adjust the ratio of organic modifier and buffer. 2. Column Selection: Ensure the chiral stationary phase is appropriate for the amino acid. 3. Flow Rate Reduction: Lower the flow rate to allow for better equilibration.
Peak Tailing Secondary interactions between the analyte and the stationary phase, column overload.1. Mobile Phase Additives: Introduce a small amount of a competing amine or acid to the mobile phase. 2. Sample Concentration: Reduce the concentration of the injected sample.
Ghost Peaks Contamination in the mobile phase or injector, carryover from a previous injection.1. System Flush: Flush the entire HPLC system with a strong solvent. 2. Blank Injections: Run blank injections to identify the source of contamination.

Workflow for Chiral HPLC Method Development:

G cluster_0 Method Development Workflow A Select Chiral Column B Initial Mobile Phase Screen (e.g., Hexane/IPA, MeOH/ACN) A->B C Evaluate Resolution B->C D Optimize Mobile Phase Ratio C->D Resolution < 1.5 F Method Validation C->F Resolution > 1.5 E Adjust Flow Rate & Temperature D->E E->C

Caption: A typical workflow for developing a chiral HPLC method.

C. Enzymatic Purification: For Ultimate Chirality

For achieving the highest enantiomeric purity, enzymatic methods offer unparalleled specificity.

Concept: Enzymes like D-amino acid oxidase can selectively degrade the unwanted D-enantiomer, leaving the pure L-enantiomer.

Troubleshooting Enzymatic Reactions:

Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Incorrect pH or temperature, enzyme inhibition, insufficient enzyme concentration.1. Optimize Reaction Conditions: Perform a matrix of experiments to find the optimal pH and temperature. 2. Check for Inhibitors: Ensure no residual reagents from the synthesis are inhibiting the enzyme. 3. Increase Enzyme Load: Titrate the enzyme concentration to achieve complete conversion.
Product Degradation Non-specific enzyme activity, harsh reaction conditions.1. Enzyme Specificity: Verify the specificity of the enzyme for the target D-amino acid. 2. Reaction Time: Monitor the reaction progress and stop it once the D-enantiomer is consumed.

Experimental Workflow: Enzymatic Removal of D-Methionine

G cluster_1 Enzymatic Purification Workflow Start Crude L/D-Methionine Mixture Step1 Dissolve in Buffer (pH 7.5) Start->Step1 Step2 Add D-Amino Acid Oxidase & Catalase Step1->Step2 Step3 Incubate at 37°C with Aeration Step2->Step3 Step4 Monitor D-Met Depletion by Chiral HPLC Step3->Step4 Step5 Reaction Quench (e.g., pH shift) Step4->Step5 D-Met < 0.1% Step6 Purify L-Methionine (e.g., Ion Exchange) Step5->Step6 End Pure L-Methionine Step6->End

Caption: Workflow for the enzymatic purification of L-Methionine.

Part 3: Frequently Asked Questions (FAQs)

Q1: My amino acid is highly soluble in water. How can I effectively crystallize it?

A1: For highly water-soluble amino acids, consider using an anti-solvent crystallization approach. Dissolve the amino acid in a minimum amount of hot water and then add a miscible organic solvent in which the amino acid is insoluble (e.g., ethanol, isopropanol, or acetone) to induce precipitation.

Q2: I see a small, unidentified peak in my HPLC chromatogram. How can I identify it?

A2: To identify an unknown impurity, consider techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the molecular weight of the impurity. This information, combined with knowledge of the synthetic route, can help in its identification.

Q3: Can I use the same chiral column for all my amino acids?

A3: While some broad-spectrum chiral columns exist, it is often necessary to screen different chiral stationary phases for optimal separation of a specific amino acid pair. The nature of the amino acid's side chain plays a crucial role in the chiral recognition mechanism.

Q4: How can I remove endotoxins from my amino acid preparation for cell culture use?

A4: Endotoxin removal can be achieved through techniques like ultrafiltration or by using specialized affinity chromatography columns designed for endotoxin binding. It is crucial to use pyrogen-free glassware and reagents throughout the process.

Q5: What is the most reliable method for determining the enantiomeric excess (e.e.)?

A5: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with a chiral stationary phase are the most reliable and widely accepted methods for determining enantiomeric excess. These techniques provide quantitative data on the ratio of the two enantiomers.

References

  • Purification of Amino Acids by Crystallization. American Chemical Society.[Link]

  • Chiral Separations by High-Performance Liquid Chromatography. Analytical Chemistry.[Link]

  • Enzymatic Production of L-Amino Acids. Applied and Environmental Microbiology.[Link]

  • Endotoxin Removal from Protein Solutions. Journal of Biotechnology.[Link]

Validation & Comparative

Comparative Analysis of 2-Amino-2-(nitrophenyl)acetic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and chemical synthesis, the spatial arrangement of functional groups on a molecule can profoundly influence its behavior. This guide provides an in-depth comparative analysis of the ortho, meta, and para isomers of 2-amino-2-(nitrophenyl)acetic acid. We will explore their distinct physicochemical properties, synthetic pathways, and potential biological activities to equip researchers, scientists, and drug development professionals with the critical knowledge to select the appropriate isomer for their specific application.

Physicochemical Properties: The Impact of Isomerism

The position of the nitro group on the phenyl ring dictates the electronic and steric characteristics of each isomer, leading to significant variations in their physical and chemical properties. These differences are crucial in determining a molecule's suitability as a drug candidate, influencing factors such as solubility, absorption, and distribution.

Property2-amino-2-(2-nitrophenyl)acetic acid (ortho)2-amino-2-(3-nitrophenyl)acetic acid (meta)2-amino-2-(4-nitrophenyl)acetic acid (para)
Molecular Formula C₈H₈N₂O₄C₈H₈N₂O₄C₈H₈N₂O₄
Molecular Weight 196.16 g/mol 196.16 g/mol 196.16 g/mol [1]
Appearance White solid[2]Data not readily availableData not readily available
CAS Number 50357-25-0 (hydrochloride salt)[2]30077-08-8[3]5407-25-0[1]

Expert Insights: The electron-withdrawing nature of the nitro group influences the acidity of both the carboxylic acid and the amino group. This effect is most pronounced in the ortho and para positions due to direct resonance delocalization. The steric hindrance imposed by the ortho-nitro group can also affect intermolecular interactions, potentially influencing crystal packing and solubility.

Synthesis and Reactivity: Isomer-Specific Pathways

The synthesis of these isomers typically starts from the corresponding nitrotoluene or nitrobenzaldehyde, with the choice of starting material dictating the final product. The reactivity of the isomers can also vary significantly. For example, the ortho isomer's nitro and amino groups are positioned to potentially undergo intramolecular cyclization reactions, a pathway not available to the meta and para isomers.

Generalized Synthetic Workflow

Caption: A simplified workflow for the synthesis of 2-amino-2-(nitrophenyl)acetic acid isomers.

Experimental Protocol: A Representative α-Amination

A common method for introducing the α-amino group is via bromination of the corresponding nitrophenylacetic acid followed by amination.

  • α-Bromination: To a solution of the nitrophenylacetic acid isomer in a suitable solvent (e.g., chloroform), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure.

  • Amination: The crude α-bromo acid is then dissolved in an appropriate solvent and treated with an ammonia source (e.g., a solution of ammonia in methanol) to displace the bromide and form the desired amino acid.

  • Purification: The final product is purified by recrystallization or column chromatography.

Biological Activity and Structure-Activity Relationships (SAR)

The positional isomerism of the nitro group is expected to have a profound impact on the biological activity of these compounds. The different electronic and steric profiles of the ortho, meta, and para isomers will govern their interactions with biological targets such as enzymes and receptors.

For instance, the para-nitro group, with its strong electron-withdrawing capacity, can significantly alter the pKa of the amino and carboxylic acid groups, which can be critical for binding to an active site. Studies on related nitrophenyl derivatives have shown that the position of the nitro group can influence mutagenicity and other biological effects.[4] The para-substituted nitrobenzene derivatives, for example, have consistently shown positive results in mutagenicity assays.[4]

Workflow for Comparative Biological Screening

Isomer_Synthesis Synthesize & Purify Isomers (ortho, meta, para) In_Vitro_Screening In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Isomer_Synthesis->In_Vitro_Screening Cell-Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) In_Vitro_Screening->Cell-Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell-Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A streamlined workflow for the comparative biological evaluation of the 2-amino-2-(nitrophenyl)acetic acid isomers.

Conclusion

The choice between the ortho, meta, and para isomers of 2-amino-2-(nitrophenyl)acetic acid is a critical decision in the design of new chemical entities. Their distinct physicochemical properties, arising from the varied placement of the nitro group, lead to different synthetic considerations and, most importantly, are likely to result in unique biological activity profiles. A thorough understanding of these isomeric differences is essential for researchers aiming to leverage the specific characteristics of each molecule for their therapeutic or synthetic goals. Further comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this interesting class of compounds.

References

As an AI, I am unable to provide a real-time, comprehensive list of clickable URLs to academic papers. The following is a representative list of the types of sources that would be cited for the information presented in this guide.

  • Chem-Impex. 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride.
  • ACS Publications. (2-Nitrophenyl)acetyl: A New, Selectively Removable Hydroxyl Protecting Group. Organic Letters.
  • PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid.
  • Organic Syntheses. p-AMINOPHENYLACETIC ACID.
  • Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen
  • PubChem. 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride.
  • Wikipedia. (2-Nitrophenyl)acetic acid.
  • European Commission, Public Health. Opinion of the Scientific Committee on Consumer Safety on 4-amino-2-nitrodiphenylamine-2'-carboxylic acid (B87).
  • Sigma-Aldrich. 3-Nitrophenylacetic acid 99%.
  • ChemicalBook. 2-(4-amino-2-nitrophenyl)acetic acid synthesis.
  • National Institutes of Health. Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC.
  • National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • ChemicalBook. AMINO-(3-NITRO-PHENYL)
  • RSC Publishing. Synthesis of 2-(2-nitrophenyl)
  • Sigma-Aldrich. This compound.
  • Science Research Publishers. Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme.
  • Google Patents. Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.
  • LookChem. Cas 1877-73-2,3-NITROPHENYLACETIC ACID.
  • ChemicalBook. AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis.
  • Ambeed.com. (S)-2-Amino-2-(4-nitrophenyl)acetic acid.
  • PubMed. Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay.

Sources

Beyond Nature's Alphabet: A Comparative Guide to the Biological Activity of Natural and Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the 20 canonical amino acids have been viewed as the fundamental building blocks of life. However, the strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins is revolutionizing drug discovery and biotechnology. This guide provides a comparative analysis of the biological activities of natural and unnatural amino acids, supported by experimental data and detailed protocols, to empower researchers in harnessing the vast potential of these synthetic tools.

The introduction of UAAs into peptide-based therapeutics has proven to be a powerful strategy for overcoming the limitations of molecules comprised solely of natural amino acids, such as poor stability and bioavailability.[1] UAAs, which include chemically modified proteinogenic amino acids, D-amino acids, and N-methylated amino acids, expand the chemical diversity of peptides, enhancing their pharmacological properties.[2]

Enhanced Stability and Pharmacokinetics

A primary challenge in the development of peptide-based drugs is their susceptibility to proteolytic degradation.[3][4] The incorporation of UAAs can significantly increase resistance to proteases. For instance, replacing a natural L-amino acid with its D-enantiomer can render a peptide less recognizable to proteases, thereby extending its half-life in vivo.[3] Similarly, N-methylation of the peptide backbone can sterically hinder protease access, improving metabolic stability.[3]

A compelling example is the development of the analgesic peptide Tyr-D-Arg-Phe-Sar (TAPS), which contains the unnatural amino acid sarcosine (N-methylglycine).[2] While the initial peptide showed poor metabolic stability, cyclization and further modification led to a compound that exhibited significant MOR agonistic activity and a dramatic increase in metabolic stability, with no degradation observed for up to 120 minutes in a brush border membrane vesicle enzymatic degradation study.[2]

Comparative Data: Proteolytic Stability
PeptideSequenceModificationHalf-life (in human serum)
Peptide A (Natural)G-F-L-A-VNone< 10 minutes
Peptide B (UAA)G-(D-Phe)-L-A-VD-amino acid substitution> 6 hours
Peptide C (UAA)G-(N-Me-Phe)-L-A-VN-methylated amino acid> 8 hours

This table represents hypothetical data for illustrative purposes.

Modulation of Receptor Binding and Specificity

The unique side chains of UAAs can introduce novel interactions with target receptors, leading to enhanced binding affinity and specificity. By rationally designing UAAs with altered steric, electronic, or hydrophobic properties, it is possible to fine-tune the interaction of a peptide with its biological target.[5][6] This has been instrumental in developing more potent and selective therapeutic agents.[4]

For example, in the quest for potent analgesics, UAAs have been incorporated into peptides targeting opioid receptors to improve their pharmacological parameters.[2] The ability to modify peptide scaffolds with UAAs allows for the optimization of activity, efficacy, and target selectivity.[2]

Enzyme Inhibition and Novel Catalytic Functions

Unnatural amino acids are valuable tools for designing potent and specific enzyme inhibitors.[] Their unique structures can be tailored to fit precisely into an enzyme's active site, blocking its activity.[] Clinically approved drugs like bortezomib, which contains a boronic acid analog of phenylalanine, exemplify this approach by effectively inhibiting the proteasome.[3][5]

Furthermore, the incorporation of UAAs can be used to engineer enzymes with novel catalytic activities or enhanced stability, opening new avenues in biocatalysis and synthetic biology.[3]

Probing Biological Systems with Bioorthogonal Chemistry

A significant advantage of UAAs is the ability to introduce bioorthogonal functional groups—such as azides, alkynes, or ketones—into proteins.[8][9] These "chemical handles" allow for the specific labeling of proteins with probes for imaging, purification, or tracking, without interfering with biological processes.[10][11] This has become an invaluable technique for studying protein function and dynamics in living cells.[8] For instance, UAAs containing photocross-linking agents can be used to map transient protein-protein interactions.[12]

Experimental Workflows

Workflow 1: Assessing Proteolytic Stability

This protocol outlines a standard in vitro assay to compare the stability of a natural peptide and its UAA-containing analog in the presence of a protease.

Principle: The rate of peptide degradation by a specific protease (e.g., trypsin, chymotrypsin) or in a biological matrix (e.g., human serum) is monitored over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Natural peptide and UAA-modified peptide

  • Protease solution (e.g., Trypsin at 1 mg/mL in 1 mM HCl)

  • Human serum (commercially available)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide Incubation: Prepare solutions of the natural and UAA-peptides at a final concentration of 1 mg/mL in phosphate-buffered saline (PBS).

  • Reaction Initiation: Add the protease solution or an equal volume of human serum to the peptide solutions at a 1:100 (enzyme:peptide) ratio. A "no-enzyme" control should be run in parallel with PBS instead of the protease.

  • Time Points: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution (10% TFA).

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The percentage of the remaining intact peptide is determined by integrating the area of the corresponding peak.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the half-life (t½) of each peptide.

Causality Behind Experimental Choices:

  • Quenching with TFA: The low pH of TFA denatures and inactivates the protease, effectively stopping the degradation reaction at the specific time point.

  • HPLC with C18 column: A C18 column is a standard choice for separating peptides based on their hydrophobicity, allowing for the quantification of the intact peptide versus its degradation products.

Workflow 2: Quantifying Receptor Binding Affinity via Biolayer Interferometry (BLI)

This protocol describes the use of Biolayer Interferometry (BLI) to measure and compare the binding kinetics (kon, koff) and affinity (KD) of natural and UAA-modified peptides to a target receptor.[13]

Principle: BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate. This allows for real-time, label-free analysis of biomolecular interactions.

Materials:

  • BLI system (e.g., ForteBio Octet)

  • Streptavidin (SA) biosensors

  • Biotinylated natural and UAA-peptides

  • Target receptor protein

  • Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

Procedure:

  • Biosensor Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.

  • Peptide Immobilization: Load the biotinylated peptides onto the SA biosensors to a desired signal level (e.g., 1 nm).

  • Baseline: Equilibrate the loaded biosensors in kinetics buffer to establish a stable baseline.

  • Association: Move the biosensors into wells containing a serial dilution of the target receptor protein in kinetics buffer and measure the binding response for a set amount of time (e.g., 300 seconds).

  • Dissociation: Transfer the biosensors back into wells with kinetics buffer to measure the dissociation of the receptor from the peptide.

  • Data Analysis: Fit the association and dissociation curves to a 1:1 binding model using the instrument's analysis software to determine the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD).

Causality Behind Experimental Choices:

  • Streptavidin-Biotin Immobilization: This is a high-affinity, robust, and specific interaction that ensures a uniform and controlled orientation of the peptide on the biosensor surface.

  • Serial Dilution of Analyte: Testing a range of receptor concentrations is crucial for accurately determining the binding kinetics and ensuring the reliability of the calculated KD.

Visualizations

G cluster_0 Natural Peptide cluster_1 UAA-Modified Peptide Natural Peptide Natural Peptide Cleavage Site Cleavage Site Natural Peptide->Cleavage Site Degraded Fragments Degraded Fragments Cleavage Site->Degraded Fragments Cleavage Protease Protease Protease->Cleavage Site Recognizes & Binds UAA Peptide UAA Peptide Modified Site Modified Site UAA Peptide->Modified Site No Degradation Stable Peptide Modified Site->No Degradation Protease_2 Protease Protease_2->Modified Site Binding Hindered

Caption: UAA incorporation hinders protease recognition, enhancing peptide stability.

G start Start hydrate Hydrate SA Biosensor start->hydrate load Immobilize Biotin-Peptide hydrate->load baseline Establish Baseline load->baseline associate Associate with Target Receptor baseline->associate dissociate Dissociate in Buffer associate->dissociate end Analyze Data (kon, koff, KD) dissociate->end

Caption: Biolayer Interferometry (BLI) workflow for kinetic analysis.

G cluster_0 Natural Peptide Signaling cluster_1 UAA-Modified Peptide Signaling Natural_Peptide Natural Peptide Receptor_A Receptor Natural_Peptide->Receptor_A Binds Signal_A Standard Downstream Signal Receptor_A->Signal_A Activates UAA_Peptide UAA Peptide Receptor_B Receptor UAA_Peptide->Receptor_B Binds with Higher Affinity Signal_B Enhanced or Altered Downstream Signal Receptor_B->Signal_B Potently Activates

Caption: UAAs can modulate receptor binding and downstream signaling pathways.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]

  • Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. ACS Publications. [Link]

  • Non-proteinogenic amino acids. Wikipedia. [Link]

  • Tools and Strategies to Match Peptide-Ligand Receptor Pairs. National Center for Biotechnology Information. [Link]

  • Designing Bioorthogonal Reactions for Biomedical Applications. National Center for Biotechnology Information. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. National Center for Biotechnology Information. [Link]

  • Structure-based Methods for Binding Mode and Binding Affinity Prediction for Peptide-MHC Complexes. ResearchGate. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Publications. [Link]

  • Noncanonical Amino Acids in Biocatalysis. ACS Publications. [Link]

  • Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Link]

  • Engineering of enzymes using non-natural amino acids. Portland Press. [Link]

  • PPI-Affinity: A Web Tool for the Prediction and Optimization of Protein–Peptide and Protein–Protein Binding Affinity. ACS Publications. [Link]

  • Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. MDPI. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. [Link]

  • Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. SAGE Journals. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

  • A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors. National Center for Biotechnology Information. [Link]

  • Synthesis and Incorporation of Unnatural Amino Acids to Probe and Optimize Protein Bioconjugations. National Center for Biotechnology Information. [Link]

  • Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Frontiers. [Link]

Sources

A Senior Application Scientist's Guide to Synthesis Purity Validation of 2-amino-2-(3-nitrophenyl)acetic acid using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the meticulous confirmation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth technical comparison and experimental protocols for the validation of synthesis purity for 2-amino-2-(3-nitrophenyl)acetic acid, a key building block in various synthetic pathways. As your Senior Application Scientist, I will navigate you through the causalities of experimental choices, ensuring a self-validating system for robust purity assessment, all grounded in authoritative scientific principles.

The Synthetic Landscape and the Genesis of Impurities

The common route to synthesizing this compound involves the nitration of 2-amino-2-phenylacetic acid using a potent mixture of concentrated sulfuric and fuming nitric acid. While effective, this electrophilic aromatic substitution is often not perfectly regioselective, leading to the formation of positional isomers.

The primary impurities of concern arising from this synthesis are:

  • Positional Isomers: 2-amino-2-(2-nitrophenyl)acetic acid and 2-amino-2-(4-nitrophenyl)acetic acid.

  • Unreacted Starting Material: 2-amino-2-phenylacetic acid.

  • Dinitro Species: 2-amino-2-(dinitrophenyl)acetic acid isomers, formed from over-nitration.

The structural similarity of these impurities, particularly the positional isomers, presents a significant analytical challenge. Their separation and accurate quantification are paramount to confirming the purity of the target 3-nitro isomer.

Comparative Analysis of LC-MS Methodologies for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for the analysis of non-volatile small molecules due to its high separation efficiency and sensitive, specific detection.[1][2] For the validation of this compound purity, two primary LC-MS approaches are compared below: Reversed-Phase LC-MS and Chiral LC-MS.

Table 1: Comparison of LC-MS Methodologies
FeatureReversed-Phase LC-MS (UPLC/HPLC)Chiral LC-MS
Primary Application Separation of positional isomers and other process-related impurities.Separation of enantiomers (D- and L-isomers).
Principle Separation based on hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.Separation based on the differential interaction of enantiomers with a chiral stationary phase (CSP).
Typical Column C18, C8, Phenyl-HexylAstec CHIROBIOTIC®, CHIRALPAK® series
Strengths Excellent for resolving positional isomers with subtle polarity differences. High throughput and robust.Essential for determining the enantiomeric purity of the final product.
Limitations Cannot separate enantiomers.May not be optimal for separating positional isomers.
When to Use Initial purity assessment, identification and quantification of process-related impurities.Final purity confirmation, especially for applications where stereochemistry is critical.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a comprehensive and self-validating assessment of the synthesis purity of this compound. The workflow is structured to first identify and quantify process-related impurities, followed by an essential chiral separation to determine enantiomeric purity.

Workflow for Purity Validation

Purity Validation Workflow cluster_0 Step 1: Impurity Profiling cluster_1 Step 2: Enantiomeric Purity A Sample Preparation B Reversed-Phase UPLC-MS/MS A->B C Data Analysis: - Peak Integration - Impurity Identification B->C D Sample Preparation C->D Proceed if process impurities are within specification E Chiral LC-MS D->E F Data Analysis: - Enantiomer Peak Integration - % Enantiomeric Excess E->F

Caption: Workflow for the comprehensive purity validation of this compound.

Protocol 1: Reversed-Phase UPLC-MS/MS for Isomer and Impurity Separation

This method is designed to separate the target compound from its positional isomers and other potential process-related impurities.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.
  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent mixture.

2. UPLC Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient:
  • 0-1 min: 5% B
  • 1-8 min: 5-95% B
  • 8-9 min: 95% B
  • 9-9.1 min: 95-5% B
  • 9.1-12 min: 5% B
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Scan Mode: Full Scan (m/z 100-500) and Product Ion Scan
  • Capillary Voltage: 3.5 kV
  • Cone Voltage: 30 V
  • Source Temperature: 150 °C
  • Desolvation Temperature: 400 °C
  • Collision Energy (for MS/MS): 15-30 eV (optimized for the parent ion)

Rationale for Experimental Choices:

  • The C18 column is chosen for its excellent retention and separation of aromatic compounds with varying polarity.

  • Formic acid is used as a mobile phase modifier to improve peak shape and provide a source of protons for efficient ESI+ ionization.

  • A gradient elution is employed to ensure the separation of early-eluting polar compounds and later-eluting non-polar impurities.

  • MS/MS (Product Ion Scan) is crucial for the structural confirmation of the main peak and any detected impurities by analyzing their fragmentation patterns.

Protocol 2: Chiral LC-MS for Enantiomeric Purity

This method is essential to determine the ratio of the desired enantiomer to its mirror image.

1. Sample Preparation:

  • Prepare a 10 µg/mL solution of the synthesized product as described in Protocol 1.

2. Chiral LC Conditions:

  • Column: Astec CHIROBIOTIC® V2, 5 µm, 4.6 x 250 mm (or equivalent)
  • Mobile Phase: Isocratic elution with a mixture of Methanol/Acetic Acid/Ammonium Acetate (consult column manufacturer's guidelines for optimal mobile phase composition). A typical starting point is 100% Methanol with 0.1% Acetic Acid.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Use the same ESI+ and scan parameters as in Protocol 1.

Rationale for Experimental Choices:

  • A chiral stationary phase is specifically designed to interact differently with enantiomers, enabling their separation.

  • Isocratic elution is often sufficient for chiral separations and provides robust and reproducible results.

  • The mobile phase composition is critical for achieving optimal chiral resolution and should be carefully optimized.

Data Analysis and Interpretation: A Logical Framework

The purity of the synthesized this compound is determined by a systematic analysis of the data obtained from both LC-MS methods.

Data Analysis Logic A Reversed-Phase LC-MS Data B Identify Main Peak (Retention Time & Mass) A->B C Identify Impurity Peaks A->C D Quantify Impurities (% Area) B->D C->D H Final Purity Assessment D->H E Chiral LC-MS Data F Identify Enantiomer Peaks E->F G Calculate % Enantiomeric Excess F->G G->H

Caption: Logical flow for the analysis of LC-MS data to determine final product purity.

Expected Results and Interpretation
  • Reversed-Phase LC-MS: The chromatogram should ideally show a single major peak corresponding to this compound. The mass spectrum of this peak should show a prominent protonated molecular ion [M+H]⁺ at m/z 197.1. Any other peaks are potential impurities.

    • Isomer Identification: The 2-nitro and 4-nitro isomers will have the same mass-to-charge ratio as the 3-nitro isomer but will elute at different retention times. Their identity can be confirmed by comparing their retention times to those of authentic reference standards.

    • Fragmentation Analysis: Collision-induced dissociation (CID) of the m/z 197.1 ion is expected to yield characteristic fragment ions. Common losses include the loss of the nitro group (-46 Da) and the carboxylic acid group (-45 Da). While the fragmentation patterns of positional isomers can be similar, subtle differences in fragment ion intensities can sometimes be used for differentiation.

  • Chiral LC-MS: The chromatogram should show two well-resolved peaks for the D- and L-enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Table 2: Representative Data for Purity Validation
AnalysisAnalyteRetention Time (min)[M+H]⁺ (m/z)Purity (%)
Reversed-Phase 2-amino-2-(2-nitrophenyl)acetic acid5.2197.1< 0.1
This compound 6.5 197.1 99.5
2-amino-2-(4-nitrophenyl)acetic acid7.1197.10.2
2-amino-2-phenylacetic acid4.8152.10.1
Chiral D-enantiomer8.9197.10.5
L-enantiomer10.2197.199.5
Enantiomeric Excess 99.0%

Trustworthiness Through Self-Validation and Authoritative Grounding

The protocols described herein are designed to be self-validating. The use of orthogonal separation techniques (reversed-phase and chiral) provides a high degree of confidence in the final purity assessment. Furthermore, all analytical method validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) for the validation of analytical procedures.[3][4] This ensures that the method is accurate, precise, specific, and robust for its intended purpose. The identification and control of impurities should adhere to the principles outlined in ICH Q3A(R2) and Q3B(R2).[5]

Conclusion

The validation of synthesis purity for this compound requires a multi-faceted approach that addresses both process-related impurities and stereoisomers. By employing a combination of high-resolution reversed-phase and chiral LC-MS, coupled with a rigorous data analysis framework, researchers can confidently ascertain the purity of their synthesized material. This guide provides the necessary experimental and theoretical foundation to establish a robust and self-validating system for purity assessment, ensuring the integrity of subsequent research and development endeavors.

References

  • ICH Harmonised Guideline. Impurities in New Drug Substances Q3A(R2). [Link]

  • ICH Harmonised Guideline. Impurities in New Drug Products Q3B(R2). [Link]

  • Patsnap. Industrial preparation method for 3-amino phenylacetic acid.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • SIELC Technologies. Separation of 2-Nitrophenylacetic acid on Newcrom R1 HPLC column. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • LCGC International. Guide to achieving reliable quantitative LC-MS measurements. [Link]

Sources

A Tale of Two Isomers: Unraveling the Reactivity of 3-Nitrophenyl and 2-Nitrophenyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry and organic synthesis, the subtle placement of a functional group can dramatically alter a molecule's behavior. This guide delves into the comparative reactivity of two closely related, yet distinct, isomers: 3-nitrophenylacetic acid and 2-nitrophenylacetic acid, and their derivatives. Understanding these differences is paramount for researchers in drug development, as it directly impacts reaction efficiency, yield, and the overall feasibility of synthesizing complex molecular architectures.

This comparison will not merely list facts; it will dissect the underlying principles of electronic and steric effects, providing a framework for predicting and controlling the reactivity of these valuable synthetic intermediates. We will explore the theoretical basis for their differential reactivity and provide actionable experimental protocols to validate these principles in a laboratory setting.

The Decisive Influence of the Nitro Group: An Electronic and Steric Tug-of-War

The nitro group (-NO₂) is a powerful electron-withdrawing group, a property that profoundly influences the reactivity of the aromatic ring and its side chains. This influence is exerted through two primary mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bonds. This effect is distance-dependent, weakening as the distance from the nitro group increases.

  • Resonance Effect (-M or -R): The nitro group can also withdraw electron density through delocalization of pi electrons from the aromatic ring. This effect is most pronounced at the ortho and para positions relative to the nitro group.

In the context of 3-nitrophenylacetic acid and 2-nitrophenylacetic acid, the position of the nitro group dictates the interplay of these electronic effects and introduces a critical steric component.

The Case of 3-Nitrophenylacetic Acid: A Clear Electronic Mandate

In 3-nitrophenylacetic acid, the nitro group is positioned meta to the acetic acid side chain. At this position, the strong electron-withdrawing nature of the nitro group is primarily exerted through its inductive effect. The resonance effect does not extend to the meta position, meaning the electron density at the carbon atom bearing the side chain is less affected by resonance withdrawal compared to the ortho or para positions. This strong inductive pull makes the benzylic protons of the acetic acid moiety more acidic and the carbonyl carbon of the carboxyl group more electrophilic.

The "Ortho Effect" in 2-Nitrophenylacetic Acid: A Story of Steric Hindrance and Twisted Planes

The situation is significantly more complex for the 2-nitro isomer. Here, the nitro group is in the ortho position, leading to a phenomenon known as the "ortho effect." This effect is a combination of electronic and steric factors.

While the ortho position experiences a strong electron-withdrawing inductive and resonance effect, the sheer proximity of the bulky nitro group to the acetic acid side chain introduces significant steric hindrance.[1] This steric clash can force the carboxyl group to twist out of the plane of the benzene ring.[1] Such a conformational change can inhibit resonance between the carboxyl group and the aromatic ring, which in turn can influence the acidity of the carboxylic acid.[1] More importantly, this steric hindrance can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down reactions such as esterification and amidation.

Acidity Profile: A Subtle Distinction

The acidity of a carboxylic acid, quantified by its pKa value, is a direct measure of the stability of its conjugate base (the carboxylate). Electron-withdrawing groups generally increase acidity by stabilizing the negative charge of the carboxylate.

CompoundpKa
2-Nitrophenylacetic Acid~4.0
3-Nitrophenylacetic Acid~3.97

Data sourced from ChemicalBook.[2][3]

As the data indicates, the pKa values for 2- and 3-nitrophenylacetic acid are remarkably similar. This suggests that while the electronic effects of the nitro group are potent in both isomers, the anticipated increase in acidity due to the ortho effect in the 2-nitro isomer is likely counteracted by other factors, possibly related to the disruption of coplanarity.

Comparative Reactivity in Key Transformations: Esterification and Amidation

The true divergence in the chemical personalities of these isomers becomes apparent when we consider their reactivity in common synthetic transformations, such as esterification and amidation. These reactions involve the nucleophilic attack on the carbonyl carbon of the carboxylic acid or its activated derivative.

Theoretical Framework for Reactivity

We can predict the relative reactivity based on the principles discussed:

  • Electronic Effects: The strong electron-withdrawing nitro group in both isomers increases the electrophilicity of the carbonyl carbon, making them more reactive than unsubstituted phenylacetic acid. The Hammett substituent constants (σ) provide a quantitative measure of this electronic influence. For the nitro group, the σ_meta_ is +0.710 and σ_para_ is +0.778, indicating a strong electron-withdrawing effect. While an ortho-specific Hammett constant is not as straightforward due to steric considerations, the electronic pull is expected to be significant.

  • Steric Effects: The steric hindrance from the ortho-nitro group in 2-nitrophenylacetic acid is expected to be the dominant factor in slowing down the rate of nucleophilic attack on the carbonyl carbon compared to the relatively unhindered meta isomer.

Therefore, we can hypothesize that:

3-Nitrophenylacetic acid derivatives will exhibit a higher reaction rate in esterification and amidation reactions compared to their 2-nitrophenyl counterparts under identical conditions.

The following diagram illustrates the logical flow of this prediction.

G cluster_2NPAA 2-Nitrophenylacetic Acid cluster_3NPAA 3-Nitrophenylacetic Acid NPAA2 Ortho Nitro Group Steric Significant Steric Hindrance NPAA2->Steric Electronic2 Strong Inductive & Resonance Effects NPAA2->Electronic2 Approach Nucleophile Approach Steric->Approach Impeded Rate Reaction Rate (Esterification/Amidation) Electronic2->Rate Increases Electrophilicity NPAA3 Meta Nitro Group NoSteric Minimal Steric Hindrance NPAA3->NoSteric Electronic3 Strong Inductive Effect NPAA3->Electronic3 NoSteric->Approach Unhindered Electronic3->Rate Increases Electrophilicity Approach->Rate Conclusion Predicted Reactivity: 3-NPAA > 2-NPAA Rate->Conclusion

Caption: Predicted reactivity based on steric and electronic effects.

Experimental Validation: Protocols for Comparative Kinetic Analysis

To empirically validate the predicted difference in reactivity, a comparative kinetic study is essential. The following protocols outline methodologies for monitoring the esterification and amidation reactions of both isomers.

Experiment 1: Comparative Esterification Rate Analysis

This experiment will compare the rate of Fischer esterification of 2-nitrophenylacetic acid and 3-nitrophenylacetic acid with ethanol.

Workflow for Comparative Esterification

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactants Prepare two reaction flasks: 1. 2-Nitrophenylacetic Acid + Ethanol 2. 3-Nitrophenylacetic Acid + Ethanol Catalyst Add catalytic amount of H₂SO₄ to each flask Reactants->Catalyst Temperature Place flasks in a thermostated oil bath (e.g., 70°C) Catalyst->Temperature Sampling Withdraw aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 min) Temperature->Sampling Quench Quench the reaction in each aliquot (e.g., with ice-cold NaHCO₃ solution) Sampling->Quench Extraction Extract with an organic solvent (e.g., ethyl acetate) Quench->Extraction Analysis Analyze organic extracts by GC or HPLC to determine the concentration of the ester product Extraction->Analysis Plot Plot [Ester] vs. time for both reactions Analysis->Plot Rate Determine the initial reaction rates and rate constants Plot->Rate

Caption: Experimental workflow for comparing esterification rates.

Detailed Protocol:

  • Reaction Setup:

    • In two separate round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 10 mmol) of 2-nitrophenylacetic acid and 3-nitrophenylacetic acid.

    • To each flask, add a 10-fold molar excess of absolute ethanol.

    • While stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mol%) to each flask.

  • Reaction Execution and Monitoring:

    • Place both flasks simultaneously into a preheated oil bath maintained at a constant temperature (e.g., 70°C).

    • At predetermined time intervals (e.g., t = 0, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Immediately quench each aliquot by adding it to a vial containing a known volume of ice-cold saturated sodium bicarbonate solution.

    • Extract the quenched sample with a known volume of an organic solvent (e.g., ethyl acetate) containing an internal standard.

  • Analysis:

    • Analyze the organic layer of each extracted sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Quantify the concentration of the ethyl ester product at each time point by comparing its peak area to that of the internal standard.

  • Data Interpretation:

    • Plot the concentration of the formed ethyl ester versus time for both reactions.

    • Determine the initial rate of reaction for each isomer from the initial slope of the concentration-time curve.

    • Calculate the second-order rate constants for a more rigorous comparison.

Experiment 2: Comparative Amidation Rate Analysis

This experiment will compare the rate of amidation of 2-nitrophenylacetic acid and 3-nitrophenylacetic acid with benzylamine using a coupling agent.

Detailed Protocol:

  • Reaction Setup:

    • In two separate flasks, dissolve equimolar amounts (e.g., 5 mmol) of 2-nitrophenylacetic acid and 3-nitrophenylacetic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF).

    • To each flask, add one equivalent of a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).

    • Stir the mixtures at room temperature for 10 minutes to activate the carboxylic acids.

  • Reaction Execution and Monitoring:

    • To each flask, add one equivalent of benzylamine simultaneously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by withdrawing aliquots at regular intervals for HPLC analysis.

  • Analysis:

    • Quantify the formation of the corresponding N-benzylamide product over time.

  • Data Interpretation:

    • Compare the time required for the consumption of the starting carboxylic acid and the formation of the amide product for both isomers.

Summary of Expected Outcomes and Practical Implications

The experimental data from the proposed kinetic studies are expected to confirm the hypothesis that 3-nitrophenylacetic acid derivatives are more reactive towards nucleophilic acyl substitution than their 2-nitrophenyl counterparts.

Expected Quantitative Data:

ReactionParameter2-Nitrophenylacetic Acid Derivative3-Nitrophenylacetic Acid Derivative
Esterification Initial RateSlowerFaster
Rate Constant (k)SmallerLarger
Amidation Reaction TimeLongerShorter
Yield at a given timeLowerHigher

These findings have significant practical implications for researchers in drug development and process chemistry:

  • Reaction Condition Optimization: For reactions involving 2-nitrophenylacetic acid derivatives, more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent activating agents) may be necessary to achieve comparable yields to the 3-nitro isomer.

  • Protecting Group Strategy: In complex syntheses, the differential reactivity could be exploited. For instance, a 3-nitrophenylacetyl group might be selectively cleaved under milder conditions than a 2-nitrophenylacetyl group.

  • Choice of Isomer in Drug Design: If a nitrophenylacetic acid moiety is part of a pharmacophore, understanding its reactivity is crucial for predicting its stability and potential metabolic pathways.

References

  • Wikipedia. (2023). Ortho effect. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Hammett equation. In Wikipedia. Retrieved from [Link]

  • Figueiredo, R., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. RSC Advances, 8(15), 8063-8070. Available at: [Link]

  • Doleman, P. H. (1931). A study in rates of esterification. Massachusetts Institute of Technology. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Analysis of Peptides Containing 2-Amino-2-(3-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 2-amino-2-(3-nitrophenyl)acetic acid, a Cα-tetrasubstituted α-amino acid, introduces unique steric and electronic properties that can significantly influence peptide conformation. This guide provides a comparative overview of the key analytical techniques used to elucidate the three-dimensional structure of peptides containing this intriguing building block, offering insights into the experimental choices and the nature of the data obtained.

The Significance of this compound in Peptide Structure

The substitution of a natural amino acid with this compound introduces a bulky nitrophenyl side chain and a tetrasubstituted α-carbon. This structural modification restricts the conformational freedom of the peptide backbone, often inducing specific secondary structures like β-turns or helical motifs.[1][2] The electron-withdrawing nature of the nitro group can also influence intermolecular interactions and the overall electronic properties of the peptide.[3] A thorough structural analysis is therefore crucial to understanding how this synthetic amino acid impacts the peptide's architecture and, consequently, its function.

A Multi-faceted Approach to Structural Elucidation

A comprehensive understanding of a peptide's structure requires a combination of analytical techniques. While each method provides unique insights, they also have inherent limitations. This guide will compare and contrast the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Circular Dichroism (CD) Spectroscopy, and Mass Spectrometry in the structural analysis of peptides containing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Structure in Solution

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution, which often mimics their physiological environment.[4] For peptides incorporating unnatural amino acids, NMR provides invaluable information on local conformation and the spatial arrangement of atoms.[5]

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to unambiguously assign all proton and carbon signals and to identify through-space correlations that define the peptide's fold. For a peptide containing this compound, the aromatic protons of the nitro-phenyl group and the protons near the unnatural amino acid are of particular interest.

Experimental Protocol: A Step-by-Step Guide
  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of H₂O/D₂O (9:1) or a deuterated organic solvent like DMSO-d₆, to a concentration of 1-5 mM.[6]

    • Adjust the pH of the solution to the desired value (often between 4 and 6) to ensure stability and minimize exchange broadening of amide protons.[6]

    • Add a small amount of a reference standard, such as DSS or TSP, for chemical shift referencing.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.

    • Perform two-dimensional (2D) experiments at a suitable temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

      • TOCSY (Total Correlation Spectroscopy): To identify proton spin systems belonging to individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. A mixing time of 200-400 ms is commonly used.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.

      • ¹H-¹⁵N HSQC (if ¹⁵N labeling is employed): To resolve amide proton signals and monitor their environment.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances using the TOCSY and HSQC spectra.

    • Identify and quantify NOE cross-peaks from the NOESY spectrum.

    • Use the NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software like CYANA or Xplor-NIH.

Expected Data and Interpretation

The following table summarizes the type of data that would be expected from an NMR analysis of a hypothetical peptide, Ac-Ala-(3-NO₂-Phg)-NH₂, and how it compares to a natural peptide.

Parameter Ac-Ala-Phe-NH₂ (Reference) Ac-Ala-(3-NO₂-Phg)-NH₂ (Hypothetical) Structural Implication
Amide Proton Chemical Shifts Dispersed, typical for a folded structure.May show significant changes around the 3-NO₂-Phg residue due to altered magnetic anisotropy from the nitro-phenyl ring.Provides information on the local electronic environment and hydrogen bonding.
³J(HN,Hα) Coupling Constants ~7-9 Hz for β-sheet, ~4-6 Hz for α-helix.The Hα proton is absent in 3-NO₂-Phg. The coupling constant of the preceding residue (Ala) will be informative of its φ angle.Constrains the backbone dihedral angle φ.
Key NOEs Sequential Hα(i) - HN(i+1), medium-range NOEs defining secondary structure.NOEs between the Ala protons and the aromatic protons of 3-NO₂-Phg will define the side-chain orientation. NOEs between the 3-NO₂-Phg aromatic protons and other residues will indicate folding.Defines the 3D structure of the peptide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in NMR Solvent Peptide_Synthesis->Dissolution pH_Adjustment pH Adjustment Dissolution->pH_Adjustment NMR_Spectrometer High-Field NMR Spectrometer pH_Adjustment->NMR_Spectrometer Sample Loading OneD_1H 1D ¹H Spectrum NMR_Spectrometer->OneD_1H TwoD_NMR 2D NMR Experiments (TOCSY, NOESY, HSQC) NMR_Spectrometer->TwoD_NMR Processing Data Processing TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Restraints NOE & Dihedral Restraints Assignment->Restraints Calculation 3D Structure Calculation Restraints->Calculation Validation Structure Validation Calculation->Validation

X-ray Crystallography: The Atomic Resolution Snapshot

X-ray crystallography provides a static, high-resolution three-dimensional structure of a molecule in its crystalline state.[7] This technique is particularly powerful for unambiguously determining the conformation of peptides and the precise arrangement of atoms, including the nitrophenyl group.

Causality Behind Experimental Choices in Crystallography

The primary challenge in peptide crystallography is obtaining well-diffracting crystals. The choice of crystallization conditions is therefore paramount. For peptides containing this compound, the rigidity and aromatic nature of the unnatural residue might facilitate crystal packing.

Experimental Protocol: A Step-by-Step Guide
  • Crystallization:

    • Dissolve the purified peptide to a high concentration (e.g., 5-20 mg/mL) in a suitable buffer.

    • Screen a wide range of crystallization conditions using commercially available kits or by systematically varying precipitants (e.g., PEGs, salts), buffers (pH), and additives.

    • Employ vapor diffusion methods (hanging or sitting drop) to allow for slow equilibration and crystal growth.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect X-ray diffraction data at a synchrotron source or a home X-ray source, often at cryogenic temperatures (e.g., 100 K) to minimize radiation damage.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve its agreement with the observed diffraction pattern.

Expected Data and Interpretation

X-ray crystallography yields a single, well-defined 3D structure. The data obtained would be compared to known peptide structures to understand the conformational impact of the this compound residue.

Parameter Typical Peptide Crystal Structure Peptide with 3-NO₂-Phg (Hypothetical) Structural Implication
Backbone Dihedral Angles (φ, ψ) Conform to allowed regions of the Ramachandran plot for L-amino acids.The φ and ψ angles of the residue preceding 3-NO₂-Phg will be constrained, potentially to a specific turn or helical conformation. The 3-NO₂-Phg residue itself will have restricted dihedral angles.Defines the backbone conformation and secondary structure.
Side-chain Conformation Rotamers are typically observed.The orientation of the nitrophenyl ring will be fixed, and its interactions (e.g., π-π stacking) with neighboring molecules in the crystal lattice will be evident.Reveals specific side-chain interactions that stabilize the structure.
Intermolecular Interactions Hydrogen bonds, salt bridges, and van der Waals contacts mediate crystal packing.The nitro group may participate in hydrogen bonding or other polar interactions, influencing the crystal packing.Provides insights into how these peptides might self-associate.

Xray_Workflow cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_struct Structure Solution & Refinement Peptide_Sol Concentrated Peptide Solution Screening Crystallization Screening Peptide_Sol->Screening Optimization Optimization of Conditions Screening->Optimization Crystal_Growth Single Crystal Growth Optimization->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Source X-ray Diffraction Mounting->Xray_Source Data_Processing Diffraction Data Processing Xray_Source->Data_Processing Phasing Phase Determination Data_Processing->Phasing Model_Building Atomic Model Building Phasing->Model_Building Refinement Model Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation

Circular Dichroism (CD) Spectroscopy: A Rapid Screen of Secondary Structure

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[8] It measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Causality Behind Experimental Choices in CD

CD is an excellent tool for comparing the overall secondary structure of a peptide containing this compound with a control peptide lacking this residue. It can quickly reveal if the unnatural amino acid induces a significant conformational change, such as a transition from a random coil to a more ordered structure.

Experimental Protocol: A Step-by-Step Guide
  • Sample Preparation:

    • Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region.

    • Ensure the peptide concentration is accurately known for conversion of the raw signal to molar ellipticity.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

    • Acquire spectra at different temperatures to assess the thermal stability of the peptide's conformation.

    • Use a quartz cuvette with an appropriate path length (e.g., 1 mm).

  • Data Analysis:

    • Process the raw data by subtracting the spectrum of the buffer blank.

    • Convert the signal to mean residue ellipticity.

    • Analyze the shape and magnitude of the spectrum to estimate the percentages of different secondary structure elements (α-helix, β-sheet, random coil) using deconvolution software.

Expected Data and Interpretation

The CD spectrum provides a qualitative and semi-quantitative measure of the peptide's secondary structure.

Secondary Structure Characteristic CD Spectrum Implication for Peptide with 3-NO₂-Phg
α-Helix Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.If the 3-NO₂-Phg residue induces a helical conformation, these characteristic bands will be observed.
β-Sheet A negative band around 218 nm and a positive band around 195 nm.The presence of these bands would suggest that the unnatural amino acid promotes β-sheet formation.
Random Coil A strong negative band around 200 nm.A spectrum dominated by this feature would suggest that the peptide is largely unstructured in solution.

CD_Workflow cluster_prep_cd Sample Preparation cluster_acq_cd Data Acquisition cluster_analysis_cd Data Analysis Peptide_Sol_CD Dilute Peptide Solution CD_Spectrometer CD Spectropolarimeter Peptide_Sol_CD->CD_Spectrometer Buffer_Blank Buffer Blank Preparation Blank_Subtraction Blank Subtraction Buffer_Blank->Blank_Subtraction Far_UV_Scan Far-UV Scan (190-250 nm) CD_Spectrometer->Far_UV_Scan Far_UV_Scan->Blank_Subtraction Conversion Conversion to Molar Ellipticity Blank_Subtraction->Conversion Deconvolution Secondary Structure Estimation Conversion->Deconvolution

Mass Spectrometry: Confirming Identity and Sequence

Mass spectrometry (MS) is essential for verifying the molecular weight and amino acid sequence of a synthesized peptide.[3] Tandem mass spectrometry (MS/MS) is particularly useful for sequencing.

Causality Behind Experimental Choices in MS

For a peptide containing an unnatural amino acid, MS is crucial to confirm its successful incorporation. The fragmentation pattern in MS/MS can also provide some information about the peptide's structure, although it is not a primary method for 3D structure determination.

Experimental Protocol: A Step-by-Step Guide
  • Sample Preparation:

    • Prepare a dilute solution of the peptide in a suitable solvent for electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid.

  • Data Acquisition:

    • Infuse the sample into an ESI mass spectrometer.

    • Acquire a full scan mass spectrum to determine the molecular weight of the peptide.

    • Select the parent ion corresponding to the peptide and subject it to collision-induced dissociation (CID) or other fragmentation methods to generate an MS/MS spectrum.

  • Data Analysis:

    • Analyze the full scan spectrum to confirm that the observed molecular weight matches the theoretical mass of the peptide containing this compound.

    • Interpret the MS/MS spectrum to identify the series of b- and y-ions, which correspond to fragments of the peptide. The mass differences between consecutive ions in a series correspond to the masses of the amino acid residues, confirming the sequence.

Expected Data and Interpretation
Parameter Expected Result for Peptide with 3-NO₂-Phg Interpretation
Molecular Weight The observed mass should match the calculated mass for the peptide sequence including the 3-NO₂-Phg residue (C₈H₈N₂O₄, MW = 196.16 g/mol ).Confirms the identity and successful synthesis of the peptide.
MS/MS Fragmentation The fragmentation pattern will show a mass difference corresponding to the 3-NO₂-Phg residue between adjacent b- or y-ions.Confirms the position of the unnatural amino acid in the peptide sequence.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis Peptide_Sol_MS Dilute Peptide Solution in ESI Solvent Mass_Spectrometer ESI Mass Spectrometer Peptide_Sol_MS->Mass_Spectrometer Full_Scan Full Scan MS Mass_Spectrometer->Full_Scan Tandem_MS MS/MS Fragmentation Full_Scan->Tandem_MS MW_Verification Molecular Weight Verification Full_Scan->MW_Verification Sequence_Confirmation Sequence Confirmation from Fragments Tandem_MS->Sequence_Confirmation

Conclusion: An Integrated Approach is Key

The structural analysis of peptides containing this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. Mass spectrometry provides the foundational confirmation of the peptide's identity and sequence. Circular dichroism offers a rapid assessment of the overall secondary structure in solution. For a detailed, high-resolution understanding of the three-dimensional fold, NMR spectroscopy and X-ray crystallography are the most powerful tools. NMR reveals the peptide's conformation in a solution environment, while X-ray crystallography provides a precise atomic-level picture in the solid state. By integrating the data from these complementary methods, researchers can build a comprehensive and validated structural model, paving the way for a deeper understanding of how the incorporation of this compound influences peptide structure and function.

References

  • The CD spectra of the peptide measured at different concentration of... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide - MDPI. (2019). Retrieved January 23, 2026, from [Link]

  • Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide | Abstract - Der Pharma Chemica. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Circular Dichroism of Peptides - Moodle@Units. (n.d.). Retrieved January 23, 2026, from [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (2024). Retrieved January 23, 2026, from [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed. (2015). Retrieved January 23, 2026, from [Link]

  • General lack of structural characterization of chemically synthesized long peptides - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Five structures of the Pro-Gly dipeptide unveiled by laser ablation rotational spectroscopy - UVaDOC Principal. (n.d.). Retrieved January 23, 2026, from [Link]

  • peptide nmr. (n.d.). Retrieved January 23, 2026, from [Link]

  • Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed. (1997). Retrieved January 23, 2026, from [Link]

  • Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues - OSTI.GOV. (n.d.). Retrieved January 23, 2026, from [Link]

  • Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. (n.d.). Retrieved January 23, 2026, from [Link]

  • Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns Fengyi Gu and Robert W. Newbe - ChemRxiv. (n.d.). Retrieved January 23, 2026, from [Link]

  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. (n.d.). Retrieved January 23, 2026, from [Link]

  • The structure of the gas-phase tyrosine-glycine dipeptide | Request PDF - ResearchGate. (2025). Retrieved January 23, 2026, from [Link]

  • Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues - PubMed. (2000). Retrieved January 23, 2026, from [Link]

  • The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides - ResearchGate. (2025). Retrieved January 23, 2026, from [Link]

  • Circular dichroism of peptides - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (n.d.). Retrieved January 23, 2026, from [Link]

  • Conformational structure of tyrosine, tyrosyl-glycine, and tyrosyl-glycyl-glycine by double resonance spectroscopy. - Semantic Scholar. (n.d.). Retrieved January 23, 2026, from [Link]

  • Circular dichroism spectra of linear and cyclic peptides.... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Determination of Enantiomeric Excess in Chiral Separations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the stereoisomeric composition of a chiral molecule is not a trivial detail; it is a critical quality attribute that dictates its pharmacological and toxicological profile.[1][2] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have increasingly stringent requirements for the stereochemically specific analysis of chiral drugs.[1][2][3] This guide provides an in-depth comparison of the primary analytical techniques for the quantitative determination of enantiomeric excess (ee), offering insights into the causality behind experimental choices to empower you in selecting and implementing the most appropriate method for your application.

The Foundation: Understanding Enantiomeric Excess

Enantiomers are non-superimposable mirror images of a chiral molecule. While they share identical physical and chemical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors, can differ dramatically. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[4]

The calculation of enantiomeric excess is straightforward:

% ee = |([R] - [S]) / ([R] + [S])| x 100 [5]

Where [R] and [S] represent the concentrations or peak areas of the R- and S-enantiomers, respectively. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%.[4]

For instance, a sample containing 70% of the R-enantiomer and 30% of the S-enantiomer has an enantiomeric excess of 40% (70% - 30%).[4] This can also be conceptualized as a mixture of 40% pure R-enantiomer and 60% racemic mixture.[6]

Core Analytical Techniques for Enantiomeric Excess Determination

The most prevalent and reliable methods for determining enantiomeric excess are chromatographic, with High-Performance Liquid Chromatography (HPLC) being the gold standard.[5][7][8] However, Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy also offer powerful capabilities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of enantiomeric separations in the pharmaceutical industry due to its versatility, robustness, and wide applicability.[8] The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP).

Mechanism of Separation: Chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of formation and dissociation, leading to different retention times and, thus, separation.

Experimental Workflow:

Sources

A Comparative Guide to Assessing the Impact of Nitro Group Position on Peptide Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Nitration in Peptide Drug Design

In the landscape of modern drug development, peptides represent a highly promising class of therapeutics due to their high specificity and low toxicity. The biological activity of a peptide is inextricably linked to its three-dimensional conformation. This structure dictates how a peptide recognizes and interacts with its biological target. Consequently, medicinal chemists and drug designers continuously seek novel methods to modulate and stabilize desired peptide conformations to enhance therapeutic efficacy.

One powerful yet nuanced strategy is the site-specific incorporation of a nitro (NO₂) group onto an aromatic amino acid residue, such as phenylalanine or tyrosine. The introduction of a nitro group is not merely an addition of mass; it is a profound physicochemical modification. The strong electron-withdrawing nature and steric bulk of the nitro moiety can dramatically alter local electronic environments, restrict bond rotation, and introduce new non-covalent interactions.[1] However, the impact of this modification is critically dependent on its precise location on the aromatic ring. This guide provides a comparative analysis of how placing a nitro group in the ortho-, meta-, or para- position differentially influences peptide conformation, supported by established experimental methodologies.

The Nitro Group: A Potent Modulator of Peptide Structure

The conformational influence of the nitro group stems from a combination of its fundamental properties:

  • Electron-Withdrawing Effects: The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. This property can modulate the charge distribution of the aromatic ring, influencing π-π stacking, cation-π, and even hydrogen bonding interactions with neighboring residues or target proteins.[2]

  • Steric Hindrance: The physical size of the nitro group can impose significant steric constraints, restricting the rotational freedom (dihedral angles) of the amino acid side chain and potentially influencing the peptide backbone itself. This effect is most pronounced in the ortho- position due to its proximity to the peptide backbone.[3]

  • Dipole Moment: The N-O bonds in the nitro group create a strong local dipole moment, which can orient the residue within a protein binding pocket or influence its interaction with polar solvents.

  • Hydrogen Bond Acceptor: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming stabilizing intramolecular or intermolecular interactions that can define specific secondary structures like β-turns.[4]

Understanding how the placement of the nitro group leverages these properties is key to rationally designing peptides with tailored conformations.

Comparative Analysis: Positional Isomers and Their Conformational Signatures

The choice of placing the nitro group at the ortho-, meta-, or para- position on a phenylalanine or tyrosine residue is a critical design decision. Each position offers a distinct combination of steric and electronic effects that translate into different conformational propensities.

Ortho-Nitration
  • Dominant Effect: Severe steric hindrance.

  • Conformational Impact: The proximity of the bulky nitro group to the Cα-Cβ bond of the amino acid side chain heavily restricts the chi (χ) dihedral angles. This restriction can force the peptide backbone to adopt specific turn-like structures to accommodate the sterically demanding side chain. The ortho-nitro group can also engage in hydrogen bonding with the backbone amide protons, further stabilizing these turn conformations.[4]

  • Application: Ideal for inducing β-turns or locking a side chain into a specific orientation required for receptor binding.

Meta-Nitration
  • Dominant Effect: Primarily electronic, with moderate steric influence.

  • Conformational Impact: The meta- position exerts a strong inductive electron-withdrawing effect on the aromatic ring without the direct steric clash of the ortho- position. This modification can alter the aromatic residue's ability to participate in stacking interactions. While less conformationally restrictive than ortho-nitration, it can subtly influence the overall peptide fold by modulating long-range electrostatic interactions.

  • Application: Useful for fine-tuning electronic properties and solubility without drastically forcing a local secondary structure.

Para-Nitration
  • Dominant Effect: Almost purely electronic.

  • Conformational Impact: Located farthest from the peptide backbone, the para-nitro group imparts minimal steric hindrance. Its influence is almost entirely due to its powerful electron-withdrawing effect, which propagates through the aromatic system. This can enhance interactions with electron-rich binding partners or influence the pKa of a nearby residue (like tyrosine's hydroxyl group).

  • Application: Best suited for enhancing binding affinity through electronic complementarity or as a spectroscopic probe without significantly perturbing the native peptide conformation.

The following diagram illustrates the distinct spatial and electronic influences of each positional isomer.

G cluster_peptide Peptide Backbone cluster_ring Aromatic Side Chain backbone ...-NH-CH-CO-... ring Phe/Tyr backbone->ring Cα-Cβ Bond ortho Ortho Strong Steric Clash Strong H-Bond Potential ring->ortho:f0 meta Meta Moderate Steric Strong Electronic ring->meta:f0 para Para Minimal Steric Strongest Electronic ring->para:f0

Positional Isomers and Their Primary Effects.

Experimental Workflows for Conformational Assessment

A multi-faceted approach is essential to fully characterize the conformational impact of nitration. No single technique provides a complete picture; rather, they offer complementary information from the global to the atomic level.

G synthesis Peptide Synthesis & Nitrated Aa Incorporation purification Purification (HPLC) synthesis->purification mass_spec Mass Verification (MS) purification->mass_spec cd Global Secondary Structure (Circular Dichroism) mass_spec->cd Initial Screen nmr High-Resolution 3D Structure (NMR Spectroscopy) cd->nmr If Soluble & Folded xtal Atomic-Resolution Solid State (X-ray Crystallography) cd->xtal If Crystallizable md Dynamic Conformation (Molecular Dynamics) nmr->md For Refinement xtal->md For Dynamics Study

Integrated Workflow for Peptide Conformation Analysis.
Data Summary: Positional Impact on Conformation

The following table summarizes hypothetical but representative data for a model hexapeptide containing a single nitro-phenylalanine residue at position 3.

ParameterOrtho-NO₂-PheMeta-NO₂-PhePara-NO₂-PheUnmodified Phe
Predominant Structure (CD) β-TurnRandom CoilDisordered α-HelixRandom Coil
% Helicity (CD) < 5%~10%~25%~15%
% β-Structure (CD) ~40% (Turn)< 5%< 5%< 5%
Key NOE (NMR) i(NH) to i+1(αH)Sequential NOEs onlyMedium-range NOEsSequential NOEs only
Side Chain χ1 Angle (NMR) Restricted (-60°)Broad (-60°, 180°)Broad (-60°, 180°)Broad (-60°, 180°)

Detailed Experimental Protocols

Protocol 1: Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy is the ideal first step for assessing global secondary structure.[5][6] It is a rapid, low-concentration technique that provides a spectral signature of the peptide's overall fold (e.g., alpha-helix, beta-sheet, or random coil).[7] This allows for a quick comparison between the nitrated analogues and the unmodified parent peptide.

Methodology:

  • Sample Preparation: Dissolve lyophilized peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region (190-260 nm).

  • Concentration Determination: Accurately determine the peptide concentration using UV absorbance at 280 nm or a colorimetric assay. This is critical for converting the CD signal to standard units.[8]

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Purge the instrument with nitrogen gas for at least 30 minutes.

    • Set the spectral range from 260 nm to 190 nm, with a data pitch of 1 nm and a scan speed of 50 nm/min.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of each peptide sample. Acquire at least three scans and average them to improve the signal-to-noise ratio.[8]

  • Data Processing:

    • Subtract the averaged baseline spectrum from the averaged sample spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the peptide concentration, path length, and number of amino acid residues.

  • Analysis: Deconvolute the resulting spectra using a validated algorithm (e.g., CONTINLL, SELCON3) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[8]

Protocol 2: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While CD provides a global overview, NMR provides high-resolution structural information at the atomic level. It is used to determine the precise 3D fold of the peptide in solution, identify specific intramolecular interactions (like hydrogen bonds), and define side-chain orientations.

Methodology:

  • Sample Preparation: Dissolve 1-2 mg of peptide in 500 µL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated methanol) to a final concentration of 1-2 mM.

  • Experiment Acquisition: On a high-field NMR spectrometer (≥600 MHz), acquire a suite of 2D experiments:

    • TOCSY (Total Correlation Spectroscopy): To assign spin systems to specific amino acid types.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This is the primary experiment for structure calculation. A mixing time of 200-300 ms is typical for peptides of this size.

    • HSQC (Heteronuclear Single Quantum Coherence): If using ¹³C/¹⁵N labeled samples, to resolve spectral overlap.

  • Data Processing & Assignment: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton resonances by tracing connectivities in the TOCSY and NOESY spectra.

  • Structural Calculation:

    • Extract distance restraints from the NOESY cross-peak volumes.

    • Extract dihedral angle restraints from coupling constants if available.

    • Use these restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 20-50 structures that satisfy the experimental data.

  • Analysis: Analyze the resulting structural ensemble to determine the backbone RMSD, identify stable secondary structure elements, and measure the dihedral angles of the nitrated residue's side chain.

Conclusion: A Tool for Rational Peptide Design

The strategic nitration of aromatic residues is a powerful tool for peptide conformational control. The choice of ortho-, meta-, or para- substitution is not arbitrary but a distinct design choice with predictable consequences. Ortho-nitration acts as a potent inducer of local turns through steric constraint. Para-nitration provides a means to modulate electronic properties with minimal structural perturbation. Meta-nitration offers a balance of both effects. By employing a systematic workflow of biophysical characterization, researchers can harness these positional effects to rationally engineer peptides with the precise conformational properties required for enhanced stability, selectivity, and therapeutic potency.

References

  • Antimicrobial surface - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Molecular Dynamics Simulations of Adsorption of Amino Acid Side Chain Analogues and a Titanium Binding Peptide on the TiO2 (100) Surface. (2015). The Journal of Physical Chemistry C. [Link]

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. (2008). Angewandte Chemie International Edition. [Link]

  • Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. (2019). Nature Protocols. [Link]

  • A Newcomer's Guide to Peptide Crystallography. (2015). Protein & Peptide Letters. [Link]

  • Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. (2012). Chemical Research in Toxicology. [Link]

  • Using circular dichroism spectra to estimate protein secondary structure. (2007). Nature Protocols. [Link]

  • Binding Affinities Studies of Nitrated Model Peptides to Monoclonal Anti-3-nitrotyrosine Antibody. (n.d.). Retrieved January 23, 2026, from [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2020). IUCr Journals. [Link]

  • The 1 H-NMR spectrum of N-(p-nitrobenzoyl)-L --phenylalanine (IV). (2016). ResearchGate. [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). Molecules. [Link]

  • Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. (2021). RSC Chemical Biology. [Link]

  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. (2021). ACS Omega. [Link]

  • Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions. (2024). Chemical Society Reviews. [Link]

  • Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. (n.d.). MDPI. [Link]

  • Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. (2021). Organic Letters. [Link]

  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Retrieved January 23, 2026, from [Link]

  • Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. (1980). Journal of the American Chemical Society. [Link]

  • Seminar on Molecular Dynamics (MD) Simulations EP.1. (2025). YouTube. [Link]

  • First turn conformation as observed in the X‐ray crystal structure of peptide 4‐(S) (the rest of the molecule is omitted for clarity). A. (n.d.). ResearchGate. [Link]

  • π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. (2019). Chemistry – A European Journal. [Link]

  • How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. (n.d.). ResearchGate. [Link]

  • Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. (1987). Peptide Protein Res.. [Link]

  • Determining Protein Structures Using X-Ray Crystallography. (n.d.). PubMed. [Link]

  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. (2011). Biophysical Journal. [Link]

  • Supramolecular Encapsulation of [Nd(NO3)6]3– by dpat Retained in Acetonitrile. (2025). Inorganic Chemistry. [Link]

  • Conformational analysis of small peptides by circular dichroism. (n.d.). Digital Commons @ Southern University and A&M College. [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. (2024). Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist’s Guide to Selecting Chiral Stationary Phases for Amino Acid Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth comparison of Chiral Stationary Phases (CSPs) for the enantioselective separation of amino acids. In pharmaceutical development, metabolomics, and food science, the ability to accurately resolve and quantify amino acid enantiomers is not merely an analytical task; it is a critical step in ensuring safety, efficacy, and quality. This guide moves beyond catalog descriptions to provide a functional, experience-driven comparison of the predominant CSP technologies available today. We will explore the causality behind method development choices and equip you with the foundational knowledge to select and optimize the ideal stationary phase for your specific analytical challenge.

The Principle of Chiral Recognition: Beyond Lock and Key

The foundation of chiral chromatography rests on the transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[1] For a successful separation, there must be a sufficient difference in the stability of these two diastereomeric complexes. This stability is governed by a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and ionic bonding.[1] While the classic "three-point interaction model" provides a useful conceptual framework, the reality is a complex interplay of forces that dictates retention and selectivity.[1] Understanding the dominant forces for each CSP class is paramount to rational column selection.

A Comparative Analysis of Major CSP Classes for Amino Acid Separation

The direct separation of underivatized amino acids presents a unique challenge due to their zwitterionic nature and poor solubility in typical non-polar solvents used in normal-phase chromatography.[2] Consequently, CSPs that can operate in reversed-phase, polar organic, or specific ion-exchange modes are often the most successful. While derivatization can make amino acids compatible with a wider range of CSPs, it introduces extra steps and potential for impurities.[2] This guide focuses on CSPs capable of resolving both native and derivatized amino acids.

Macrocyclic Glycopeptide (Antibiotic) CSPs

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are powerful and versatile chiral selectors.[3] Their complex three-dimensional structure, featuring stereogenic centers, peptide backbones, and carbohydrate moieties, creates a variety of interaction sites including hydrogen bond donors/acceptors, aromatic rings for π-π interactions, and ionizable groups.[2][4]

  • Mechanism: Chiral recognition is achieved through a combination of inclusion in the macrocyclic basket, hydrogen bonding, ionic interactions, and dipole stacking.[4][5] The presence of both acidic (carboxyl) and basic (amino) groups makes them exceptionally well-suited for separating polar and ionic compounds like amino acids.[2]

  • Strengths:

    • Excellent for the direct separation of underivatized α, β, and γ-amino acids.[2][6]

    • Highly versatile, operating in reversed-phase, polar ionic, and normal-phase modes.

    • Fully compatible with LC-MS, which is crucial for modern bioanalytical workflows.[6]

    • Different glycopeptide phases (e.g., Teicoplanin, Teicoplanin Aglycone) can offer complementary selectivity under identical mobile phase conditions.[7]

  • Considerations:

    • Mobile phase pH and buffer choice are critical for optimizing ionic interactions and, therefore, retention and selectivity.

    • Teicoplanin-based CSPs, such as CHIROBIOTIC T, are often the first choice for broad-spectrum amino acid analysis.[2][6][7]

Ligand-Exchange (LE) CSPs

Ligand-exchange chromatography is one of the earliest and most effective techniques for separating underivatized amino acids.[8][9]

  • Mechanism: The CSP consists of a chiral ligand, typically an L-amino acid like L-proline or L-phenylalanine, bonded to a solid support.[6][9] The mobile phase contains a metal ion, most commonly copper(II).[6][10] The analyte enantiomers form transient, diastereomeric ternary complexes with the stationary chiral ligand and the copper ion. The enantiomer that forms the more stable complex is retained longer.

  • Strengths:

    • High enantioselectivity, with reported alpha (α) values up to 16.[10]

    • Excellent for underivatized amino acids and does not require the analyte to have a UV chromophore, as detection can be achieved post-column.[6]

    • Elution order can be inverted by simply switching to a column with the D-enantiomer of the chiral ligand.[6][10]

  • Considerations:

    • The use of metal ions in the mobile phase can be incompatible with certain detectors (e.g., standard ESI-MS without optimization) and may require dedicated HPLC systems to avoid contamination.

    • The range of applicable compounds is largely limited to those that can chelate with the metal ion, such as amino acids and hydroxy acids.[8]

Crown Ether-Based CSPs

Chiral crown ethers are macrocyclic polyethers that are particularly effective for the enantioseparation of compounds containing a primary amino group.[11]

  • Mechanism: Chiral recognition is primarily driven by the formation of an inclusion complex. The protonated primary amine of the amino acid analyte fits into the cavity of the crown ether, where it forms three hydrogen bonds with the ether oxygen atoms.[11] Additional interactions with chiral barriers on the crown ether structure (e.g., binaphthyl groups) lead to enantiomeric differentiation.

  • Strengths:

    • High resolution and efficiency for α-amino acids and other primary amines.[11][12]

    • Can achieve very fast separations, often in under three minutes, especially when used with supercritical fluid chromatography (SFC).[12]

  • Considerations:

    • Requires the analyte to have a primary amine group.

    • Mobile phases are typically acidic (e.g., containing perchloric or trifluoroacetic acid) to ensure the analyte's amino group is protonated.

Zwitterionic Ion-Exchange CSPs

These CSPs are based on chiral selectors, such as quinine or quinidine derivatives, that possess both a positive and a negative charge.[6]

  • Mechanism: The primary separation mechanism is electrostatic interaction (ion-exchange) between the zwitterionic CSP and the amphoteric amino acid analytes.[6] This is supplemented by hydrogen bonding, π-π stacking, and steric interactions, which refine the enantioselectivity.[6] Enantioselectivity often increases with the size and rigidity of the amino acid's side chain.[6]

  • Strengths:

    • Broad applicability for a wide range of free amino acids.[6]

    • Excellent compatibility with LC-MS.[6]

    • Different selectors (quinine vs. quinidine) can provide inverted elution orders, which is beneficial for trace analysis.

  • Considerations:

    • Mobile phase composition, particularly pH and ionic strength, must be carefully controlled to modulate the electrostatic interactions.

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose coated or immobilized on silica are the most widely used CSPs in HPLC.[1][5][13]

  • Mechanism: The helical polymer structure of the polysaccharide derivatives creates chiral grooves. Enantiomers are separated based on their differential fit into these grooves, which is governed by a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[13]

  • Strengths:

    • Extremely broad applicability for a vast range of chiral compounds.[13]

    • Available in both coated and more robust immobilized versions, the latter of which allows for a wider range of solvents.

  • Considerations:

    • Generally require derivatization of amino acids (e.g., N-FMOC, NBD-F) to improve their interaction with the CSP and their solubility in the typically used normal-phase or polar organic mobile phases.[13][14][15] Direct separation of underivatized amino acids is challenging.[2][16]

Quantitative Performance Comparison

The choice of a CSP is ultimately dictated by performance. The following table summarizes typical performance characteristics based on published data. Note that resolution (Rs) and selectivity (α) are highly dependent on the specific analyte and chromatographic conditions.

CSP TypeTypical AnalytesMobile Phase CompatibilityKey AdvantagesCommon Commercial Names
Macrocyclic Glycopeptide Underivatized α, β, γ-amino acids, small peptidesReversed-Phase, Polar Ionic, Normal Phase, LC-MS compatibleBroad applicability for underivatized AAs, MS-friendly[2][6]CHIROBIOTIC T, T2, TAG, V2[6][7]
Ligand-Exchange Underivatized amino acids, hydroxy acidsAqueous buffers with Cu(II) saltsHigh selectivity, elution order inversion[6][10]Astec CLC-D, CLC-L[6]
Crown Ether Primary amino acidsAcidic organic/aqueous mixturesHigh efficiency for primary amines, fast separations[11][12]CROWNPAK CR-I[6][12]
Zwitterionic Ion-Exchange Underivatized amino acids (broad range)Polar organic, Reversed-Phase, LC-MS compatibleBroad scope, MS-friendly, elution order inversion[6]CHIRALPAK ZWIX(+), ZWIX(-)[6]
Polysaccharide-Based Derivatized amino acids (N-FMOC, etc.), wide range of other compoundsNormal Phase, Polar Organic, Reversed-PhaseVery broad applicability, high loading capacity for prep[8][13]Chiralcel OD/AD, Chiralpak IA/IB/IC[13]

Strategic Method Development

A systematic approach to method development saves time and resources. The process should begin with selecting a column based on the properties of the analyte, followed by mobile phase screening.

CSP Selection Workflow

The following workflow provides a logical path for initial column selection.

CSP_Selection_Workflow start Start: Analyze Amino Acid Sample is_derivatized Is the amino acid derivatized? start->is_derivatized csp_poly Primary Choice: Polysaccharide-Based CSP (e.g., Chiralpak IA, Chiralcel OD) is_derivatized->csp_poly YES need_ms Is LC-MS compatibility essential? is_derivatized->need_ms NO derivatized_path YES optimize Optimize Mobile Phase (pH, solvent, additives) csp_poly->optimize underivatized_path NO csp_ms Screen Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) and Zwitterionic CSPs (e.g., CHIRALPAK ZWIX) need_ms->csp_ms YES is_primary Is it a primary amine? need_ms->is_primary NO ms_path YES csp_ms->optimize non_ms_path NO csp_primary Consider Crown Ether CSP (e.g., CROWNPAK CR-I) for high efficiency is_primary->csp_primary YES csp_general Screen Macrocyclic Glycopeptide and Ligand-Exchange CSPs is_primary->csp_general NO / General primary_path YES csp_primary->optimize general_path NO / General Purpose csp_general->optimize

Caption: CSP selection workflow for amino acid analysis.

Chiral Recognition Mechanisms Overview

Understanding the forces at play helps in troubleshooting and optimizing separations.

Chiral_Recognition cluster_interactions Key Interaction Forces CSP Chiral Stationary Phase (Selector) H_Bond Hydrogen Bonding CSP->H_Bond Pi_Pi π-π Stacking CSP->Pi_Pi Steric Steric Hindrance CSP->Steric Ionic Ionic / Electrostatic CSP->Ionic Inclusion Inclusion Complexation CSP->Inclusion Analyte Analyte Enantiomers (R and S) Analyte->H_Bond Analyte->Pi_Pi Analyte->Steric Analyte->Ionic Analyte->Inclusion Diastereomeric_Complex Transient Diastereomeric Complexes (CSP-R vs. CSP-S) DIFFERENT STABILITIES => SEPARATION H_Bond->Diastereomeric_Complex Pi_Pi->Diastereomeric_Complex Steric->Diastereomeric_Complex Ionic->Diastereomeric_Complex Inclusion->Diastereomeric_Complex

Caption: Key intermolecular forces in chiral recognition.

Experimental Protocol: Head-to-Head Evaluation of Two CSPs for DL-Phenylalanine

This protocol provides a self-validating framework for comparing the performance of two common CSPs for the separation of an underivatized amino acid.

Objective: To compare the resolution, selectivity, and retention of DL-Phenylalanine on a Macrocyclic Glycopeptide CSP (CHIROBIOTIC T) and a Ligand-Exchange CSP (Astec CLC-L).

Materials:

  • HPLC system with UV detector (254 nm)

  • Column 1: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm

  • Column 2: Astec CLC-L, 250 x 4.6 mm, 5 µm

  • DL-Phenylalanine standard

  • HPLC-grade Methanol, Ethanol, Acetic Acid, Copper (II) Acetate

Methodology:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of DL-Phenylalanine in 50:50 Methanol/Water.

    • Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase for each respective column.

  • CSP 1: CHIROBIOTIC T Evaluation (Polar Ionic Mode)

    • Mobile Phase A: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v). Rationale: The acid and base modifiers control the ionization state of both the analyte and the stationary phase to maximize ionic interactions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Procedure:

      • Equilibrate the CHIROBIOTIC T column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

      • Inject 10 µL of the DL-Phenylalanine working standard.

      • Record the chromatogram.

      • Calculate retention factors (k), selectivity (α), and resolution (Rs).

  • CSP 2: Astec CLC-L Evaluation (Ligand-Exchange Mode)

    • Mobile Phase B: 2 mM Copper (II) Acetate in 15% Methanol / 85% Water. Rationale: The copper(II) ions are essential for the formation of the diastereomeric ternary complexes required for separation on a ligand-exchange phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Procedure:

      • Crucially, flush the HPLC system thoroughly with water and then the new mobile phase to remove all traces of Mobile Phase A before installing the CLC-L column.

      • Equilibrate the Astec CLC-L column with Mobile Phase B for at least 30 minutes.

      • Inject 10 µL of the DL-Phenylalanine working standard.

      • Record the chromatogram.

      • Calculate retention factors (k), selectivity (α), and resolution (Rs).

  • Data Analysis and Comparison:

    • Organize the calculated performance metrics (k, α, Rs, peak asymmetry) for both columns in a table.

    • Compare the results to determine which column provides better resolution and peak shape for DL-Phenylalanine under these conditions. Consider analysis time as a secondary factor.

Conclusion and Future Perspectives

The selection of a chiral stationary phase for amino acid separation is a multi-faceted decision that balances the nature of the analyte (derivatized vs. underivatized), the required detection method (UV, MS), and desired performance metrics like resolution and speed. For underivatized amino acids, macrocyclic glycopeptide and zwitterionic CSPs offer remarkable versatility and direct compatibility with LC-MS, making them the workhorses of modern bioanalysis.[6] Ligand-exchange and crown ether phases provide very high selectivity for their specific target analytes.[10][11] Polysaccharide phases remain the undisputed champions for their sheer breadth of applicability, though often at the cost of sample derivatization.[13]

The evolution of CSPs continues, with ongoing research into new chiral selectors and superficially porous particles (SPPs) that promise even faster and more efficient separations.[12] By understanding the fundamental mechanisms of interaction and employing a systematic evaluation strategy, researchers can confidently navigate the landscape of chiral separations and develop robust, reliable methods to unlock the secrets held within enantiomeric pairs.

References

  • Title: Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today Source: Chromatography Today URL: [Link]

  • Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI Source: MDPI URL: [Link]

  • Title: Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI Source: MDPI URL: [Link]

  • Title: CHIRAL STATIONARY PHASES - HPLC Source: Regis Technologies URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI Source: Yakhak Hoeji URL: [Link]

  • Title: Chiral column chromatography - Wikipedia Source: Wikipedia URL: [Link]

  • Title: COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Source: UNCW Institutional Repository URL: [Link]

  • Title: Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography Source: AVESIS URL: [Link]

  • Title: Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) Source: Phenomenex URL: [Link]

  • Title: Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F Source: Analyst (RSC Publishing) URL: [Link]

  • Title: (PDF) Chiral separation by ligand-exchange - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases - MDPI Source: MDPI URL: [Link]

  • Title: Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography | Analytical Chemistry Source: ACS Publications URL: [Link]

Sources

A Predictive Guide to the Degradation of 2-amino-2-(3-nitrophenyl)acetic Acid: A Comparison of Stress-Induced Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a drug substance's stability is paramount. This guide offers a comprehensive, predictive analysis of the degradation products of 2-amino-2-(3-nitrophenyl)acetic acid under various stress conditions. While direct experimental studies on this specific molecule are not extensively available in peer-reviewed literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established chemical principles and data from structurally related compounds to forecast potential degradation pathways and products. This guide is intended to serve as a foundational resource for designing and interpreting forced degradation studies, a critical component of regulatory submissions and the development of stable pharmaceutical formulations.[1][2]

The electron-withdrawing nature of the nitro group, combined with the inherent reactivity of the amino acid moiety, makes this compound susceptible to degradation through several mechanisms.[3] Understanding these potential liabilities early in the development process is crucial for mitigating risks and ensuring product quality and safety.[1]

Predicted Degradation Pathways Under Forced Stress Conditions

Forced degradation studies are designed to intentionally degrade a drug substance to identify potential degradation products and establish degradation pathways.[2] Based on the structure of this compound, the following degradation pathways are anticipated under standard stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is a key degradation pathway for many pharmaceutical compounds.[1] For this compound, both the amide linkage (if part of a larger peptide) and the amino acid functionality itself can be susceptible to hydrolysis under acidic and basic conditions.

  • Acidic Hydrolysis: Under acidic conditions, the primary degradation is expected to be the decarboxylation of the amino acid, particularly at elevated temperatures. The nitro group is generally stable to acid hydrolysis.

  • Basic Hydrolysis: In basic media, racemization at the alpha-carbon is a potential risk. Furthermore, strong basic conditions could potentially lead to the hydrolysis of the nitro group, although this is less common.

Oxidative Degradation

Oxidative stress is a common cause of drug degradation.[4] The amino group in this compound is a likely site for oxidation.

  • Mechanism: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products. The benzylic position of the alpha-carbon is also susceptible to oxidation.

  • Potential Products: Expected products include the corresponding α-keto acid, as well as potential dimerization or polymerization products. The nitro group can also be susceptible to reduction under certain oxidative conditions, paradoxically, or other complex reactions.

Photolytic Degradation

Many nitroaromatic compounds are known to be photosensitive.[5]

  • Mechanism: Upon exposure to UV or visible light, the nitro group can be excited, leading to a variety of reactions, including reduction to a nitroso or amino group, or cleavage of the C-N bond. Photoreduction of the nitro group is a well-documented pathway for nitroaromatic compounds.[6]

  • Potential Products: Potential photolytic degradation products include 2-amino-2-(3-aminophenyl)acetic acid and 2-amino-2-(3-nitrosophenyl)acetic acid.

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

  • Mechanism: The primary thermal degradation pathway is likely to be decarboxylation. At higher temperatures, more extensive decomposition and polymerization may occur.

  • Potential Products: The main initial product is expected to be 1-(3-nitrophenyl)ethanamine.

The following diagram illustrates the predicted major degradation pathways:

Degradation_Pathways cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Predicted Degradation Products Acidic/Basic Hydrolysis Acidic/Basic Hydrolysis Parent This compound Acidic/Basic Hydrolysis->Parent Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Parent Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->Parent Thermal Stress Thermal Stress Thermal Stress->Parent Decarboxylation_Product 1-(3-nitrophenyl)ethanamine Parent->Decarboxylation_Product Thermal/Acidic Oxidation_Product 2-oxo-2-(3-nitrophenyl)acetic acid Parent->Oxidation_Product Oxidative Reduction_Product 2-amino-2-(3-aminophenyl)acetic acid Parent->Reduction_Product Photolytic/Reductive Nitroso_Product 2-amino-2-(3-nitrosophenyl)acetic acid Parent->Nitroso_Product Photolytic

Caption: Predicted degradation pathways of this compound.

Comparative Analysis of Degradation Behavior

The following table summarizes the predicted primary degradation products and the relative stability of this compound under different stress conditions. This predictive comparison is based on the known reactivity of its functional groups.

Stress ConditionPredicted Primary Degradation Product(s)Predicted Relative StabilityRationale for Prediction
Acidic Hydrolysis (0.1 M HCl, 60°C) 1-(3-nitrophenyl)ethanamine (via decarboxylation)ModerateThe amino acid moiety is susceptible to decarboxylation under acidic conditions and heat.
Basic Hydrolysis (0.1 M NaOH, 60°C) Racemized starting material, potential for minor hydrolysis of the nitro groupModerate to HighRacemization is a known risk for amino acids in basic conditions. The nitro group is generally stable to base.
Oxidative (3% H₂O₂, RT) 2-oxo-2-(3-nitrophenyl)acetic acidLow to ModerateThe amino group is a primary target for oxidation.[4]
Photolytic (ICH Q1B conditions) 2-amino-2-(3-aminophenyl)acetic acid, 2-amino-2-(3-nitrosophenyl)acetic acidLowNitroaromatic compounds are often photolabile, with reduction of the nitro group being a common pathway.[5]
Thermal (80°C, solid state) 1-(3-nitrophenyl)ethanamine (via decarboxylation)ModerateDecarboxylation is a common thermal degradation pathway for amino acids.

Experimental Protocols for Forced Degradation Studies

To validate these predictions and thoroughly characterize the degradation profile of this compound, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating by including control samples and employing stability-indicating analytical methods.[2]

General Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Control Sample: A sample of the stock solution protected from stress conditions should be analyzed alongside the stressed samples to serve as a time-zero control.

Hydrolytic Degradation Protocol
  • Acidic Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the sample to room temperature and neutralize with an appropriate amount of 0.2 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Basic Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the sample to room temperature and neutralize with an appropriate amount of 0.2 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

Oxidative Degradation Protocol
  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

Photolytic Degradation Protocol
  • Expose the solid drug substance and a solution of the drug substance (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, dissolve the solid sample and dilute the solution to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

Thermal Degradation Protocol
  • Place the solid drug substance in a controlled temperature oven at 80°C for 48 hours.

  • After the specified time, remove the sample, allow it to cool to room temperature, and prepare a solution at a concentration of 0.1 mg/mL in the mobile phase for analysis.

The following diagram outlines the general workflow for the forced degradation studies:

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Sample Analysis cluster_3 Data Interpretation Stock Prepare 1 mg/mL Stock Solution Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative (3% H2O2, RT) Stock->Oxidation Photo Photolytic (ICH Q1B) Stock->Photo Thermal Thermal (80°C, solid) Stock->Thermal Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Characterization Characterize Degradation Products Analysis->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway

Caption: General workflow for forced degradation studies.

Recommended Analytical Methodology: Stability-Indicating HPLC-MS/MS

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[2] A reverse-phase High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS/MS) is recommended for this purpose.

  • Chromatographic Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is recommended to achieve good separation of polar and non-polar compounds.

  • Detection:

    • UV Detection: A photodiode array (PDA) detector should be used to monitor the chromatograms at multiple wavelengths to detect all degradation products, some of which may have different chromophores than the parent compound.

    • Mass Spectrometry (MS/MS): Electrospray ionization (ESI) in both positive and negative ion modes should be employed for the identification and structural elucidation of the degradation products. High-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition of the degradants.

Conclusion

This guide provides a predictive framework for understanding the degradation of this compound. While based on established chemical principles and data from related structures, experimental verification is essential. The proposed forced degradation protocols and analytical methodology offer a robust starting point for researchers to generate critical data for drug development and regulatory submissions. A thorough characterization of degradation products is not only a regulatory requirement but also a fundamental aspect of ensuring the safety and efficacy of pharmaceutical products.

References

  • Kim, H. J., Lee, J. H., & Kim, J. H. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(3), 269–276. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77337, (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

  • Kimura, N., Kitagawa, W., & Kamagata, Y. (2013). Biodegradation of Nitrophenol Compounds. In Actinomycetes in Biotechnology (pp. 391-410). InTech.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • Abreu, P. A., de Oliveira, R. B., & de Souza, M. V. N. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 35(1), 1-34.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Al-Ghanimi, M. A. A. (2021). Review: Determination of Amino Acids by Different Methods.
  • Higson, F. K. (1992). Microbial degradation of nitroaromatic compounds. Advances in microbial physiology, 33, 135-194.
  • Patel, Y. P., & Patel, P. J. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Pharmaceutical Sciences and Research, 8(5), 1934-1942.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15876, 3-Nitrophenylacetic acid. Retrieved from [Link]

  • Shinde, S. L., & Shinde, P. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(2). Retrieved from [Link]

  • Abreu, P. A., de Oliveira, R. B., & de Souza, M. V. N. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-amino-2-(3-nitrophenyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the proper disposal of these compounds is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention. This guide provides a comprehensive overview of the recommended disposal procedures for 2-amino-2-(3-nitrophenyl)acetic acid, a compound characterized by the presence of both an amino and a nitro functional group on an aromatic ring. Due to the limited availability of specific safety data for this exact molecule, this document synthesizes information from closely related analogs and general principles for the disposal of amino-nitro aromatic compounds to ensure a cautious and compliant approach.

The dual functionality of an amino and a nitro group on a phenylacetic acid backbone suggests a compound with potential biological activity and inherent chemical hazards. The nitroaromatic moiety, in particular, is associated with toxicity and potential energetic properties, necessitating a disposal protocol that prioritizes safety and regulatory compliance.

Core Principles of Disposal

The disposal of any chemical waste, including this compound, is governed by a hierarchy of controls that prioritizes waste minimization. When disposal is necessary, it must be conducted in a manner that protects human health and the environment. This involves a thorough understanding of the compound's potential hazards, the use of appropriate personal protective equipment (PPE), and adherence to institutional and regulatory guidelines.

Hazard Assessment and Characterization

Key Potential Hazards:

  • Toxicity: Nitroaromatic compounds are known for their potential toxicity.[1][2]

  • Irritation: Similar compounds are known to cause skin and eye irritation.

  • Reactivity: The presence of a nitro group can confer energetic properties to the molecule, suggesting caution should be exercised with heat, friction, or shock.[3]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[1]

Property Presumed Characteristic Rationale/Source Analogy
Physical State SolidBased on similar phenylacetic acid derivatives.
Toxicity Potentially toxic by ingestion, inhalation, or skin contact.General characteristic of nitroaromatic compounds.[1][2]
Irritancy Likely to be a skin and eye irritant.Based on SDS for similar nitrophenylacetic acids.
Reactivity Potentially reactive, especially at elevated temperatures. Avoid strong oxidizing agents.The nitro group can be energetic.[3] Incompatible with strong oxidizing agents.[4]
Environmental Potentially harmful to aquatic life.General concern for aromatic nitro compounds.
Personal Protective Equipment (PPE)

Given the presumed hazards, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles are essential.

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn.

  • Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary.[5]

Disposal Workflow

The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following workflow outlines the key decision points and actions.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Waste 2-amino-2- (3-nitrophenyl)acetic Acid assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (< 5g in original container) assess_quantity->small_quantity large_quantity Large Quantity or Spill Residue assess_quantity->large_quantity small_quantity->large_quantity No package_small Package for Disposal: 1. Ensure container is sealed and labeled. 2. Place in a secondary container. small_quantity->package_small Yes package_large Package for Disposal: 1. Transfer to a designated hazardous waste container. 2. Ensure container is properly sealed and labeled. large_quantity->package_large label_waste Label Hazardous Waste Container: - Chemical Name - Hazard Pictograms (presumed) - Accumulation Start Date package_small->label_waste package_large->label_waste store_waste Store in Designated Hazardous Waste Accumulation Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • This compound should be treated as hazardous waste.
  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Packaging:

  • For Small Quantities (e.g., residual amounts in original containers):
  • Ensure the original container is tightly sealed.
  • Place the sealed container in a compatible, labeled secondary container to prevent breakage and contain potential leaks.
  • For Larger Quantities or Contaminated Materials (e.g., spill cleanup debris):
  • Carefully transfer the waste into a designated hazardous waste container provided by your institution. This is typically a plastic or metal drum with a secure lid.
  • Use a scoop or other appropriate tools to avoid generating dust.

3. Labeling:

  • The hazardous waste container must be clearly labeled with:
  • The full chemical name: "this compound"
  • The words "Hazardous Waste"
  • An accurate description of the hazards (e.g., "Toxic," "Irritant"). Consult your EHS department for the specific hazard pictograms to use based on their assessment.
  • The date when the waste was first added to the container (accumulation start date).

4. Storage:

  • Store the labeled hazardous waste container in a designated satellite accumulation area or central hazardous waste storage facility.
  • The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials, particularly strong oxidizing agents.[4]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
  • Never dispose of this chemical down the drain or in the regular trash.[6][7] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous pharmaceutical waste.[6][7]

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Personal Protection: Don appropriate PPE, including respiratory protection if dust is present.

  • Containment and Cleanup:

    • For small spills, gently cover the solid material with an absorbent, inert material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.[4][5]

    • Avoid actions that could generate dust.

    • Clean the spill area with a suitable solvent (consult your EHS for recommendations), followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Decontamination: Decontaminate all equipment used in the cleanup.

  • Reporting: Report the spill to your supervisor and EHS department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • (2-Nitrophenyl)acetic acid. In: Wikipedia. ; 2023. Accessed January 23, 2026. [Link]

  • 2-Amino-2-(4-nitrophenyl)acetic acid. PubChem. Accessed January 23, 2026. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. Accessed January 23, 2026. [Link]

  • Ju KS, Parales RE. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiol Mol Biol Rev. 2010;74(2):250-272. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. US EPA. Accessed January 23, 2026. [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Published 1993. [Link]

  • Aromatic Nitro and Amino Compounds. ResearchGate. Published January 2015. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. Accessed January 23, 2026. [Link]

  • MSDS of aMino-(2-nitro-phenyl)-acetic acid hydrochloride. Accessed January 23, 2026. [Link]

  • Amino acid metabolism: Disposal of Nitrogen. Doctor 2018. Published 2018. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Published August 5, 2025. [Link]

  • Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences. Accessed January 23, 2026. [Link]

  • Amino and Nitro Compounds. ResearchGate. Published January 2014. [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. US EPA. Accessed January 23, 2026. [Link]

  • Disposal of Nitrogen. - Amino Acids Metabolism. Accessed January 23, 2026. [Link]

  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. Published December 1, 1993. [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Published January 9, 2019. [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. Environ Sci Pollut Res Int. 2024;31(58):60037-60049. [Link]

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. Accessed January 23, 2026. [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 2-amino-2-(3-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling 2-amino-2-(3-nitrophenyl)acetic acid. The protocols outlined here are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of your research. While the toxicological properties of this specific compound may not be fully investigated, the principles of handling related nitrophenyl and amino acid compounds provide a robust framework for ensuring safety.[1][2]

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from related compounds, this compound should be handled as a hazardous substance.

Primary Hazards:

  • Skin Corrosion/Irritation: Assumed to be a skin irritant.[3] Prolonged contact can lead to inflammation and discomfort.

  • Serious Eye Damage/Eye Irritation: Assumed to cause serious eye irritation.[3][4] Direct contact with the eyes can result in significant damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure risk. The following table summarizes the minimum required PPE for handling this compound.

Body PartPPE RequirementRationale and Specifications
Hands Chemical-resistant gloves (Nitrile)Nitrile gloves provide excellent protection against a wide range of chemicals. Always double-glove when handling concentrates. Inspect gloves for any signs of degradation or puncture before use.
Eyes/Face Safety goggles and face shieldGoggles with indirect ventilation should be worn to protect against splashes.[5] A face shield should be used in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[5]
Body Laboratory coat and chemical-resistant apronA fully buttoned lab coat provides a primary barrier. A chemical-resistant apron that extends from the neck to at least the knees should be worn over the lab coat, particularly when handling concentrates.[6]
Respiratory NIOSH-approved respiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood to avoid inhaling dust particles.[1][7] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.[8]

Operational Plan: A Step-by-Step Guide

This section provides a procedural workflow for the safe handling of this compound, from receipt to disposal.

Pre-Handling Preparations
  • Designate a Handling Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Review Emergency Procedures: Confirm the location and functionality of eyewash stations and safety showers.[2][4] Ensure all personnel are familiar with emergency contact numbers and procedures.

Handling the Compound

The following diagram illustrates the standard workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Work within a chemical fume hood prep1->prep2 handle1 Carefully weigh the solid compound prep2->handle1 Proceed to handling handle2 Prepare solutions by slowly adding the solid to the solvent handle1->handle2 clean1 Decontaminate all surfaces handle2->clean1 After experiment completion clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste through a licensed contractor clean2->clean3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-2-(3-nitrophenyl)acetic Acid
Reactant of Route 2
Reactant of Route 2
2-amino-2-(3-nitrophenyl)acetic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.